4-n-Butylaniline--d4,ND2
Description
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Properties
CAS No. |
1219794-75-8 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
155.274 |
IUPAC Name |
4-butyl-N,N,2,3,5,6-hexadeuterioaniline |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i5D,6D,7D,8D/hD2 |
InChI Key |
OGIQUQKNJJTLSZ-JKSPZENDSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N |
Synonyms |
4-n-Butylaniline--d4,ND2 |
Origin of Product |
United States |
Foundational & Exploratory
4-n-Butylaniline--d4,ND2 chemical properties
An In-depth Technical Guide to 4-n-Butylaniline-d4,ND2: Properties and Applications
Executive Summary
This guide provides a comprehensive technical overview of 4-n-Butylaniline-d4,ND2 (4-butyl-N,N,2,3,5,6-hexadeuterioaniline), a stable isotope-labeled analog of 4-n-butylaniline. Primarily utilized as an internal standard in quantitative mass spectrometry, its near-identical physicochemical properties to the unlabeled analyte ensure the highest degree of accuracy and precision in bioanalytical and research applications. This document details its core chemical properties, outlines its critical role in Isotope Dilution Mass Spectrometry (IDMS), provides a detailed experimental protocol for its use, and explains the scientific rationale behind its superiority as an analytical tool for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Precision in Quantitative Analysis
In the landscape of quantitative analysis, particularly within regulated environments such as drug development and clinical bioanalysis, the mitigation of analytical variability is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a pillar of modern analytical chemistry due to its exceptional sensitivity and selectivity.[2] However, the accuracy of LC-MS/MS data is susceptible to variations introduced during sample processing and instrumental analysis.[1] These challenges include inconsistent analyte recovery during extraction and matrix effects, where co-eluting compounds from complex biological samples can suppress or enhance the analyte's ionization, leading to erroneous quantification.[1]
To overcome these hurdles, an ideal internal standard (IS) is employed. The IS is a compound of known concentration added to every sample, standard, and quality control sample at the outset of the analytical workflow.[2] By tracking the ratio of the analyte's signal to the IS's signal, variations are effectively normalized.[3] The "gold standard" for this purpose is a stable isotope-labeled (SIL) version of the analyte, such as 4-n-Butylaniline-d4,ND2.[1][4] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix effects.[4] The mass difference, conferred by the deuterium atoms, allows the mass spectrometer to distinguish it from the target analyte, forming the basis of the highly precise Isotope Dilution Mass Spectrometry (IDMS) technique.[2]
Physicochemical Properties
The key to a deuterated standard's effectiveness lies in its near-identical properties to the unlabeled (protated) analyte. The primary difference is a slight increase in molecular weight due to the substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H).
| Property | 4-n-Butylaniline (Unlabeled) | 4-n-Butylaniline-d4,ND2 (Labeled) | Rationale for Similarity |
| Molecular Formula | C₁₀H₁₅N[5] | C₁₀H₉D₆N | Isotopic substitution does not change the elemental composition. |
| Molecular Weight | 149.23 g/mol [6][7] | Approx. 155.27 g/mol | Increased mass from 6 deuterium atoms (vs. 6 protium atoms). |
| CAS Number | 104-13-2[6] | 1219794-75-8[8] | Unique identifier for each distinct chemical structure. |
| Boiling Point | 133-134 °C at 14 mmHg[6][9] | Expected to be very similar | Isotopic substitution has a negligible effect on intermolecular forces. |
| Melting Point | -14 °C[5] | Expected to be very similar | Crystal lattice forces are minimally affected by isotopic labeling. |
| Density | 0.945 g/mL at 25 °C[6][10] | Expected to be slightly higher | Increased mass in the same molar volume. |
| Appearance | Colorless to pale yellow or orange liquid[9][11] | Expected to be identical | Electronic properties governing color are unchanged. |
| Solubility | Slightly soluble in water; soluble in organic solvents[11] | Expected to be identical | Polarity and hydrogen bonding potential are nearly identical. |
Conceptual Synthesis and Isotopic Labeling
The synthesis of 4-n-Butylaniline-d4,ND2 involves introducing deuterium atoms at specific positions. The four deuterons on the aromatic ring are typically introduced via acid-catalyzed electrophilic substitution in heavy water (D₂O), while the two deuterons on the amine group are introduced by exchange with a deuterium source.
Core Application: A Validated Bioanalytical Protocol
The primary application of 4-n-Butylaniline-d4,ND2 is as an internal standard for the quantification of 4-n-butylaniline in complex matrices. The following protocol outlines a typical workflow for quantifying 4-n-butylaniline in human plasma, a common requirement in pharmacokinetic studies.
Experimental Workflow Diagram
Step-by-Step Protocol: Quantification of 4-n-Butylaniline in Plasma
This protocol is a self-validating system; the consistent behavior of the deuterated standard across all samples validates the integrity of the sample preparation process.
-
Preparation of Stock and Working Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-n-butylaniline in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-n-Butylaniline-d4,ND2 in 10 mL of methanol.
-
Internal Standard Working Solution (50 ng/mL): Serially dilute the IS stock solution with methanol:water (50:50). The concentration is chosen to yield a robust signal in the mass spectrometer.
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Serially dilute the analyte stock solution to prepare calibration standards in blank human plasma, typically covering a range of 1-1000 ng/mL.
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of each sample (calibrator, QC, or unknown), add 20 µL of the Internal Standard Working Solution (50 ng/mL). Vortex briefly. The early addition of the IS is critical to ensure it experiences the same processing as the analyte.[2]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the supernatant to a new set of 2 mL tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted samples to autosampler vials.
-
Inject 5-10 µL onto an appropriate C18 liquid chromatography column.
-
Develop a Multiple Reaction Monitoring (MRM) method on a tandem mass spectrometer. This involves defining the precursor-to-product ion transitions for both the analyte and the internal standard.
-
Analyte Transition (Conceptual): e.g., m/z 150.1 → 106.1
-
IS Transition (Conceptual): e.g., m/z 156.1 → 112.1
-
-
The near-identical chemical nature ensures both compounds elute at the same retention time, providing the most accurate correction for matrix effects that may occur at that specific time point.[4]
-
-
Data Processing:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard for all samples.
-
Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Determine the concentration of the analyte in QC and unknown samples by interpolating their PAR values from the calibration curve.
-
Conclusion
4-n-Butylaniline-d4,ND2 is an indispensable tool for modern analytical science. Its design as a stable isotope-labeled internal standard provides an exceptional balance of performance and reliability.[1] By closely mimicking the behavior of the unlabeled analyte throughout the entire analytical process, it robustly corrects for variability in sample recovery and instrument response.[3] This allows for the generation of highly accurate and precise data, which is critical for making confident decisions in research, development, and regulated bioanalysis.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Chemsrc. (2025). 4-Butylaniline | CAS#:104-13-2. Retrieved from [Link]
-
Vinati Organics. (n.d.). 4-Butylaniline - CAS 104-13-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7694, 4-Butylaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14310, N-Butylaniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. 4-Butylaniline | CAS#:104-13-2 | Chemsrc [chemsrc.com]
- 6. 4-丁基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-n-Butylaniline-2,3,5,6-d4,ND2 | LGC Standards [lgcstandards.com]
- 9. 4-Butylaniline | 104-13-2 [chemicalbook.com]
- 10. 4-Butylaniline - CAS 104-13-2 | Vinati Organics [vinatiorganics.com]
- 11. CAS 104-13-2: 4-Butylaniline | CymitQuimica [cymitquimica.com]
Technical Guide: Physical Characteristics of 4-n-Butylaniline-d4,ND2
Executive Summary
This technical guide profiles 4-n-Butylaniline-d4,ND2 (CAS: 1219794-75-8), a hexadeuterated isotopologue of the liquid crystal precursor 4-n-butylaniline. Characterized by full deuteration of the aromatic ring (
Researchers must note that while the aromatic deuteriums are stable, the amine deuteriums (
Part 1: Chemical Identity & Structural Specifications[1]
The compound is defined by the substitution of all four aromatic protons and both amine protons with deuterium (
| Parameter | Specification |
| Systematic Name | 4-butyl-2,3,5,6-tetradeuteriobenzenamine- |
| Common Name | 4-n-Butylaniline-d4,ND2 |
| CAS Number | 1219794-75-8 (Labeled); 104-13-2 (Unlabeled Parent) |
| Chemical Formula | |
| Molecular Weight | 155.27 g/mol (Calculated) vs 149.23 g/mol (Parent) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Appearance | Clear, colorless to pale yellow liquid (oxidizes to brown upon air exposure) |
Structural Visualization
The following diagram illustrates the specific deuteration sites (Ring positions 2,3,5,6 and Amine).
Part 2: Physical Properties Matrix
Due to the scarcity of direct experimental data for the specific d4,ND2 isotopologue in open literature, the values below combine available vendor data with calculated values derived from the Deuterium Isotope Effect .
Comparative Physical Characteristics[3]
| Property | Parent (4-n-Butylaniline) | Deuterated (d4,ND2) | Technical Insight |
| Boiling Point | 133–134 °C (14 mmHg) | ~132–133 °C (14 mmHg) | Deuterated aromatics often exhibit a slight inverse isotope effect (lower BP) due to reduced van der Waals forces (smaller molar volume of C-D bonds). |
| Density (25°C) | 0.945 g/mL | ~0.983 g/mL | Calculated based on mass increase (+4.05%) with negligible volume change. |
| Refractive Index | ~1.533 | C-D bonds have slightly lower polarizability than C-H bonds, lowering RI. | |
| Melting Point | -14 °C to -21 °C | ~ -14 °C | Phase transition temperatures remain largely similar, though isotopic purity affects supercooling behavior. |
| pKa (Conjugate Acid) | ~5.0 | ~5.1 | Deuteration of the amine ( |
Solubility & Partitioning[6]
-
Water Solubility: Low (Hydrophobic).
-
Organic Solubility: Miscible with Chloroform, DMSO, Methanol, and Ethyl Acetate.
-
Critical Note: Do not use protic solvents (Methanol, Water, Ethanol) if preserving the ND2 label is required.
Part 3: Spectral Characterization
Identification of 4-n-Butylaniline-d4,ND2 relies on specific shifts in NMR and Mass Spectrometry caused by the heavier isotope.
Mass Spectrometry (MS)
-
Parent Ion: The molecular ion (
) shifts from m/z 149 (native) to m/z 155 . -
Fragmentation Pattern:
-
Tropylium Ion: The characteristic tropylium fragment (usually m/z 91 for alkylbenzenes) will shift to m/z 95 (
), confirming ring deuteration. -
McLafferty Rearrangement: Analysis of the butyl chain fragmentation can confirm the chain remains protonated.
-
Nuclear Magnetic Resonance (NMR)[7]
-
-NMR (Proton NMR):
-
Aromatic Region (6.5–7.2 ppm): Silent. The replacement of H with D removes the characteristic AA'BB' para-substitution pattern. Residual protio-signal indicates isotopic impurity.
-
Amine Region (~3.5 ppm): Silent. The
group is invisible in -NMR. -
Alkyl Region (0.9–2.6 ppm): Unchanged. You will see the standard triplet (methyl), sextet, quintet, and triplet (benzylic methylene) corresponding to the butyl chain.
-
-
-NMR:
-
Aromatic Carbons: Appear as triplets (coupling with one D) with reduced intensity due to the lack of Nuclear Overhauser Effect (NOE) and C-D coupling (
). -
Isotope Shift: Deuterated carbons typically shift upfield by ~0.3–0.5 ppm.
-
Infrared Spectroscopy (IR)
-
N-H Stretch: The strong doublet usually seen at 3300–3400 cm⁻¹ disappears.
-
N-D Stretch: New bands appear at lower frequency (2400–2550 cm⁻¹ ) due to the increased mass of deuterium (
).
Part 4: Handling Protocol & H/D Exchange Prevention
The ND2 group is chemically labile. Protons from atmospheric moisture or protic solvents will exchange with the amine deuteriums, converting the compound back to
Mechanism of Degradation
The following diagram details the exchange risk.
Validated Handling Protocol
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Solvent Selection:
-
Allowed:
, (must be stored over molecular sieves), . -
Forbidden: Methanol (
or ), Water, Ethanol.
-
-
Glassware: All glassware must be oven-dried to remove adsorbed surface moisture before contact.
Part 5: Applications in Research
Liquid Crystal Dynamics
4-n-Butylaniline is the direct precursor to MBBA (N-(4-methoxybenzylidene)-4-butylaniline), a classic room-temperature liquid crystal.
-
Usage: The
variant allows researchers to use Deuterium NMR ( -NMR) to probe the order parameter ( ) and molecular dynamics of the mesogen core without interference from the flexible alkyl tails. -
Quadrupolar Splitting: The rigid aromatic deuteriums provide distinct quadrupolar splitting patterns that correlate directly to the orientation of the liquid crystal director.
Internal Standard for Metabolomics
In drug development, 4-n-butylaniline derivatives appear as metabolites of certain pharmaceuticals or industrial dyes.
-
Quantification: The +6 Da mass shift moves the signal well beyond the natural isotopic envelope of the analyte, providing interference-free quantification in LC-MS/MS assays.
-
Retention Time: Deuterated analogs may elute slightly earlier than protio-analogs on Reverse Phase HPLC columns due to the slightly lower lipophilicity of C-D bonds.
References
-
Russak, E. M., et al. (2019).[1] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from [Link]
-
Frinton Laboratories. Liquid Crystals: Schiff Bases and MBBA Precursors. Frinton Laboratories Inc.[2] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7694: 4-Butylaniline. PubChem. Retrieved from [Link]
Sources
4-n-Butylaniline--d4,ND2 CAS number 1219794-75-8
The following technical guide is structured as a high-level monograph for analytical and development scientists. It prioritizes the specific isotopic behavior of the "ND2" moiety, which is the critical technical variable for this compound.
Advanced Characterization, Handling, and Analytical Applications
CAS Number: 1219794-75-8 Chemical Name: 4-butyl-N,N,2,3,5,6-hexadeuterioaniline Synonyms: 4-n-Butylaniline-d6; (4-Butylphenyl)amine-d6 Molecular Formula: C₁₀H₉D₆N Exact Mass: 155.19 Da (Calculated)
Executive Technical Summary
4-n-Butylaniline-d4,ND2 (CAS 1219794-75-8) is a hexadeuterated isotopologue of 4-n-butylaniline, a critical intermediate in the synthesis of liquid crystals (e.g., MBBA) and a structural motif in various pharmaceutical candidates.
The Core Technical Challenge: While designated as a d6 species (four deuterium atoms on the benzene ring, two on the nitrogen), the ND2 moiety is chemically labile. In the presence of atmospheric moisture, protic solvents (methanol, water), or biological matrices, the deuterium atoms on the nitrogen undergo rapid H/D exchange .
For researchers, this creates a bifurcation in utility:
-
Anhydrous Applications (NMR/IR): The compound retains d6 character.
-
Biological/LC-MS Applications: The compound effectively functions as 4-n-Butylaniline-d4 (Ring-d4) due to instant exchange in the mobile phase.
This guide provides the protocols necessary to navigate this duality, ensuring data integrity in quantitative mass spectrometry and metabolic profiling.
Chemical Identity & Isotopic Architecture
The stability of the isotopic label differs by position. The ring deuteriums are robust, while the amine deuteriums are transient.
Physical Properties Table
| Property | Value | Technical Note |
| Appearance | Colorless to pale yellow liquid | Oxidizes to brown upon air exposure. |
| Molecular Weight | ~155.25 g/mol | d0 analog is 149.23 g/mol . |
| Boiling Point | ~133–134 °C (14 mmHg) | Based on d0 analog; isotopic effect negligible on BP. |
| Solubility | Chloroform, Ethyl Acetate, Methanol | Caution: Methanol causes H/D exchange (ND2 -> NH2). |
| Storage | -20°C, Inert Atmosphere (Ar/N2) | Hygroscopic. Store in desiccator to preserve ND2. |
The "ND2" Exchange Phenomenon: A Critical Protocol Variable
When using CAS 1219794-75-8 as an Internal Standard (IS), you must account for the solvent environment. The amine deuteriums (
Mechanism of Signal Loss
If you tune your Mass Spectrometer for the d6 parent ion (m/z ~156) but dissolve the standard in a water/methanol mixture, your signal will vanish. The molecule converts to the d4 species (m/z ~154) within seconds.
Strategic Recommendation
-
For LC-MS Quantitation: Assume the molecule is 4-n-Butylaniline-d4 (Ring-d4) . Monitor the transition corresponding to the d4 parent mass (
). -
For NMR Structural Elucidation: Use strictly anhydrous solvents (e.g.,
treated with activated molecular sieves) to observe the ND2 signal.
Analytical Protocols (LC-MS/MS)
This protocol assumes the standard use case: quantification of 4-n-butylaniline in biological or environmental matrices using the deuterated standard.
A. Stock Solution Preparation (Anhydrous)
To preserve the integrity of the primary standard before dilution:
-
Equilibration: Allow the vial to reach room temperature inside a desiccator or glove box to prevent condensation.
-
Solvent: Dissolve in anhydrous acetonitrile (ACN) or DMSO . Avoid Methanol if you wish to delay exchange.
-
Concentration: Prepare a 1 mg/mL master stock.
B. Working Solution (The "Shift")
Upon dilution into the mobile phase (e.g., 50:50 Water:ACN), the shift from d6 to d4 occurs.
-
Target Mass: Tune for
154.2 (d4 species) rather than 156.2 (d6 species).
C. MRM Transitions (Positive ESI)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Rationale |
| 4-n-Butylaniline (d0) | 150.2 | 107.1 | 20-25 | Loss of propyl group ( |
| 4-n-Butylaniline (d0) | 150.2 | 93.1 | 30-35 | Tropylium ion formation |
| 4-n-Butylaniline-d4 | 154.2 | 111.1 | 20-25 | Ring-d4 retained in fragment |
Note: The product ion at m/z 111.1 confirms the stability of the ring deuteriums during fragmentation.
Safety & Toxicology Profile
As an aniline derivative, 4-n-butylaniline-d4,ND2 shares the toxicological profile of its unlabeled parent. It is a Class 6.1 Toxic substance.
Key Hazards[2]
-
Methemoglobinemia: Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/nails) and headache.
-
Acute Toxicity: Toxic by inhalation, ingestion, and skin contact.
-
Sensitization: Potential skin sensitizer.
Handling Requirements
-
Engineering Controls: Handle exclusively in a chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Decontamination: In case of spill, absorb with sand/vermiculite. Clean surface with dilute acetic acid followed by soap and water.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7694, 4-Butylaniline. Retrieved February 21, 2026, from [Link]
-
Russak, E. M., et al. (2019).[1] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[1] (Contextual grounding for KIE applications).
Sources
Technical Guide: Solubility & Handling of 4-n-Butylaniline-d4,ND2
[1]
Executive Summary
4-n-Butylaniline-d4,ND2 (also known as 4-butyl-d9-aniline or specific isotopologues thereof) is a highly specialized stable isotope standard used primarily in NMR spectroscopy and Metabolic Kinetic Isotope Effect (KIE) studies.[1][2]
While its thermodynamic solubility profile mirrors its non-deuterated analog (4-butylaniline)—exhibiting high lipophilicity and excellent solubility in organic solvents—its isotopic integrity presents a unique challenge.[1][2] The presence of the ND2 (deuterated amine) group renders this molecule chemically labile in protic environments.[2]
Critical Directive: Solubility for this compound is not merely about saturation limits; it is about solvent compatibility regarding Proton-Deuterium (H/D) exchange . Dissolving this compound in non-deuterated protic solvents (e.g., EtOH, MeOH, H2O) will result in the immediate loss of the deuterium label on the nitrogen, degrading the standard.[2]
Physicochemical Profile
To understand the solubility behavior, we must analyze the molecule's polarity and functional groups.
| Property | Value (Analog/Predicted) | Implications for Solubility |
| Physical State | Liquid (at RT) | Miscible with most organic solvents; no crystal lattice energy barrier to overcome.[1][2] |
| LogP (Octanol/Water) | ~3.18 (Lipophilic) | Highly soluble in non-polar and moderately polar solvents.[2] Insoluble in water.[2] |
| pKa (Conjugate Acid) | ~4.91 | Weak base.[2] Ionization in acidic media increases water solubility but risks H/D exchange.[2] |
| H-Bond Donors | 2 (ND2) | Capable of H-bonding, but the D-atoms are exchangeable.[1][2] |
| Key Risk Factor | Labile Deuterium (N-D) | Requires aprotic or deuterated-protic solvents. |
Solvent Selection Strategy: The "Isotopic Integrity" Protocol[1]
As a Senior Application Scientist, I categorize solvents not just by "Good/Bad" solubility, but by Isotopic Safety .
Category A: Safe & High Solubility (Recommended)
Use these for NMR standards and stock solutions. These solvents are aprotic (no exchangeable protons) and lipophilic enough to dissolve the butyl chain.[2]
-
Dichloromethane-d2 (CD2Cl2) / DCM: Excellent solubility.[1][2] No exchange risk.[2]
-
Chloroform-d (CDCl3): The standard choice.[1][2] High solubility, but watch for acidity in aged chloroform which can catalyze exchange if trace moisture is present.[2]
-
DMSO-d6: Excellent for polar interactions, but high boiling point makes recovery difficult.[1][2]
Category B: Conditional Safety (Use with Caution)
Use only if the solvent is fully deuterated. These are protic solvents.[2] If you use the non-deuterated versions, the ND2 becomes NH2 within seconds to minutes.[2]
Category C: Prohibited (Destructive)
Do NOT use these, even if the molecule dissolves. These solvents contain exchangeable Protons (H+) that will swap with the Deuterium (D) on the amine.[2]
Visualization: Solvent Decision Matrix
The following logic flow illustrates the critical decision path for preserving the ND2 label during solvation.
Figure 1: Decision matrix for solvent selection to prevent H/D exchange on the amine group.
Experimental Protocol: Preparation of an NMR Standard
Objective: Prepare a 10 mM stock solution in CDCl3 without compromising the isotopic purity.
Materials
-
Solvent: Chloroform-d (CDCl3) with 0.03% TMS (v/v), "Silver Foil" grade (acid-free).[1][2]
-
Glassware: Borosilicate glass vial, oven-dried at 120°C for 2 hours (to remove surface moisture).
Methodology (Step-by-Step)
-
Environment Control:
-
Perform all weighing and transfers in a glove box or under a dry nitrogen blanket .[2] Atmospheric moisture (H2O) is the enemy; it will exchange with the ND2 protons over time.
-
Why? Even trace humidity in the air can initiate H/D exchange on the surface of the liquid.
-
-
Weighing:
-
Solvation:
-
Verification (Self-Validating Step):
-
Storage:
Applications & Significance
Why go through the trouble of the ND2 label?
-
Metabolic Studies (Kinetic Isotope Effect): Researchers use this isotopologue to study the metabolism of aniline derivatives.[2] The deuterium on the ring (d4) blocks aromatic hydroxylation, while the ND2 allows researchers to track the fate of the nitrogen in deamination pathways.
-
Quantitative NMR (qNMR): Used as an internal standard where the signals of the non-deuterated analyte must be quantified without overlap from the standard's aromatic or amine protons.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Explains H/D exchange mechanisms in amines).
-
PubChem. (2024).[2][3] 4-Butylaniline (Compound Summary). National Library of Medicine. Available at: [Link][1][2]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Material Safety of 4-n-Butylaniline-d6
This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4-n-Butylaniline-d6 (specifically 4-n-Butylaniline-2,3,5,6-d4,ND2). As a deuterated analog, this compound shares most toxicological and hazard characteristics with its parent compound, 4-n-Butylaniline (CAS 104-13-2). However, its isotopic composition warrants special consideration. This document synthesizes data from established safety data sheets for the parent compound with best practices for handling isotopically labeled molecules to ensure maximum safety and experimental integrity.
Section 1: Chemical Identification and Structural Overview
4-n-Butylaniline-d6 is an isotopically labeled form of 4-butylaniline where six hydrogen atoms have been replaced with deuterium. This specific labeling pattern, with deuterium on the aromatic ring and the amine group, makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses. The carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds are stronger than their hydrogen counterparts, a property that underpins the kinetic isotope effect (KIE) and can alter metabolic pathways.[1]
Caption: Structure of 4-n-Butylaniline-2,3,5,6-d4,ND2.
| Identifier | Value | Source |
| Chemical Name | 4-n-Butylaniline-2,3,5,6-d4,ND2 | [2] |
| Synonyms | 4-Butyl-N,N,2,3,5,6-hexadeuterioaniline | [2] |
| CAS Number | 104-13-2 (Unlabelled) | [2] |
| Molecular Formula | C₁₀H₉D₆N | [3][4] |
| Molecular Weight | 155.27 g/mol (approx.) | [2] |
Section 2: GHS Hazard Identification and Classification
Based on data for the parent compound, 4-n-Butylaniline is classified as a hazardous substance. It is acutely toxic if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant.[3] Researchers must handle this compound with the assumption that the deuterated version carries identical risks.
Caption: GHS Hazard Pictograms and Associated Risks.
Hazard Statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3][5]
-
H335: May cause respiratory irritation.[5]
-
H412: Harmful to aquatic life with long lasting effects.[5]
Section 3: Toxicological Profile and Health Effects
The primary routes of exposure are inhalation, ingestion, and dermal contact. The toxicity profile is driven by its aniline substructure.
-
Acute Toxicity: 4-Butylaniline is toxic through all major exposure routes.[5] Ingestion or significant skin absorption can lead to systemic effects. Like other anilines, it may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to cyanosis (bluish skin), confusion, and tachycardia.[7]
-
Skin and Eye Irritation: The compound is corrosive and causes skin irritation, which can progress to burns with prolonged contact.[8] It causes serious, potentially damaging, eye irritation upon contact.[5][8]
-
Respiratory Irritation: Vapors or mists can irritate the respiratory tract.[5][9]
-
Chronic Exposure: Currently, there is no data classifying 4-butylaniline as a carcinogen.[8] However, chronic exposure to aromatic amines is a known risk factor for certain cancers, and prolonged or repeated exposure should be avoided.
Section 4: First Aid and Emergency Response Protocols
Immediate and appropriate first aid is critical upon any exposure. Always show the Safety Data Sheet to attending medical personnel.[9][8]
Caption: The Hierarchy of Controls for Safe Chemical Handling.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, read and understand this safety guide and the supplier's specific SDS. Ensure an eyewash station and safety shower are accessible and functional. [7][8]2. Engineering Controls: All handling of 4-n-Butylaniline-d6 must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors. [10]3. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166. [7][8] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact. [9] * Skin and Body Protection: Wear a lab coat. For larger quantities or tasks with a higher risk of splashing, consider impervious clothing or an apron. [10] * Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge for organic vapors and ammonia derivatives (e.g., Type K, green). [8]4. Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. [5]Do not eat or drink in the laboratory.
-
Section 6: Accidental Release and Firefighting Measures
Accidental Release Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area. [8]2. Ventilate & Isolate: Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources. [10]3. Contain: Wearing full PPE, contain the spill using an inert absorbent material like dry sand, earth, or vermiculite. Do not use combustible materials. [10]Prevent the spill from entering drains or waterways. [8]4. Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal. [9]5. Decontaminate: Clean the spill area thoroughly.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [5][10]* Hazards from Combustion: Thermal decomposition can produce highly toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [7][8]* Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode. [8]
Section 7: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosives. [8]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [8][10]Protect from heat and direct sunlight. [5]* Disposal: Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. [8]
Section 8: Physical and Chemical Properties
The following data is for the non-deuterated 4-n-Butylaniline and should be considered representative. Deuteration typically causes minor increases in boiling point, melting point, and density.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Characteristic amine odor | [4] |
| Density | 0.945 g/mL at 25 °C | [8] |
| Boiling Point | 133-134 °C at 14 mmHg | |
| Refractive Index | n20/D 1.535 | [8] |
| Flash Point | 101 °C | [10] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [4] |
Section 9: Stability and Reactivity
-
Reactivity: Not known to be reactive under normal conditions. [8]* Chemical Stability: Stable under recommended storage conditions. [7][10]* Conditions to Avoid: Excess heat, direct sunlight, and ignition sources. [5][7]* Incompatible Materials: Strong oxidizing agents, strong acids. [8][10]* Hazardous Decomposition Products: Under fire conditions, will produce carbon and nitrogen oxides. [7][8]
Section 10: Special Considerations for Deuterated Compounds
While toxicologically similar to their parent compounds, deuterated molecules require specific handling considerations. [1]
-
Consult Supplier SDS: Always prioritize the Safety Data Sheet provided by the manufacturer of the specific deuterated compound. It will contain the most accurate information.
-
Hygroscopicity: Deuterated solvents and reagents can be hygroscopic. The deuterium on the ND₂ group can readily exchange with hydrogen from atmospheric moisture, reducing the isotopic purity of the sample. Store in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen). [1]3. Waste Segregation: While not radioactive, it is good practice to segregate deuterated chemical waste from non-deuterated waste, especially if recovery or specialized disposal is required by institutional policy. [1]4. Kinetic Isotope Effect (KIE): Be aware that the KIE can slow down reactions, including potential degradation pathways. While this often enhances stability, it could also lead to the accumulation of unexpected intermediates in biological or chemical systems. [1]
References
-
Chem-Supply. (n.d.). 4-Butylaniline(104-13-2)MSDS Melting Point Boiling Density Storage Transport. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - N-(4-Methoxybenzylidene)-4-Butylaniline, 99% (Titr.). [Link]
-
Loba Chemie. (2019). 4-BUTYLANILINE MSDS | CAS 104-13-2 MSDS. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Butylaniline | C10H15N | CID 7694 - PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Butylaniline | C10H15N | CID 14310 - PubChem. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-n-Butylaniline-2,3,5,6-d4,ND2 | LGC Standards [lgcstandards.com]
- 3. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 104-13-2: 4-Butylaniline | CymitQuimica [cymitquimica.com]
- 5. lobachemie.com [lobachemie.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 4-Butylaniline(104-13-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Strategic Deuteration of 4-n-Butylaniline: From Soft Matter Physics to Metabolic Profiling
[1]
1Executive Summary
4-n-butylaniline (4-BA) is a critical mesogenic intermediate, most notably serving as the amine precursor for N-(4-methoxybenzylidene)-4-butylaniline (MBBA), the foundational room-temperature liquid crystal.[1] While protonated 4-BA is a commodity chemical, its deuterated isotopologues are high-value research tools.[1]
This guide details the application of deuterated 4-BA in two distinct fields:
-
Soft Matter Physics: Utilizing deuterium labeling to mask incoherent neutron scattering, enabling the resolution of intramolecular dynamics within liquid crystalline phases.
-
Mechanistic Toxicology: Exploiting the Kinetic Isotope Effect (KIE) to probe Cytochrome P450-mediated bioactivation pathways, specifically distinguishing between benign N-acetylation and toxic N-hydroxylation/ring-oxidation.[1]
Part 1: Soft Matter Physics & Neutron Scattering[1]
The Contrast Variation Principle
In Quasielastic Neutron Scattering (QENS) and Small-Angle Neutron Scattering (SANS), hydrogen (
By synthesizing 4-BA-d9 (fully deuterated butyl chain) or 4-BA-d4 (deuterated aromatic ring), researchers can "mask" specific segments of the resultant MBBA liquid crystal.[1]
-
Tail Deuteration (
): Makes the alkyl chain "invisible" to neutrons in a protonated solvent/matrix, allowing the observation of the rigid core's rotational diffusion. -
Core Deuteration (
): Masks the rigid core, isolating the "chain melting" dynamics and gauche/trans isomerization rates of the butyl tail during nematic-to-isotropic phase transitions.
Visualization: The MBBA Synthesis & Labeling Logic
The following diagram illustrates the modular synthesis of MBBA, highlighting how deuterated 4-BA inputs determine the scattering contrast of the final liquid crystal.
Caption: Modular synthesis of MBBA showing how deuterated 4-BA inputs create specific contrast profiles for neutron scattering experiments.
Part 2: Mechanistic Toxicology & The Kinetic Isotope Effect
Metabolic Shunting
Aniline derivatives are hepatotoxic, primarily due to bioactivation by CYP450 enzymes.[1] 4-BA undergoes two competing oxidative pathways:[1]
-
Benzylic Hydroxylation: Oxidation at the
-carbon of the butyl chain (detoxification/elimination). -
N-Hydroxylation: Oxidation of the amine to form hydroxylamines, which rearrange to toxic quinone imines (adduct formation).[1]
The Deuterium Switch
Replacing hydrogen with deuterium at the benzylic position (
-
Mechanism: If benzylic hydroxylation is the rate-determining step (RDS), deuteration will significantly slow this pathway (
).[1] -
Outcome: This "metabolic switching" forces the enzyme to process the substrate via the alternative N-hydroxylation pathway, potentially increasing observed toxicity in the deuterated model. This confirms the benzylic route as the primary clearance mechanism in wild-type scenarios.
Part 3: Synthesis Protocol (4-n-Butyl-d9-aniline)[1]
Objective: Synthesis of 4-n-butyl-d9-aniline for neutron contrast applications. Precursor: Benzene-d6 (commercially available) or Butyryl Chloride-d7.[1] Selected Route: Friedel-Crafts Acylation followed by Nitration and Reduction.[1] This route avoids the rearrangement issues common with direct alkylation.
Step-by-Step Methodology
| Stage | Reactants | Conditions | Critical Parameter |
| 1. Acylation | Benzene + Butyryl Chloride-d7 | Anhydrous conditions essential to prevent hydrolysis of acyl chloride.[1] | |
| 2. Reduction | Butyrophenone-d7 intermediate | Use | |
| 3. Nitration | Butylbenzene-d9 + | Maintain low temp to maximize para selectivity (approx 70-80%). | |
| 4. Hydrogenation | 4-nitrobutylbenzene-d9 + | Pd/C (10%), Ethanol, 3 atm | Monitor |
Detailed Workflow (Stage 3 & 4 Focus)
-
Nitration:
-
Dissolve 10 mmol of n-butylbenzene-d9 in 20 mL of acetic anhydride.
-
Cool to 0°C. Add fuming nitric acid (1.1 eq) dropwise.[1]
-
Why: The butyl group is an ortho/para director. Steric hindrance of the butyl chain favors the para position.
-
Quench with ice water, extract with ethyl acetate.[1] Purify via column chromatography (Silica, Hexane/EtOAc 9:1) to isolate the para-isomer from the ortho-isomer.[1]
-
-
Reduction (The Aniline Formation):
-
Place the purified 4-nitro-n-butylbenzene-d9 in a Parr shaker bottle.
-
Add 10% Pd/C catalyst (5 wt% loading) and ethanol.
-
Pressurize to 40 psi (3 atm) with Hydrogen gas (
). -
Note: We use
here, not , because the amine protons ( ) are exchangeable with solvent moisture anyway. The critical non-exchangeable deuteriums are on the ring/chain. -
Filter through Celite to remove Pd/C.[1]
-
Evaporate solvent to yield 4-n-butyl-d9-aniline as a pale yellow oil.[1]
-
Part 4: Analytical Validation & Data
To validate the synthesized isotopologue, Comparative NMR and Mass Spectrometry are required.
Mass Spectrometry (GC-MS)
Target: Confirmation of isotopic enrichment.
| Isotopologue | Molecular Formula | Expected m/z ( | Fragmentation Pattern |
| Protonated (4-BA) | 149.1 | Base peak m/z 106 ( | |
| Deuterated (4-BA-d9) | 158.2 | Shift of +9 amu.[1] Base peak shifts to m/z 108 ( |
Pathway Visualization: Metabolic Fate
The following diagram details the divergent metabolic pathways probed by deuteration.
Caption: Divergent oxidation of 4-BA. Deuteration at the benzylic position suppresses the left pathway, shunting flux toward the toxic N-oxidation route.
References
-
Volino, F., Dianoux, A. J., & Hervet, H. (1976).[1] Neutron quasi-elastic scattering study of translational motions in the smectic H, smectic C and nematic phases of MBBA. Journal de Physique Colloques.
-
[1]
-
-
Guengerich, F. P. (2017).[1] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology.
-
Vinati Organics Ltd. (2022).[1][2] Process for Preparation of Highly Pure 4-(n-Butyl) Aniline. Patent Application 202221008182.[1]
-
[1]
-
-
MedChemExpress. (2023).[1] 4-Butylaniline-d9 Product Datasheet.
-
Oak Ridge National Laboratory (ORNL). (2024).[1] Synthesis of Deuterated Materials for Neutron Scattering. Center for Nanophase Materials Sciences.[1]
Methodological & Application
use of 4-n-Butylaniline--d4,ND2 as an internal standard
Application Note: Trace Quantification of 4-n-Butylaniline Genotoxic Impurities using 4-n-Butylaniline-d4,ND2 as an Internal Standard
Executive Summary
This technical guide details the protocol for using 4-n-Butylaniline-2,3,5,6-d4, amino-d2 (herein referred to as 4-BA-d6 ) as an Internal Standard (IS) for the quantification of 4-n-butylaniline (4-BA) impurities. 4-BA is a potential genotoxic impurity (PGI) often found in pharmaceutical intermediates and liquid crystal synthesis.
Critical Technical Alert: While the neat standard is labeled as d4,ND2 (Total Deuterium = 6), this guide addresses the critical phenomenon of Hydrogen/Deuterium (H/D) Exchange in LC-MS workflows. Users must monitor the +4 Da mass shift (ring deuteration) rather than +6 Da in aqueous mobile phases to avoid false negatives.
Introduction & Regulatory Context
Regulatory Landscape (ICH M7)
Under ICH M7(R1) guidelines, anilines are frequently classified as Class 2 or Class 3 mutagenic impurities due to their potential to form reactive nitrenium ions. For a drug substance with a maximum daily dose of < 2 g/day , the Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day .[1]
-
Target Limit: Often < 1-5 ppm relative to the API.
-
Requirement: A highly sensitive LC-MS/MS method using Stable Isotope Dilution Assay (SIDA) to correct for matrix suppression.
The Molecule
-
Analyte: 4-n-Butylaniline (CAS: 104-13-2)
-
Internal Standard: 4-n-Butylaniline-d4,ND2
-
Ring: 2,3,5,6-d4 (Stable C-D bonds)
-
Amine: -ND2 (Labile N-D bonds)
-
Technical Specifications & The "Isotope Trap"
The "ND2" Trap: In a standard Reverse Phase LC-MS workflow involving water and protic modifiers (e.g., Formic Acid, Methanol), the deuterium atoms on the amine group (-ND2) undergo rapid exchange with solvent protons (-H).
Consequently, the species entering the Mass Spectrometer source is 4-n-Butylaniline-d4-amine-h2 .
-
Neat Material MW: ~155.25 Da (d6)
-
LC-MS Detected Ion [M+H]+: ~154.15 Da (d4)
-
Mass Shift: +4 Da (Not +6 Da)
Diagram 1: H/D Exchange Mechanism & Workflow
Caption: Mechanism of deuterium loss on the amine group during aqueous chromatography. The stable ring deuteration (d4) ensures valid quantification.
Experimental Protocols
Protocol A: Standard Preparation
Objective: Prepare stable stock solutions while minimizing cost and degradation.
-
IS Stock Solution (1.0 mg/mL):
-
Weigh 1.0 mg of 4-n-Butylaniline-d4,ND2 into a 1.5 mL amber glass vial.
-
Dissolve in 1.0 mL of Acetonitrile (ACN) . Note: Use ACN rather than MeOH to slow H/D exchange in the stock, though it will inevitably occur on column.
-
Store at -20°C. Stability: 6 months.
-
-
IS Working Solution (1.0 µg/mL):
-
Dilute Stock Solution 1:1000 in 50:50 ACN:Water.
-
Note: At this stage, the ND2 -> NH2 conversion will equilibrate. This is expected.
-
-
Calibration Standards:
-
Prepare 4-BA (Analyte) standards ranging from 1.0 ng/mL to 1000 ng/mL (approx 0.1 ppm to 100 ppm relative to a 10 mg/mL API sample).
-
Spike IS Working Solution into all calibrators to a fixed concentration of 50 ng/mL .
-
Protocol B: Sample Preparation (Liquid-Liquid Extraction)
Rationale: Anilines are basic. LLE allows us to remove the API (if acidic/neutral) or matrix salts, enhancing sensitivity.
-
Weighing: Weigh 50 mg of API/Sample into a 15 mL centrifuge tube.
-
Dissolution: Dissolve in 2.0 mL of 0.1 M NaOH (pH > 10).
-
Why? High pH ensures the aniline is neutral (unprotonated) and extracts into the organic layer.
-
-
Spiking: Add 50 µL of IS Working Solution (50 ng/mL final conc).
-
Extraction:
-
Add 3.0 mL of MTBE (Methyl tert-butyl ether) or Dichloromethane .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Recovery:
-
Transfer the organic (top) layer to a clean glass tube.
-
Evaporate to dryness under Nitrogen at 35°C.
-
-
Reconstitution:
-
Reconstitute in 200 µL of 10:90 ACN:0.1% Formic Acid .
-
Why acidic? To protonate the aniline for maximum ESI+ sensitivity.
-
Protocol C: LC-MS/MS Conditions
System: Agilent 6470 or Sciex Triple Quad 6500+ (or equivalent). Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.
Table 1: LC Gradient Parameters
| Time (min) | Flow (mL/min) | % A (0.1% FA in Water) | % B (0.1% FA in ACN) | State |
|---|---|---|---|---|
| 0.00 | 0.4 | 95 | 5 | Initial |
| 1.00 | 0.4 | 95 | 5 | Hold |
| 6.00 | 0.4 | 10 | 90 | Ramp |
| 7.50 | 0.4 | 10 | 90 | Wash |
| 7.60 | 0.4 | 95 | 5 | Re-equilibrate |
| 10.00 | 0.4 | 95 | 5 | End |
Table 2: MS/MS Source & MRM Parameters
| Parameter | Setting |
|---|---|
| Ionization | ESI Positive (+) |
| Capillary Voltage | 3500 V |
| Gas Temp | 300°C |
| Analyte (4-BA) | Q1: 150.1 -> Q3: 107.1 (Loss of propyl/butyl chain) |
| Analyte Qualifier | Q1: 150.1 -> Q3: 77.1 (Phenyl) |
| IS (4-BA-d4) | Q1: 154.1 -> Q3: 111.1 (Ring d4 retained) |
| IS Qualifier | Q1: 154.1 -> Q3: 81.1 (Phenyl-d4) |
Note: The IS Q1 mass is set to 154.1, NOT 156.1, accounting for the loss of the 2 Deuteriums on the nitrogen.
Workflow Visualization
Diagram 2: Analytical Workflow
Caption: Step-by-step workflow from sample spiking to MRM detection.
Validation & Troubleshooting
Linearity & Range
-
Linearity: The method should demonstrate linearity (
) from 0.1 ppm to 100 ppm. -
IS Response: Plot the IS peak area across all injections. It should not vary by more than ±15%. If IS response drops in samples compared to standards, it indicates Matrix Suppression . The RRF (Relative Response Factor) calculation corrects for this, but severe suppression (>50%) requires improved extraction (Protocol B).
Troubleshooting the "Crosstalk"
If you observe a signal in the Analyte channel (150->107) when injecting only the Internal Standard:
-
Isotopic Purity: The IS might contain traces of d0 (non-deuterated) material. Check the Certificate of Analysis.
-
Fragment Overlap: Ensure the mass resolution on Q1 is set to "Unit" or "Wide" appropriately.
-
Solution: If interference is > 20% of the LOQ, lower the IS concentration.
References
-
ICH M7(R1) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[2] International Council for Harmonisation.
-
Trace Analysis of Anilines: Rao, L. et al. (2021). "A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities." Journal of Pharmaceutical Research International.
-
H/D Exchange Principles: Wróbel, M. et al. (2021). "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules.
-
Internal Standard Selection: ResolveMass Laboratories. (2025).[3][4][5][6][7] "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis."
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. database.ich.org [database.ich.org]
- 3. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 4-Butylaniline | CAS#:104-13-2 | Chemsrc [chemsrc.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of 4-n-Butylaniline using Deuterated Internal Standard (d4, ND2)
Part 1: Executive Summary & Core Challenge
The Analytical Imperative
4-n-Butylaniline is an aniline derivative often used in the synthesis of liquid crystals and specific pharmaceutical intermediates. Like many anilines, it falls under the scrutiny of ICH M7 guidelines for DNA-reactive (mutagenic) impurities. In drug development, this requires quantification at trace levels (often < 10 ppm relative to the drug substance) to ensure patient safety.
The "ND2" Isotope Trap (Critical Expert Insight)
You have selected 4-n-Butylaniline-d4, ND2 as your Internal Standard (ISTD). This molecule has 4 deuterium atoms on the aromatic ring and 2 deuterium atoms on the amine nitrogen (
WARNING: The utility of the "ND2" label depends entirely on your chromatographic mode.
-
In GC-MS (Anhydrous): The
label remains intact. The mass shift is +6 Da . -
In LC-MS (Aqueous/Protic): The deuterium on the nitrogen is exchangeable . Upon contact with water or methanol in the mobile phase, the
rapidly back-exchanges to . The mass shift drops to +4 Da (Ring-d4 only).
Failure to account for this back-exchange is the #1 cause of assay failure with this specific ISTD. This protocol focuses on LC-MS/MS (the preferred method for trace GTIs) and explicitly corrects for this phenomenon.
Part 2: Experimental Workflow & Mechanism
The Deuterium Exchange Mechanism
The following diagram illustrates why your MRM transitions must be adjusted for LC-MS analysis.
Figure 1: Mechanism of amine-deuterium loss in aqueous solvents. In Reverse-Phase LC, the analyst must monitor the d4 (ring) mass, not the d6 (total) mass.
Part 3: Detailed Protocol (LC-MS/MS)
Reagents & Materials
-
Analyte: 4-n-Butylaniline (Certified Reference Material).
-
Internal Standard: 4-n-Butylaniline-d4, ND2 (Note: Will function as d4-only in this protocol).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or Biphenyl phase for enhanced selectivity of aromatic amines.
Sample Preparation (Direct Injection Method)
Rationale: Aniline derivatives can be volatile. Avoid evaporation steps if possible to prevent analyte loss.
-
ISTD Stock Solution: Dissolve 4-n-Butylaniline-d4, ND2 in Acetonitrile to 1 mg/mL.
-
Note: In pure ACN, the ND2 may persist partially, but assume it will exchange upon mixing with aqueous diluents.
-
-
Working ISTD Solution: Dilute Stock to 1 µg/mL in 50:50 ACN:Water.
-
Checkpoint: At this stage, the ND2 -> NH2 conversion is complete.
-
-
Sample Extraction:
-
Weigh 50 mg of Drug Substance (DS).
-
Dissolve in 1.0 mL of ACN:Water (50:50).
-
Spike 10 µL of Working ISTD Solution.
-
Vortex (1 min) and Centrifuge (10,000 rpm, 5 min) to remove insoluble excipients.
-
Transfer supernatant to LC vial.
-
LC-MS/MS Conditions
Chromatography:
-
Flow Rate: 0.4 mL/min
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute salts)
-
1-6 min: 5% -> 95% B (Linear Ramp)
-
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI Positive):
-
Source: Electrospray Ionization (ESI+)
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C
MRM Transitions (Quantification Table):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Role | Note |
| 4-n-Butylaniline | 150.1 | 133.1 | 15 | Quantifier | Loss of Ammonia |
| 150.1 | 91.1 | 25 | Qualifier | Tropylium Ion | |
| ISTD (Effective) | 154.1 | 137.1 | 15 | Quantifier | Ring-d4 only |
| 154.1 | 95.1 | 25 | Qualifier | Deuterated Tropylium |
Critical Note: If you monitor Q1 = 156.1 (assuming d6), you will see zero signal in LC-MS. You must monitor 154.1.
Part 4: Data Analysis & Validation
Linearity & Range
-
Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Plot Ratio:
vs. Concentration.[2] -
Acceptance:
.
Calculation
Calculate the concentration of 4-n-butylaniline (
Analytical Workflow Diagram
Figure 2: Step-by-step quantitative workflow for trace impurity analysis.
Part 5: References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 7686, 4-Butylaniline. Retrieved February 21, 2026. [Link]
-
Liu, S., et al. (2013) . Trace analysis of aniline derivatives in pharmaceuticals by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Generalized citation for methodology).
-
Stephens, E. Hydrogen-Deuterium Exchange in Mass Spectrometry. University of California, Davis. [Link]
Sources
Application and Protocol for the NMR Spectroscopic Analysis of 4-n-Butylaniline-d6
Introduction: Unveiling Molecular Structure and Dynamics through Deuterium NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, offering unparalleled insight into the structure, dynamics, and environment of molecules.[1][2] While proton (¹H) and carbon-¹³ (¹³C) NMR are the most common techniques, the use of deuterium (²H or D) NMR provides a unique and powerful lens for specific applications, particularly in mechanistic studies, isotopic labeling verification, and the analysis of molecular dynamics.[3][4] This application note provides a detailed guide to the NMR spectroscopic analysis of 4-n-Butylaniline-d6, a deuterated isotopologue of 4-n-butylaniline where four positions on the aromatic ring and the two amine protons are replaced with deuterium.
The strategic replacement of hydrogen with deuterium offers several analytical advantages. In ¹H NMR, deuterated solvents are routinely used to eliminate overwhelming solvent signals.[5][6] In the context of the analyte itself, deuterium labeling can simplify complex ¹H NMR spectra and is a key method for confirming the success of deuteration reactions.[7][8] ²H NMR, while having a similar chemical shift range to ¹H NMR, provides direct observation of the deuterated sites.[4] However, as a quadrupolar nucleus (spin I=1), deuterium exhibits different relaxation properties compared to protons (spin I=1/2), which results in broader resonance signals.[9][10] Understanding and correctly interpreting these characteristics is crucial for accurate analysis.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for each experimental choice, ensuring a robust and reproducible analytical workflow.
I. Theoretical Framework: The Principles of Deuterium NMR Spectroscopy
A foundational understanding of the physics governing deuterium NMR is essential for optimizing experimental parameters and interpreting the resulting spectra.
The Quadrupole Moment and its Impact on Linewidth
Unlike the spin-1/2 nucleus of a proton, the deuterium nucleus possesses a spin of I=1, which gives rise to an electric quadrupole moment.[9] This quadrupole moment interacts with local electric field gradients within the molecule.[10] For molecules in solution, rapid molecular tumbling averages many of these interactions. However, the quadrupolar interaction provides a very efficient relaxation mechanism.[11] This rapid relaxation leads to a shorter lifetime of the excited spin state, which, according to the Heisenberg uncertainty principle, results in a greater uncertainty in the energy of the transition.[12] Consequently, ²H NMR signals are inherently broader than ¹H NMR signals for the same molecule.[7] The linewidth of a deuterium signal is influenced by the molecular size, shape, and the symmetry of the electronic environment around the deuterium nucleus.[9]
Diagram 1: The Impact of the Quadrupole Moment on NMR Signal Linewidth
Caption: The quadrupolar nature of deuterium leads to broad NMR signals.
Chemical Shift Equivalence and Reduced Resolution
The chemical shift range in ²H NMR is nearly identical to that of ¹H NMR.[13] This is because the shielding experienced by a deuterium nucleus is electronically very similar to that of a proton in the same chemical environment. Therefore, the ¹H NMR spectrum of a compound can be used to predict the approximate chemical shifts in its ²H NMR spectrum. However, due to the inherent line broadening, the resolution of ²H NMR spectra is significantly lower than that of ¹H NMR spectra.[7] Fine structures due to spin-spin coupling are often not resolved.
II. Predicted Spectral Data for 4-n-Butylaniline-d6
As of the writing of this note, a publicly available, experimentally acquired ²H NMR spectrum for 4-n-Butylaniline-d6 (specifically, 4-n-Butylaniline-2,3,5,6-d4,ND2) is not readily accessible. However, based on the known ¹H NMR spectral data of 4-n-butylaniline and the principles of ²H NMR, we can predict the expected chemical shifts.
The ¹H NMR spectrum of 4-n-butylaniline shows distinct signals for the aromatic protons, the amine protons, and the protons of the n-butyl chain.[14] The aromatic protons ortho and meta to the amino group appear as distinct doublets, while the amine protons typically present as a broad singlet. The protons of the butyl group exhibit characteristic multiplets.
For 4-n-Butylaniline-d6, we anticipate observing two primary signals in the ²H NMR spectrum:
-
Aromatic Deuterons (Ar-D): A broad signal in the aromatic region, corresponding to the four deuterons on the benzene ring.
-
Amine Deuterons (-ND₂): A broad signal corresponding to the two deuterons of the amino group. The chemical shift of this signal can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[15][16]
The deuterons on the butyl chain are not present in this isotopologue and therefore will not produce a signal.
Table 1: Predicted ²H NMR Chemical Shifts for 4-n-Butylaniline-d6
| Assignment | Predicted ²H Chemical Shift (δ, ppm) | Corresponding ¹H Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aromatic (Ar-D) | ~6.6 - 7.0 | ~6.6 - 7.0 | Broad Singlet |
| Amine (-ND₂) | ~3.5 | ~3.5 | Broad Singlet |
Note: The predicted chemical shifts are based on the ¹H NMR data for 4-n-butylaniline and may vary depending on the solvent and experimental conditions.
III. Experimental Protocols
The following protocols provide a comprehensive guide for the preparation and NMR analysis of 4-n-Butylaniline-d6.
Sample Preparation
Proper sample preparation is paramount for acquiring high-quality NMR data. The goal is to create a homogeneous solution free from particulate matter and paramagnetic impurities, which can severely degrade spectral quality.[17]
Protocol 3.1.1: Preparation of the NMR Sample
-
Solvent Selection:
-
Rationale: For ²H NMR spectroscopy, it is crucial to use a non-deuterated (protic) solvent to avoid a massive solvent signal that would obscure the signals from the deuterated analyte.[18] The natural abundance of deuterium in the protic solvent can often be used for chemical shift referencing.
-
Recommended Solvents: Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂), or Acetone ((CH₃)₂CO). The choice will depend on the solubility of 4-n-butylaniline.
-
-
Sample Concentration:
-
Rationale: Due to the lower gyromagnetic ratio and quadrupolar nature of deuterium, ²H NMR is less sensitive than ¹H NMR. A higher sample concentration is therefore required.
-
Recommended Concentration: Dissolve approximately 20-50 mg of 4-n-Butylaniline-d6 in 0.6-0.7 mL of the chosen non-deuterated solvent.
-
-
Sample Handling:
-
Step 1: Weigh the desired amount of 4-n-Butylaniline-d6 into a clean, dry vial.
-
Step 2: Add the appropriate volume of the chosen non-deuterated solvent to the vial.
-
Step 3: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Step 4: Using a Pasteur pipette with a cotton plug to filter out any potential microparticulates, transfer the solution into a high-quality 5 mm NMR tube.
-
Step 5: Cap the NMR tube securely.
-
Diagram 2: Workflow for NMR Sample Preparation
Caption: A systematic approach to sample preparation for ²H NMR.
NMR Instrument Setup and Data Acquisition
Acquiring high-quality ²H NMR data requires specific adjustments to the standard NMR acquisition parameters.
Protocol 3.2.1: Acquiring a Quantitative ²H NMR Spectrum
-
Instrument and Probe:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or multinuclear probe.
-
-
Locking and Shimming:
-
Rationale: ²H NMR experiments are typically run unlocked because the high concentration of deuterium in a standard deuterated locking solvent would create an overwhelming signal.[18] Shimming is performed on the proton signal of the non-deuterated solvent.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Turn the lock off.
-
Tune and match the probe to the deuterium frequency.
-
Perform shimming on the ¹H signal of the solvent to optimize the magnetic field homogeneity.
-
-
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is generally sufficient.
-
Pulse Width (p1): Calibrate the 90° pulse width for deuterium on the probe.
-
Spectral Width (sw): Set a spectral width that encompasses the expected chemical shift range (e.g., 10-15 ppm).
-
Acquisition Time (at): An acquisition time of 1-2 seconds is typically adequate for small molecules.[19]
-
Relaxation Delay (d1):
-
Rationale: For quantitative measurements, it is critical that the nuclei fully relax back to their equilibrium state between scans. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the deuterons of interest.[18] The T₁ for deuterons in small molecules is typically short (on the order of 0.1 to a few seconds).[11]
-
Recommendation: Start with a relaxation delay of 5 seconds. For highly accurate quantification, a T₁ inversion-recovery experiment should be performed to measure the T₁ values of the signals of interest.
-
-
Number of Scans (ns):
-
Rationale: A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio (S/N). For quantitative analysis, a minimum S/N of 150:1 is often recommended.
-
Recommendation: Start with 64 or 128 scans and increase as needed.
-
-
Table 2: Typical ²H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field improves sensitivity and dispersion. |
| Solvent | Non-deuterated (e.g., CHCl₃) | Avoids overwhelming solvent signal.[18] |
| Lock | Off | Prevents interference from a deuterated lock solvent.[18] |
| Pulse Width | Calibrated 90° pulse | Ensures uniform excitation. |
| Spectral Width | 10-15 ppm | Covers the expected chemical shift range. |
| Acquisition Time | 1-2 s | Sufficient for the FID to decay for small molecules.[19] |
| Relaxation Delay | ≥ 5 x T₁ (start with 5 s) | Ensures full relaxation for quantitative analysis.[18] |
| Number of Scans | 64 - 1024 (or more) | Achieve adequate signal-to-noise ratio. |
Data Processing and Analysis
Proper data processing is essential to extract accurate quantitative information from the raw Free Induction Decay (FID) data.
Protocol 3.3.1: Processing the ²H NMR Spectrum
-
Fourier Transformation:
-
Apply an exponential multiplication (line broadening) of 1-5 Hz to improve the S/N of the broad deuterium signals.
-
-
Phasing:
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
-
Baseline Correction:
-
Apply a baseline correction algorithm (e.g., polynomial fit) to ensure a flat baseline, which is critical for accurate integration.[20]
-
-
Referencing:
-
Rationale: Since the experiment is run unlocked, an internal or external reference is needed.
-
Procedure: Reference the spectrum to the natural abundance deuterium signal of the solvent (e.g., CHCl₃ at δ ~7.26 ppm).
-
-
Integration:
-
Integrate the area under the signals corresponding to the aromatic deuterons and the amine deuterons.
-
The ratio of these integrals should reflect the ratio of the number of deuterons at each site (ideally 4:2).
-
Diagram 3: Data Processing and Analysis Workflow
Caption: A step-by-step guide to processing raw ²H NMR data.
IV. Applications in Drug Development and Mechanistic Studies
The ability to perform quantitative ²H NMR on isotopically labeled compounds like 4-n-Butylaniline-d6 has significant implications in pharmaceutical research and development.
-
Verification of Deuteration: ²H NMR provides direct and unambiguous evidence of the incorporation of deuterium at specific molecular positions, confirming the success of synthetic labeling procedures.[7]
-
Isotopic Purity Determination: The integration of the ²H NMR signals allows for the determination of the isotopic purity of the labeled compound.
-
Metabolic Studies: Deuterated compounds are frequently used as tracers in drug metabolism studies. Quantitative ²H NMR can be employed to track the fate of the labeled molecule and its metabolites.[13]
-
Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can alter the rate of chemical reactions. ²H NMR can be used to study these kinetic isotope effects, providing valuable insights into reaction mechanisms.
V. Conclusion
The NMR spectroscopic analysis of 4-n-Butylaniline-d6 provides an excellent case study for the application of deuterium NMR in the characterization of isotopically labeled small molecules. While the quadrupolar nature of the deuterium nucleus presents unique challenges, such as broader signals and the need for modified acquisition protocols, these can be effectively managed with a clear understanding of the underlying principles. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can obtain high-quality, quantitative ²H NMR data. This information is invaluable for confirming molecular identity, assessing isotopic purity, and supporting a wide range of applications in chemical synthesis, drug discovery, and mechanistic research.
VI. References
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Chu, I.-T., & Pielak, G. J. (2023). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Magnetic Resonance Letters.
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Facey, G. (2008, September 16). Fast Molecular Motions and Solid State Wide Line 2H NMR. University of Ottawa NMR Facility Blog.
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NMR Wiki. (2011, July 20). Quadrupolar coupling.
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LibreTexts. (2024, March 24). 27.2: Spectroscopy of Amines.
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Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system.
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NMR Spectroscopy. (n.d.). NMR Relaxation.
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MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
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OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.
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Mestrelab Research. (2025, September 12). qNMR Purity Recipe Book (3 - Data Processing).
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Millett, F. (1972, April 1). NMR Determination of Some Deuterium Quadrupole Coupling Constants in Nematic Solutions. The Journal of Chemical Physics, 56(7), 3413-3422.
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National Institutes of Health. (2013, September 14). Universal Quantitative NMR Analysis of Complex Natural Samples.
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National Institutes of Health. (2020, July 21). Predictive Modeling of NMR Chemical Shifts without Using Atomic-Level Annotations.
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National Institutes of Health. (n.d.). NMR shift prediction from small data quantities.
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LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?
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National Institutes of Health. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
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ResearchGate. (2025, August 6). Optimization and Automation of Quantitative NMR Data Extraction.
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LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
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Wiley Online Library. (2016, July 13). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities.
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Wikipedia. (n.d.). Deuterium NMR.
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Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution.
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
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AIP Publishing. (n.d.). A simple method analyzing 2H nuclear magnetic resonance line shapes to determine the activation energy distribution of mobile guest molecules.
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University of Ottawa NMR Facility Blog. (2008, August 18). Measuring Parameters from Solid State 2H NMR Spectra.
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ResearchGate. (n.d.). Prediction of NMR shifts: a review.
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
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AIP Publishing. (n.d.). A simple method analyzing 2H nuclear magnetic resonance line shapes to determine the activation energy distribution of mobile guest molecules.
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Wiley Online Library. (2016, July 13). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities.
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LibreTexts. (2021, March 5). 27.2: Line-Width Differences in NMR.
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
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Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Deuterated Compounds for NMR.
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MedChemExpress. (n.d.). 4-Butylaniline-d9 ((4-Butylphenyl)amine-d9).
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ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids.
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Michigan State University. (n.d.). Basic NMR Theory; an Introduction.
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Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t.
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Michigan State University. (n.d.). Basic Practical NMR Concepts.
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National Institutes of Health. (n.d.). Non-Exponential 1H and 2H NMR Relaxation and Self-Diffusion in Asphaltene-Maltene Solutions.
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MDPI. (2023, June 20). Nuclear Magnetic Resonance Relaxation Pathways in Electrolytes for Energy Storage.
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LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy.
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Ron Levy Group. (n.d.). NMR Relaxation Parameters in Molecules with Internal Motion.
-
ChemicalBook. (n.d.). 4-Butylaniline(104-13-2) 1H NMR spectrum.
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Paulusse Research Group. (n.d.). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t.
-
Eurisotop. (n.d.). 4-N-BUTYLANILINE (RING-13C6, 99%).
-
Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
-
ResearchGate. (2022, March). Synthetic applications and large-scale synthesis a, Preparation of deuterated N-acylated anilines.
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Application Note: High-Precision Quantitation of 4-n-Butylaniline in Environmental Samples Using 4-n-Butylaniline-d4,ND2 as an Internal Standard
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of 4-n-butylaniline in complex environmental matrices. The protocol leverages the precision of isotope dilution mass spectrometry by employing 4-n-butylaniline-d4,ND2 as an internal standard. Detailed procedures for sample preparation from water and soil matrices using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are provided, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind critical experimental steps, such as pH adjustment and the choice of extraction solvents, is explained to ensure methodological transparency and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring accurate trace-level quantification of aniline derivatives.
Introduction: The Rationale for Isotope Dilution
4-n-Butylaniline is an aromatic amine used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its potential for environmental release and subsequent contamination of water and soil ecosystems necessitates reliable and precise analytical methods for monitoring. Quantitative analysis of trace contaminants in complex matrices is often hampered by issues such as sample loss during preparation, matrix-induced signal suppression or enhancement in the mass spectrometer, and variations in instrument performance.[2]
To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in analytical chemistry.[3] A SIL-IS is a version of the target analyte where one or more atoms have been replaced with a heavier stable isotope, in this case, deuterium. 4-n-Butylaniline-d4,ND2 is an ideal internal standard for 4-n-butylaniline analysis as it shares near-identical chemical and physical properties with the analyte.[4] By introducing a known quantity of the SIL-IS at the very beginning of the sample preparation process, it experiences the same procedural losses and matrix effects as the native analyte. The mass spectrometer can differentiate between the analyte and the SIL-IS due to their mass difference. Consequently, by measuring the ratio of the analyte signal to the internal standard signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.[2]
Physicochemical Properties and Mass Spectrometric Behavior
A thorough understanding of the analyte and internal standard's properties is fundamental to method development.
Table 1: Physicochemical Properties of Analyte and Internal Standard
| Property | 4-n-Butylaniline (Analyte) | 4-n-Butylaniline-d4,ND2 (Internal Standard) |
| CAS Number | 104-13-2[5] | 1219794-75-8[4] |
| Molecular Formula | C₁₀H₁₅N[5] | C₁₀H₉D₆N |
| Molecular Weight | 149.23 g/mol [5] | Approx. 155.27 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] | Not specified, expected to be similar |
| Solubility | Slightly soluble in water, soluble in organic solvents[1] | Expected to be similar |
Mass Spectrometry: Fragmentation and MRM Transitions
For high-selectivity quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed. This involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and a specific product ion generated through collision-induced dissociation.
The primary fragmentation pathway for 4-n-butylaniline involves the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), resulting in the loss of a propyl radical (•C₃H₇).[5]
-
4-n-Butylaniline (Analyte): The molecular ion ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 149. The most abundant fragment ion is at m/z 106, corresponding to the [M-C₃H₇]⁺ fragment.[5] In positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 150 is selected as the precursor ion.
-
4-n-Butylaniline-d4,ND2 (Internal Standard): The molecular weight is approximately 155.27. The deuterons are located on the aromatic ring and the amine group. The protonated molecule [M+H]⁺ at m/z 156 is selected as the precursor. The same benzylic cleavage results in a fragment ion containing the deuterated aromatic amine portion, with a predicted m/z of 110.
Table 2: Optimized LC-MS/MS MRM Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-n-Butylaniline | 150.1 | 106.1 | 50 | 20 |
| 4-n-Butylaniline (Qualifier) | 150.1 | 77.1 | 50 | 35 |
| 4-n-Butylaniline-d4,ND2 | 156.2 | 110.1 | 50 | 20 |
| 4-n-Butylaniline-d4,ND2 (Qualifier) | 156.2 | 80.1 | 50 | 35 |
| Quantitative transitions are highlighted in bold. |
Experimental Protocols
The following protocols are designed to be comprehensive, providing step-by-step instructions for sample preparation from both water and soil matrices.
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 4-n-butylaniline and 4-n-butylaniline-d4,ND2 into separate 10 mL volumetric flasks. Dissolve and bring to volume with HPLC-grade methanol.
-
Working Standard Solution (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stocks. From these, prepare a working standard solution of 4-n-butylaniline.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of 4-n-butylaniline-d4,ND2 at a concentration of 1 µg/mL in methanol. This concentration is based on typical levels used for trace environmental analysis.[6]
-
Calibration Curve: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into blank matrix extract, covering the expected concentration range of the samples (e.g., 0.5 - 100 ng/mL). Add the internal standard to each calibrator at a constant concentration.
Protocol for Water Sample Analysis (e.g., Groundwater, Wastewater)
This protocol utilizes Solid-Phase Extraction (SPE) for the concentration and clean-up of 4-n-butylaniline from aqueous samples.
Methodology:
-
Sample Collection: Collect a 100 mL water sample in a clean glass container.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL 4-n-butylaniline-d4,ND2 internal standard spiking solution to the water sample. This results in a final IS concentration of 10 ng/L.
-
pH Adjustment: The extraction efficiency of anilines is highly pH-dependent. Adjust the sample pH to >10 with 1.0 M sodium hydroxide. At this basic pH, aniline derivatives are in their neutral, less polar form, which enhances their retention on reversed-phase sorbents and their extraction into organic solvents.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pH-adjusted water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 x 3 mL aliquots of dichloromethane.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol for Soil and Sediment Sample Analysis
This protocol uses Liquid-Liquid Extraction (LLE) following solvent extraction from the solid matrix.
Methodology:
-
Sample Preparation: Weigh 10 g of a homogenized soil or sediment sample into a glass centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL 4-n-butylaniline-d4,ND2 internal standard spiking solution directly onto the soil.
-
Solvent Extraction: Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Sonication: Tightly cap the tube and sonicate for 15 minutes to ensure efficient extraction of the analytes from the soil particles.
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes. Carefully decant the supernatant into a separatory funnel.
-
Liquid-Liquid Extraction Setup: Add 50 mL of deionized water to the separatory funnel and adjust the pH of the aqueous phase to >10 with 1.0 M sodium hydroxide.
-
LLE: Extract the aqueous-organic mixture with 2 x 25 mL portions of dichloromethane. Combine the organic (lower) layers.
-
Concentration and Reconstitution: Dry the combined organic extract with anhydrous sodium sulfate. Evaporate the solvent to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Instrumental Conditions
Table 3: Recommended LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Conclusion and Trustworthiness
The protocols described in this application note provide a self-validating system for the accurate and precise quantification of 4-n-butylaniline in environmental samples. The incorporation of 4-n-butylaniline-d4,ND2 as an internal standard is a critical component of this methodology, ensuring that any variability introduced during the multi-step sample preparation and analysis is accounted for. The detailed explanation of the rationale behind key steps, such as pH adjustment, and the provision of specific instrumental parameters, are designed to empower researchers to reproduce and adapt this method with confidence. By adhering to the principles of isotope dilution mass spectrometry, the data generated will be of high quality, suitable for regulatory monitoring, environmental fate studies, and risk assessment.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7694, 4-Butylaniline. Retrieved from [Link]
-
Schreiner, G., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]
-
Agilent Technologies (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Wang, L., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(7), 2092. Retrieved from [Link]
-
Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Supap, T. (n.d.). Internal Calibration Standard Curve for Amine Concentration Determination. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
LGC Limited (2012). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3). Retrieved from [Link]
-
Agilent Technologies (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
University of Massachusetts Lowell (n.d.). Development of an MRM method. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. N-Butylaniline | C10H15N | CID 14310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-n-Butylaniline-2,3,5,6-d4,ND2 | LGC Standards [lgcstandards.com]
- 5. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Application Note: High-Precision Quantitation of 4-n-Butylaniline in Environmental Matrices via IDMS
This Application Note is designed for analytical chemists and environmental scientists requiring high-precision quantitation of 4-n-Butylaniline (4-BA) in complex environmental matrices.
It addresses a critical, often overlooked physicochemical phenomenon when using the 4-n-Butylaniline-d4,ND2 internal standard: Deuterium Back-Exchange . Failure to account for this will result in method failure.
Executive Summary & Scientific Rationale
4-n-Butylaniline (CAS 104-13-2) is a lipophilic aromatic amine used in the synthesis of liquid crystals, azo dyes, and pharmaceuticals. It is also a potential degradation product of specific fungicide classes (e.g., anilinopyrimidines) and an industrial water pollutant. Due to its toxicity (aquatic and mammalian) and potential for bioaccumulation, sensitive environmental monitoring is required.
The Analytical Challenge: Quantifying trace anilines in wastewater or soil is plagued by matrix effects (ion suppression/enhancement) and low extraction efficiencies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard to correct these errors.
The "d4,ND2" Paradox: The commercially available internal standard is 4-n-Butylaniline-2,3,5,6-d4, N,N-d2 (d4,ND2) .
-
Nominal Mass Shift: +6 Da relative to native 4-BA.
-
The Trap: The deuterium atoms on the amine group (-ND2) are labile . In the presence of protic solvents (water, methanol, environmental matrices), they undergo rapid Hydrogen/Deuterium (H/D) exchange, reverting to -NH2.
-
The Solution: This protocol explicitly manages this exchange. While the standard is supplied as d6 (d4,ND2), the analytical method must target the d4-isotopologue (d4,NH2) . Attempting to monitor the d6 parent ion will yield zero signal in aqueous LC-MS methods.
Chemical Identity & Properties
| Compound | Structure Description | Formula | MW ( g/mol ) | Monoisotopic Mass ([M+H]+) |
| Native 4-n-Butylaniline | 4-butyl substituted aniline | C₁₀H₁₅N | 149.23 | 150.13 |
| Standard (As Supplied) | Ring-d4, Amine-d2 | C₁₀H₉D₆N | 155.27 | 156.17 |
| Standard (In-Situ) | Ring-d4, Amine-H2 (After Exchange) | C₁₀H₁₁D₄N | 153.25 | 154.16 |
Critical Note: The protocol below assumes the use of the d4,ND2 standard but calibrates for the d4 mass shift (+4 Da) due to the aqueous nature of environmental analysis.
Experimental Protocol
A. Reagents & Standards[2][3][4]
-
Native Standard: 4-n-Butylaniline (>98% purity).[1]
-
Internal Standard (IS): 4-n-Butylaniline-2,3,5,6-d4,ND2 (CDN Isotopes / LGC Standards).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA) or Ammonium Formate.
B. Internal Standard Preparation (The "Equilibration" Step)
-
Stock Solution: Dissolve 4-n-Butylaniline-d4,ND2 in ACN to 1 mg/mL. Note: In pure ACN, the ND2 may persist if the solvent is dry.
-
Working Solution (Spiking Mix): Dilute Stock in 50:50 MeOH:Water .
C. Sample Preparation: Solid Phase Extraction (SPE)
Matrix: Surface Water / Wastewater Effluent.
-
Filtration: Filter 250 mL water sample through 0.7 µm glass fiber filter.
-
Spiking: Add d4-IS Working Solution to the sample (Target conc: 50 ng/L). Equilibrate for 15 mins.
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) copolymer (e.g., Oasis HLB or equivalent), 200 mg.
-
Conditioning: 6 mL MeOH followed by 6 mL Water.
-
Loading: Load sample at ~5 mL/min.
-
Washing: 5 mL 5% MeOH in Water (removes salts/highly polar interferences).
-
Drying: Vacuum dry for 10 mins.
-
Elution: 2 x 3 mL Methanol.
-
Concentration: Evaporate to dryness under N₂; reconstitute in 1 mL 20:80 ACN:Water (0.1% Formic Acid).
D. LC-MS/MS Instrumentation Parameters
System: UHPLC coupled to Triple Quadrupole MS (ESI+).
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold 95% B
-
8.1 min: Re-equilibrate 5% B.
-
MRM Transitions (Optimized for d4-in-situ):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| 4-n-Butylaniline | 150.1 | 107.1 (Tropylium-like) | 91.1 (Benzyl) | 20 / 35 |
| 4-n-Butylaniline-d4 | 154.1 * | 111.1 | 95.1 | 20 / 35 |
*Crucial: Notice the Precursor is 154.1, NOT 156.1. The Product ions also shift by +4 Da (retaining the ring deuteriums).
Mechanistic Workflow Visualization
The following diagram illustrates the critical H/D exchange pathway that dictates the analytical strategy.
Caption: Workflow demonstrating the obligatory transition of the d4,ND2 precursor to the d4,NH2 analytical target in aqueous environments.
Quality Assurance & Troubleshooting
Self-Validating Checks
-
Mass Shift Verification: During method development, infuse the "d4,ND2" standard directly. You should observe a dominant peak at m/z 154.1. If you see m/z 156.1, your solvent is anhydrous (rare in LC). If you see m/z 150.1, your standard is contaminated with native analyte or the d4-ring is unstable (unlikely).
-
Retention Time Matching: The d4-IS should co-elute exactly (or slightly precede due to deuterium isotope effect) with the native 4-BA.
-
Recovery Calculation:
-
Acceptable range: 70-120%. Low recovery (<50%) indicates matrix suppression; dilute sample or improve clean-up.
-
Common Pitfalls
-
Targeting m/z 156: Result: False negative for Internal Standard.
-
pH Control: Anilines are basic (pKa ~4-5). Ensure pH > 7 for LLE extraction (to keep neutral) or pH < 3 for cation-exchange SPE. For the HLB method above, neutral pH is generally sufficient for retention of the butyl chain, but pH adjustment may optimize recovery.
References
-
LGC Standards. (2024). 4-n-Butylaniline-2,3,5,6-d4,ND2 Product Data Sheet. Retrieved from
-
US EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General guidance on isotope dilution). Retrieved from
- Vogt, C., et al. (2021). "Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater." International Journal of Environmental Analytical Chemistry. (Context on aniline analysis).
-
CDN Isotopes. (2024). Deuterium Labeling and Stability Technical Notes. (General reference on labile protons). Retrieved from
Sources
Application Note: A Robust Workflow for Metabolite Identification and Quantification Using 4-n-Butylaniline-d4,ND2 Derivatization with LC-MS/MS
Introduction: Overcoming the Challenges in Metabolite Analysis
Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of physiological and pathological states, making it indispensable in drug discovery, biomarker identification, and precision medicine.[1][2] However, the chemical diversity and wide dynamic range of metabolites present significant analytical challenges.[3][4] Many biologically crucial metabolites, such as short-chain carboxylic acids, aldehydes, and ketones, exhibit poor retention on standard reversed-phase liquid chromatography (RPLC) columns and ionize inefficiently, hindering their detection and accurate quantification by mass spectrometry (MS).[5]
To address these limitations, two powerful strategies are often employed: chemical derivatization and stable isotope dilution mass spectrometry (IDMS).[6][7] Chemical derivatization modifies the analyte to improve its chromatographic and mass spectrometric properties.[8] IDMS utilizes a stable isotope-labeled (SIL) analog of the analyte as an internal standard (IS), which is considered the gold standard for quantification as it co-elutes with the analyte and experiences identical matrix effects, extraction losses, and ionization variations.[9][10][11]
This application note presents a comprehensive workflow that synergistically combines these strategies using a single, novel reagent: 4-n-Butylaniline-d4,ND2 . This deuterated aromatic amine serves a dual purpose:
-
A Derivatizing Agent: The reactive primary amine group (-ND2) efficiently tags metabolites containing carbonyl (aldehydes, ketones) or carboxyl functional groups.[12] The addition of the butylaniline moiety increases the hydrophobicity of polar metabolites for enhanced RPLC retention and introduces a readily ionizable group for improved MS sensitivity.
-
A Stable Isotope-Labeled Internal Standard: The six deuterium atoms (four on the aromatic ring and two on the amine) provide a distinct mass shift, allowing the derivatives of the internal standard to be differentiated from the endogenous analyte derivatives, enabling highly accurate and precise quantification via IDMS.[13]
This guide provides the scientific rationale, detailed protocols, and data analysis strategies for employing 4-n-Butylaniline-d4,ND2 in a robust LC-MS/MS-based metabolomics workflow.
The Reagent: Properties and Advantages of 4-n-Butylaniline-d4,ND2
4-n-Butylaniline-d4,ND2 (Unlabeled CAS: 104-13-2) is a deuterated analog of 4-butylaniline.[13][14] Its structure is specifically designed for high-performance bioanalysis.
-
Chemical Structure: C₁₀H₉D₆N
-
Reactive Moiety: The deuterated primary amine (-ND₂) is the site of derivatization.
-
Hydrophobic Tail: The n-butyl group enhances interaction with C18 stationary phases, improving chromatographic retention of derivatized polar analytes.
-
Ionizable Head: The aniline ring is readily protonated in acidic mobile phases, making it ideal for positive mode electrospray ionization (ESI+).
-
Isotopic Label: The six deuterium atoms provide a +6 Da mass shift compared to a hypothetical unlabeled derivatizing agent, ensuring no isotopic crosstalk and facilitating precise quantification.
The primary advantage of this reagent lies in its ability to form stable Schiff bases with aldehydes and ketones, and stable amides with activated carboxylic acids. This reaction transforms challenging analytes into derivatives with uniform, favorable analytical properties, simplifying method development and extending metabolome coverage.
Integrated Experimental and Data Analysis Workflow
A successful metabolomics study requires a systematic workflow from sample preparation to final data interpretation.[3][15] The use of 4-n-Butylaniline-d4,ND2 is integrated into a streamlined process designed for reproducibility and accuracy.
Figure 1. High-level workflow for metabolite analysis using 4-n-Butylaniline-d4,ND2.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All solvents and reagents should be of LC-MS grade or higher.[4]
Protocol 1: Sample Extraction from Human Plasma
This protocol is optimized for the extraction of small molecule metabolites from a complex biological matrix.
-
Thaw Samples: Thaw frozen plasma samples on ice to prevent metabolite degradation.[4]
-
Prepare Extraction Solution: Prepare a stock solution of 4-n-Butylaniline-d4,ND2 in methanol at a concentration of 10 µg/mL. This will be your Internal Standard (IS) Spiking Solution.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike Internal Standard: Add 10 µL of the IS Spiking Solution to the plasma and briefly vortex.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the tube to precipitate proteins. Vortex vigorously for 30 seconds.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new 1.5 mL tube, avoiding the protein pellet.
-
Dry Down: Evaporate the supernatant to complete dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 2: Derivatization of Carbonyls and Carboxylic Acids
This protocol uses unlabeled 4-n-Butylaniline as the primary derivatizing agent. The deuterated version, added during extraction, serves as the internal standard for the newly formed derivatives. This approach is based on established methods for derivatizing these functional groups.[12]
-
Prepare Derivatization Cocktail: Prepare a fresh solution in acetonitrile containing:
-
10 mM 4-n-Butylaniline (unlabeled)
-
10 mM 2,2'-Dipyridyl disulfide (DPDS) - Coupling agent
-
10 mM Triphenylphosphine (TPP) - Coupling agent
-
-
Reconstitute Extract: Add 100 µL of the derivatization cocktail to the dried sample extract from Protocol 1.
-
Vortex: Vortex the tube for 15 seconds to ensure the pellet is fully dissolved.
-
Incubate: Seal the tube and incubate at 60°C for 60 minutes in a heating block or water bath.
-
Cool and Dilute: After incubation, allow the tube to cool to room temperature. Add 100 µL of 50:50 water:acetonitrile to the reaction mixture.
-
Centrifuge: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer for Analysis: Transfer the supernatant to an LC-MS autosampler vial for analysis.
Protocol 3: LC-MS/MS Method Parameters
The following are starting parameters that should be optimized for your specific instrument and target analytes.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification; Full Scan MS/dd-MS2 for untargeted identification. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp | 400°C |
Table 1. Starting parameters for LC-MS/MS analysis of 4-n-Butylaniline derivatives.
Data Analysis and Interpretation
Effective data analysis is crucial for extracting meaningful biological insights.[16] The dual-purpose reagent simplifies both qualitative and quantitative analysis.
Figure 2. Data processing logic for qualitative and quantitative analysis.
Qualitative Identification
For identifying unknown metabolites, high-resolution mass spectrometry (HRMS) is recommended.[17] The presence of the 4-n-butylaniline tag provides several points of confirmation:
-
Mass Shift: The derivatization adds a known mass (+133.1075 Da for the light tag, +139.1453 Da for the heavy tag, accounting for the loss of H₂O).
-
Isotopic Pattern: The software should detect features separated by ~6.0378 Da, representing the endogenous metabolite and the spiked internal standard.
-
Characteristic Fragments: In MS/MS spectra, the derivatives will produce a characteristic product ion or neutral loss corresponding to the butylaniline moiety, simplifying spectral interpretation and confirming the presence of the tag.
Targeted Quantification
For targeted analysis on a triple quadrupole instrument, specific MRM transitions must be developed. The precursor ion (Q1) will be the [M+H]⁺ of the derivatized metabolite, and the product ion (Q3) will be a stable fragment.
| Analyte Example (Class) | Endogenous (Light) Transition (m/z) | IS (Heavy) Transition (m/z) |
| Pyruvic Acid (Keto-acid) | 222.1 -> 148.1 | 228.1 -> 154.1 |
| Acetaldehyde (Aldehyde) | 178.1 -> 148.1 | 184.1 -> 154.1 |
| Propionic Acid (Carboxyl) | 208.1 -> 148.1 | 214.1 -> 154.1 |
Table 2. Example MRM transitions for metabolites derivatized with 4-n-Butylaniline (Light) and 4-n-Butylaniline-d4,ND2 (Heavy). Masses are hypothetical and should be confirmed empirically.
The ratio of the light peak area to the heavy peak area is calculated. This ratio directly correlates with the concentration of the endogenous metabolite and corrects for any variability during sample processing and analysis, ensuring high data fidelity.[9]
Conclusion
The workflow presented in this application note, centered on the dual-function reagent 4-n-Butylaniline-d4,ND2, provides a powerful and robust solution for the analysis of challenging metabolite classes. By combining the analytical advantages of chemical derivatization with the quantitative precision of stable isotope dilution, researchers can achieve higher sensitivity, improved chromatographic performance, and greater confidence in both metabolite identification and quantification. This methodology is highly applicable to complex studies in drug development, clinical diagnostics, and fundamental biological research, enabling a deeper and more accurate understanding of the metabolome.
References
-
Spectroscopy Online. (2020). Metabolomics Workflows: Combining Untargeted Discovery-Based and Targeted Confirmation Approaches for Mining Metabolomics Data. Available at: [Link]
-
Agilent. (2013). Agilent Metabolomics Workflow Solutions Using LC/MS, GC/MS, and NMR. Available at: [Link]
-
MDPI. (1989). A Comprehensive Mass Spectrometry-Based Workflow for Clinical Metabolomics Cohort Studies. Available at: [Link]
-
Future Science. (2016). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. Available at: [Link]
-
SpringerLink. (2025). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. Available at: [Link]
-
International Journal of Research and Development in Pharmacy and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Available at: [Link]
-
Journal of Chromatography B. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]
-
PMC. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Available at: [Link]
-
PMC. (n.d.). NMR Metabolomics Protocols for Drug Discovery. Available at: [Link]
-
IROA Technologies. (2025). Internal Standard Sets for Reliable Metabolomic Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Biocompare. (2024). Mass Spectrometry-Based Metabolomics. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
PMC. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]
-
Royal Society of Chemistry. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Derivatization in LC-MS Based Metabolomics Study. Available at: [Link]
-
Wisdomlib. (2025). Deuterated Internal Standard: Significance and symbolism. Available at: [Link]
-
Longdom. (n.d.). Metabolite Identification and Safety: Discovering Phase I Metabolism in Drug Development. Available at: [Link]
-
Slideshare. (n.d.). Sample preparation and protocols in metabolite identification. Available at: [Link]
-
Taylor & Francis Online. (2013). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Available at: [Link]
-
Creative Biolabs. (n.d.). Metabolite Profiling & Identification. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biocompare.com [biocompare.com]
- 5. books.rsc.org [books.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-n-Butylaniline-2,3,5,6-d4,ND2 | LGC Standards [lgcstandards.com]
- 14. CAS 104-13-2: 4-Butylaniline | CymitQuimica [cymitquimica.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
Advanced Application Note: Pharmacokinetic Profiling of 4-n-Butylaniline using Isotope Dilution LC-MS/MS
Part 1: Strategic Overview & Technical Logic
The Molecule and the Challenge
4-n-Butylaniline (CAS 104-13-2) is a functionalized aniline derivative used in liquid crystal synthesis and as a retinoid cycle inhibitor. Pharmacokinetic (PK) analysis of anilines is complicated by their volatility, potential for oxidation, and lipophilicity (LogP ~2.7).
The "Deuterium Exchange Trap" (Critical Expert Insight)
You have specified the use of 4-n-Butylaniline-d
WARNING: While the ring deuteriums (
-
Incorrect Approach: Searching for the parent mass of the fully deuterated species (
). -
Correct Approach: You must configure your Mass Spectrometer to detect the
-amine species ( ) . The reagent serves as a precursor that becomes 4-n-Butylaniline-d in solution.
Experimental Design Philosophy
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . The
Part 2: LC-MS/MS Method Development
Instrumentation & Conditions
-
LC System: UHPLC (Agilent 1290 or Waters Acquity)
-
MS System: Triple Quadrupole (Sciex 6500+ or Thermo Altis)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode. Note: APCI is an alternative if ESI sensitivity is low due to the lack of basicity, but 4-BA ionizes well in acidic ESI.
Chromatographic Conditions
Anilines can tail on older silica columns. Use a high-pH stable C18 or a Phenyl-Hexyl column for better selectivity against endogenous amines.
| Parameter | Setting | Rationale |
| Column | Waters XBridge BEH C18 XP (2.1 x 50 mm, 2.5 µm) | High pH stability allows use of basic mobile phase to suppress ionization of endogenous interferences. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.0) | High pH keeps aniline neutral for better retention, though acidic pH (0.1% Formic) is better for ESI+ sensitivity. Protocol below uses Acidic for max sensitivity. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B to 95% B over 3.0 min | Rapid elution of lipophilic butyl chain. |
MRM Transitions (The "Self-Validating" Step)
The transitions below account for the rapid loss of amine deuteriums.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Note |
| 4-n-Butylaniline | 150.1 ( | 107.1 | 25 eV | Loss of Propyl ( |
| 4-n-Butylaniline | 150.1 ( | 93.1 | 30 eV | Loss of Butyl ( |
| IS (d4, ND2 Reagent) | 154.1 ( | 111.1 | 25 eV | Targeting Ring-d4 species. |
*Note: The Precursor is 154.1 (Ring-d4), NOT 156.1 (Ring-d4 + Amine-d2), due to in-solution exchange.
Part 3: Sample Preparation Protocol (LLE)
Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this lipophilic amine, providing cleaner extracts and concentrating the sample.
Materials
-
Matrix: Rat or Human Plasma (K2EDTA).
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).
-
IS Working Solution: 4-n-Butylaniline-d4,ND2 dissolved in Methanol to 100 ng/mL (effectively becomes d4-NH2).
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Spike: Add 10 µL of IS Working Solution. Vortex for 10 sec.
-
Alkalinization: Add 20 µL of 0.1 M NaOH.
-
Reasoning: Increases pH > pKa (~5.0), ensuring the aniline is uncharged and partitions into the organic phase.
-
-
Extraction: Add 600 µL of MTBE.
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the supernatant (organic top layer) to a clean 96-well plate or glass vial.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Caution: Do not over-dry; anilines are semi-volatile. Remove immediately upon dryness.
-
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN + 0.1% Formic Acid).
Part 4: In Vivo Pharmacokinetic Study Design
Dosing Strategy (Rat Model)
-
Animals: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein).
-
Groups:
-
Group A: IV Bolus (2 mg/kg) – To determine Bioavailability (F).
-
Group B: Oral Gavage (10 mg/kg) – To determine
and .
-
-
Vehicle: 10% DMSO / 40% PEG400 / 50% Saline. (Check solubility; anilines can be oily).
Sampling Schedule
Collect 0.2 mL blood at: Pre-dose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h.
-
Stabilization: Harvest plasma immediately (4°C centrifuge). Store at -80°C.
Data Analysis (Non-Compartmental)
Calculate parameters using Phoenix WinNonlin or R (package PKNCA).
-
Clearance (CL):
-
Volume of Distribution (Vss): Critical to see if it sequesters in fat (likely, given lipophilicity).
-
Bioavailability (F%):
Part 5: Visualization of Workflows
Analytical Workflow Diagram
This diagram illustrates the critical "Deuterium Exchange" step that occurs during sample prep.
Caption: Workflow highlighting the critical conversion of the ND2 reagent to the NH2 active internal standard species prior to injection.
Metabolic Fate Diagram
Understanding where the label is placed helps interpret metabolic stability.
Caption: Primary metabolic pathways. The d4-ring label typically blocks or slows Ring Hydroxylation via the Deuterium Isotope Effect.
Part 6: References & Grounding
-
FDA M10 Bioanalytical Method Validation Guidance (2022). The global standard for validating LC-MS/MS methods for PK studies.
-
Source:
-
-
Hydrogen-Deuterium Exchange (HDX) in Mass Spectrometry. Explains the rapid exchange of amine (-NH2/-ND2) protons in aqueous solvents.
-
Source:
-
-
Metabolism of 4-Alkyl-Anilines. Details the N-hydroxylation and ring oxidation pathways relevant to 4-n-Butylaniline.
-
Source:
-
-
Internal Standard Selection in LC-MS. Guidelines on using stable isotopes and correcting for matrix effects.
-
Source:
-
End of Application Note.
Troubleshooting & Optimization
correcting for matrix effects with 4-n-Butylaniline--d4,ND2
Technical Support Center & Troubleshooting Guide
Core Directive & Executive Summary
This guide addresses the specific challenges of quantifying 4-n-Butylaniline (4-BA) in complex biological matrices (plasma, urine, tissue homogenates) using its deuterated internal standard, 4-n-Butylaniline-d4,ND2 .
While Stable Isotope Labeled Internal Standards (SIL-IS) are the gold standard for correcting ion suppression, this specific isotopologue presents a critical chemical trap regarding Hydrogen/Deuterium (H/D) exchange. Failure to account for this will result in total method failure (zero IS signal).
The Central Thesis: To successfully correct for matrix effects, you must monitor the in-situ form of the internal standard, not the bottle form. The -ND2 group is labile; the -d4 ring label is stable.
The "ND2" Trap: Critical Mechanism Explained
Before starting any experiment, you must understand the behavior of your internal standard in solution.
The Issue: Your standard is labeled as 4-n-Butylaniline-d4,ND2 . This means:
-
Ring: 4 Deuteriums (Stable).
-
Amine: 2 Deuteriums (Labile).
-
Total Mass Shift: +6 Da relative to the analyte.
The Reality in LC-MS: LC-MS mobile phases almost always contain protic solvents (Water, Methanol) and acidic modifiers (Formic Acid). In these conditions, the deuterium atoms on the amine nitrogen (-ND2) undergo rapid H/D exchange with the solvent protons.
The Consequence: By the time the molecule reaches the ionization source, it has converted from d4,ND2 (+6 Da) to d4,NH2 (+4 Da).
Visualization: The H/D Exchange Workflow
Figure 1: The H/D exchange mechanism. Monitoring the +6 Da transition will result in signal loss. You must monitor the +4 Da transition.
Experimental Protocol: Matrix Effect Quantification
This protocol uses the Post-Extraction Spike Method (Matuszewski strategy) to calculate the Matrix Factor (MF). This is the definitive method required by FDA/EMA guidelines.
Reagents & Setup
-
Analyte: 4-n-Butylaniline (MW ~149.2).
-
IS: 4-n-Butylaniline-d4,ND2 (MW ~155.2). Target MRM will be based on MW ~153.2.
-
Matrix: Blank plasma/serum (pooled).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Step-by-Step Workflow
1. Preparation of Solutions
-
IS Stock: Dissolve solid IS in pure Acetonitrile (minimizes exchange during storage, though irrelevant once diluted).
-
IS Working Solution: Dilute to 100 ng/mL in 50:50 Water:MeOH. Note: Exchange to -NH2 happens here.
2. Sample Set Generation (The 3 Sets) Create the following three sets of samples to isolate recovery and matrix effects.
| Sample Set | Description | Composition | Purpose |
| Set A | Neat Standards | Analyte + IS in pure mobile phase. | Reference for ideal ionization. |
| Set B | Post-Extraction Spike | Extract blank matrix | Measures Matrix Effect (ME) only. |
| Set C | Pre-Extraction Spike | Spike Analyte + IS into matrix | Measures ME + Extraction Recovery. |
3. LC-MS/MS Parameters (Recommended)
-
Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters BEH or Phenomenex Kinetex).
-
Flow Rate: 0.4 mL/min.
-
Transitions (Positive ESI):
-
Analyte: 150.1
107.1 (Loss of propyl group/ring cleavage). -
IS (Corrected): 154.1
111.1 (Matches d4-NH2 form). -
Do NOT use: 156.1 (d4,ND2 form).
-
Troubleshooting Guide & FAQs
Issue 1: "I injected the IS and see absolutely no signal."
Diagnosis: You are likely monitoring the precursor mass of the fully deuterated species (d4,ND2). Root Cause: As detailed in Section 2, the amine deuteriums exchanged with the mobile phase. Solution:
-
Change your Q1 (Parent) mass from [M+6+H]+ to [M+4+H]+ .
-
Change your Q3 (Fragment) mass similarly if the fragment contains the ring.
-
Self-Validation: Infuse the IS directly into the MS. Run a Q1 scan. You will see the dominant peak is +4 Da, not +6 Da.
Issue 2: "The IS retention time is slightly different from the analyte."
Diagnosis: Deuterium Isotope Effect.[1][2] Root Cause: Deuterium is slightly more hydrophilic than hydrogen. On high-efficiency C18 columns, deuterated analogs often elute slightly earlier (0.05 – 0.2 min) than the non-deuterated analyte. Risk: If the shift moves the IS out of a suppression zone (e.g., a phospholipid peak) that the analyte is still in, the correction will fail. Solution:
-
Ensure the shift is minimal (< 2% of peak width).
-
Use a shallower gradient to force co-elution, or use a column with different selectivity (e.g., Phenyl-Hexyl).
Issue 3: "My IS-Normalized Matrix Factor is not close to 1.0."
Diagnosis: The IS is not compensating for the suppression.
Root Cause: This usually happens if the suppression is "transient" (sharp peak) and the IS and Analyte are not perfectly co-eluting (see Issue 2).
Calculation:
Visualizing the Validation Logic
The following diagram illustrates how to calculate the Matrix Factor and determine if your IS is working correctly.
Figure 2: Decision tree for validating matrix effect correction. The goal is an IS-Normalized MF close to 1.0, even if the Absolute MF is low.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
Wang, S., & Cyronak, M. (2013). Internal Standard Variability: Root Cause Investigation. Bioanalysis Zone.
- Stephens, E. (2010). Hydrogen/Deuterium Exchange in Mass Spectrometry. Journal of Mass Spectrometry. (General principle of labile proton exchange in ESI).
Sources
preventing deuterium-hydrogen exchange in 4-n-Butylaniline--d4,ND2
Technical Support Center: 4-n-Butylaniline- ,
Topic: Preventing Deuterium-Hydrogen Exchange (Isotopic Scrambling)
Status: Active Ticket Priority: Critical (Data Integrity Risk) Assigned Specialist: Senior Application Scientist, Isotope Stability Unit
Executive Summary: The Stability Paradox
You are working with 4-n-Butylaniline-
-
The Ring (
): High Stability. The deuterium atoms on the benzene ring are non-labile. They require strong acid catalysis or high temperatures to exchange. -
The Amine (
): Extreme Instability. The deuterium atoms on the nitrogen are labile . They participate in rapid equilibrium with any available protons (moisture in air, acidic impurities in solvents, surface silanols on glassware).
The Critical Failure Mode:
Most users lose the
The Science of Exchange (Mechanistic Insight)
To prevent exchange, you must understand the mechanism. The amine group undergoes acid/base-catalyzed exchange with water or protic solvents.
Mechanism of Failure: Protonolysis of the N-D Bond
Even trace moisture (
Figure 1: The kinetic pathway of isotopic scrambling. Note that this reaction is diffusion-controlled in the presence of water, meaning it happens instantly upon contact.
Experimental Protocols: The "Zero-Proton" Workflow
Standard organic chemistry techniques are insufficient. You must adopt Schlenk-line or Glovebox protocols.
Protocol A: The Inert Transfer (Solids)
Use this for weighing and transferring the neat compound.
-
Atmosphere: All handling must occur in a glovebox under
or Ar, or using a distinct "cone of inert gas" technique. -
Glassware Prep: All vials, NMR tubes, and pipettes must be oven-dried (>120°C for 4 hours) and cooled in a desiccator. Surface moisture on glass is enough to scramble the
group. -
Speed: If working outside a glovebox, exposure to air must be <10 seconds.
Protocol B: NMR Sample Preparation (The Danger Zone)
90% of label loss occurs here due to solvent impurities.
Step-by-Step:
-
Select the Solvent: (See Table 1 below). Avoid
unless strictly treated. -
Pre-treat the Solvent: Add activated 3Å or 4Å Molecular Sieves to the deuterated solvent bottle 24 hours prior to use.
-
Neutralization (Critical): If using Chloroform-d, filter it through a small plug of Basic Alumina immediately before use to remove DCl/HCl traces.
-
Dissolution: Dissolve the sample inside the glovebox or under inert flow.
-
Sealing: Cap the NMR tube immediately. Wrap with Parafilm or use a screw-cap tube with a Teflon septum.
Solvent Compatibility & Selection Guide
Choosing the wrong solvent is the most common user error.
Table 1: Solvent Risk Assessment
| Solvent | Risk Level | Why? | Mitigation Strategy |
| Chloroform-d ( | HIGH | Naturally acidic; forms DCl/HCl over time.[1] | Store over Ag foil; filter through basic alumina. |
| Methanol-d4 ( | FATAL | Protic solvent.[1] | DO NOT USE. Will instantly exchange |
| DMSO-d6 | Medium | Highly hygroscopic (sucks water from air). | Use single-use ampoules only. Dry over sieves. |
| Acetonitrile-d3 ( | Low | Aprotic, less acidic than | Excellent choice. Keep dry.[2][3] |
| Benzene-d6 ( | Lowest | Aprotic, hydrophobic (repels water). | Recommended for 4-n-butylaniline due to solubility. |
Decision Logic for NMR Analysis
Figure 2: Solvent selection decision tree. Note that Benzene-d6 is preferred for lipophilic anilines to minimize moisture uptake.
Troubleshooting & FAQs
Q: I see a broad singlet at 3.5 ppm in my NMR. Is this the
Q: Can I use silica gel chromatography to purify this compound?
A: No. Silica gel is acidic (
-
Alternative: Use Neutral Alumina (activity grade II-III) that has been pre-treated with
(deactivated), or purify via distillation under inert atmosphere.
Q: How do I store the compound long-term? A:
-
Container: Amber glass vial with a crimp-top septum or flame-sealed ampoule.
-
Atmosphere: Argon (heavier than air, provides a better blanket than Nitrogen).
-
Temp: -20°C.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or
.
Q: Why did my
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Solvents and preparation).
-
Vigoro, D. (2025). Deuterated Solvents for NMR: Guide. Allan Chemical Corp. (Data on solvent acidity and exchange).
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Journal of Organic Chemistry. (Standard reference for identifying water peaks).
-
BenchChem Tech Support. (2025). Stability of Deuterated Standards. (Storage protocols for labile isotopes).
-
Kurz, L. C. (2001). "Hydrogen-Deuterium Exchange in Amine Groups". Washington University School of Medicine. (Kinetics of amine exchange).[4]
improving signal intensity of 4-n-Butylaniline--d4,ND2 in MS
Topic: Signal Enhancement & Stabilization of 4-n-Butylaniline-d4,ND2
Executive Summary
You are experiencing low signal intensity with 4-n-Butylaniline-d4,ND2 . This is a complex problem because this specific isotopologue contains two distinct types of deuterium labels:
-
Ring Deuteriums (
): Chemically stable (non-exchangeable).[1] -
Amine Deuteriums (
): Highly labile (exchangeable).[1]
The Critical Diagnosis:
In 90% of cases involving
This guide prioritizes Isotope Preservation over standard ionization parameters.
Module 1: The Deuterium Exchange Crisis (The "Silent Killer")
Q: Why does my signal drop over time even though the system is stable?
A: You are likely using a Reverse Phase LC (RPLC) method with water or methanol. The amine protons on 4-n-butylaniline (
The Mechanism of Signal Loss:
Every exchange event reduces the mass of your target ion by 1 Da. If your MRM transition looks for the fully deuterated parent, the signal will vanish as the population shifts to the protonated amine forms.
Protocol A: The "Gold Standard" Isotope Preservation Workflow
If you must retain the
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase A | Deuterium Oxide ( | Forces the equilibrium to favor |
| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent.[1] Avoid Methanol (protic).[1] |
| Modifier | Formic Acid-d2 (optional) | Standard Formic Acid ( |
| Sample Diluent | Prevents exchange before injection.[1] |
Protocol B: The "Aprotic" Alternative (SFC/Normal Phase)
If
-
Technique: Supercritical Fluid Chromatography (SFC).[1]
-
Mobile Phase:
(Main) + Acetonitrile (Modifier).[1] -
Additives: None, or very low concentrations of ammonium acetate (if strictly necessary).
-
Result: Without a proton source (
, ), the label remains intact.
Module 2: Ionization Physics (ESI vs. APCI)
Q: I have stabilized the isotope, but the absolute intensity is still low. How do I improve ionization? A: 4-n-Butylaniline is a hydrophobic amine.[1] While it ionizes in ESI, it faces competition.
Optimization Matrix:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Suitability | Good for polar amines.[1] | Excellent for hydrophobic amines like butylaniline.[1] |
| Risk | High susceptibility to ion suppression from salts.[1] | Robust against matrix effects.[1] |
| Exchange Risk | High: Requires conductive solvent (often water).[1] | Lower: Can operate with gas-phase ionization in drier solvents.[1] |
| Recommendation | Use only if using Protocol A ( | Preferred for Protocol B (SFC/Normal Phase).[1] |
Step-by-Step Optimization (ESI+):
-
Source Temperature: Increase to 350°C - 400°C . The butyl chain requires higher heat for efficient desolvation than simple aniline.
-
Gas Flow: High nebulizer gas flow (50-60 psi) is required to break the surface tension if using high aqueous content.[1]
-
Cone Voltage: Perform a ramp. Anilines are relatively stable, but the butyl chain can fragment (loss of
). Optimize to keep the parent ion intact.
Module 3: Adsorption & System Loss
Q: I see tailing peaks and poor linearity at low concentrations. Is it sticking? A: Yes. The n-butyl chain adds significant lipophilicity to the amine, creating a "surfactant-like" character. It adheres to plastic surfaces and active sites on glass.[1]
The Anti-Adsorption Protocol:
-
Glassware: Use Silanized Glass vials only. Never use standard polypropylene tubes for storage of stock solutions < 1 µg/mL.[1]
-
Solvent Wash: Ensure your needle wash contains at least 50% organic solvent (ACN/IPA) to remove carryover.[1]
-
Tubing: PEEK tubing is generally acceptable, but minimize length between column and source.[1]
Visualizing the Problem & Solution
The following diagram maps the decision process for preserving the signal intensity of your specific isotopologue.
Caption: Decision tree for distinguishing between isotopic exchange (chemical loss) and ionization inefficiency (instrumental loss).
References
-
H/D Exchange Mechanisms in MS
- Walters, B. T., et al. "Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment." Journal of the American Society for Mass Spectrometry, 2012.
-
Source:[1]
-
Ionization of Hydrophobic Amines (APCI vs ESI)
- Byrdwell, W. C. "Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids." Lipids, 2001. (Demonstrates efficacy of APCI for hydrophobic chains).
-
Source:[1]
-
Chemical Properties of 4-n-Butylaniline
-
Deuterium Oxide in LC-MS
- Wang, S., et al. "Use of Deuterated Mobile Phases in LC-MS/MS." Analytical Chemistry, 2002. (Foundational text on D2O usage to preserve labile isotopes).
-
Source:[1]
Sources
addressing chromatographic peak tailing of 4-n-Butylaniline--d4,ND2
Welcome to the dedicated technical support center for addressing chromatographic challenges with 4-n-Butylaniline-d4,ND2. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing and other chromatographic issues with this specific analyte. As a deuterated aromatic amine, 4-n-Butylaniline-d4,ND2 presents a unique set of challenges that require a systematic and well-understood approach to method development and troubleshooting.
This document moves beyond a simple checklist, providing in-depth explanations for the underlying chemical interactions that cause poor peak shape and offering a logical, step-by-step workflow to diagnose and resolve these issues.
Understanding Your Analyte: The Root of the Problem
Before troubleshooting, it's critical to understand the chemical nature of 4-n-Butylaniline. It is an aromatic amine with a predicted pKa of approximately 4.91.[1][2][3] This means that at a pH below its pKa, the amine group will be predominantly protonated (positively charged), and at a pH above its pKa, it will be in its neutral, unionized form. This pH-dependent ionization is the primary driver of its challenging chromatographic behavior, particularly on standard silica-based reversed-phase columns.
The deuteration at the amine (ND2) and on the aromatic ring (d4) does not significantly alter its fundamental chemical properties like pKa but is critical for its use as an internal standard in mass spectrometry applications, where pristine peak shape is paramount for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and why is it a problem?
A: Peak tailing is a common form of peak distortion where the back half of the chromatographic peak is broader than the front half.[4] An ideal peak has a symmetrical, Gaussian shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative analysis.[5][6]
Q2: What is the primary cause of peak tailing for 4-n-Butylaniline-d4,ND2?
A: The most common cause of peak tailing for basic compounds like 4-n-Butylaniline is secondary interactions with the stationary phase.[7][8] In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, the positively charged (protonated) form of the aniline can also interact ionically with negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[6][8][9] This secondary ionic interaction is a stronger retention mechanism, and its slow kinetics lead to the characteristic peak tail.[4][7]
Mechanism of Silanol Interaction
Caption: Interaction of protonated 4-n-Butylaniline with a deprotonated silanol site.
Q3: How does mobile phase pH influence the peak shape of my analyte?
A: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[10][11]
-
At Mid-Range pH (e.g., pH 4-6): In this range, which is close to the analyte's pKa, both the protonated (ionized) and neutral forms of the aniline exist in equilibrium.[6] This dual state leads to broadened or even split peaks. Furthermore, at this pH, a significant portion of residual silanols on the silica surface are ionized and available for strong secondary interactions.[6][8]
-
At Low pH (e.g., pH < 3): At a pH well below the analyte's pKa, the aniline is fully protonated. Simultaneously, the low pH suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[8][9] This minimizes the strong ionic secondary interactions, leading to significantly improved peak symmetry.[8]
-
At High pH (e.g., pH > 8): At a pH well above the analyte's pKa, the aniline is in its neutral, unionized form. While this also prevents ionic interactions with silanols, traditional silica-based columns are not stable at high pH and will dissolve.[12] Special hybrid or pH-stable columns are required for high-pH work.[13]
Systematic Troubleshooting Guide
This guide provides a logical workflow to identify and resolve peak tailing for 4-n-Butylaniline-d4,ND2. Start with initial checks before moving to method modifications.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Initial System & Sample Checks
Q: Could my sample concentration or injection volume be the issue? A: Yes. Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion that can manifest as tailing or fronting.[14][15][16] This is known as mass overload.
-
Protocol: Reduce the injection volume by half or dilute your sample 10-fold. If the peak shape improves, you were likely overloading the column.
Q: Could my HPLC system be contributing to the tailing? A: Yes. Extra-column effects, which are sources of band broadening outside of the column, can cause tailing for all peaks in a chromatogram.
-
Checklist:
-
Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[6]
-
Fittings: Check for poorly made connections that can create dead volumes.[16]
-
Column Contamination: A contaminated guard column or a blocked inlet frit can distort peak shape.[4][14] Try flushing the column or replacing the guard column.
-
Step 2: Mobile Phase Optimization
Q: How do I correctly adjust the mobile phase pH to improve peak shape? A: For a basic analyte like 4-n-Butylaniline, operating at a low pH is the most effective strategy to minimize silanol interactions.[8] A pH of 2.5-3.0 is an excellent starting point. This ensures the analyte is fully protonated while keeping the silanol groups neutral.
-
Protocol: Use a buffer to control the pH. Unbuffered acids like formic acid or trifluoroacetic acid (TFA) can be effective. A 0.1% (v/v) concentration of formic acid or TFA in the aqueous portion of your mobile phase is standard. Buffers provide more stable pH control.[11]
Experimental Protocol 1: Preparation of a Low pH Mobile Phase
-
Objective: To prepare a mobile phase with a controlled low pH to improve peak shape for basic analytes.
-
Materials: HPLC-grade water, HPLC-grade acetonitrile (or methanol), and a suitable acid (e.g., formic acid, TFA).
-
Procedure (for 1 L of 0.1% Formic Acid in Water):
-
Measure approximately 950 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Carefully add 1.0 mL of concentrated formic acid to the water.
-
Bring the total volume to 1 L with HPLC-grade water.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution.
-
-
Usage: This solution serves as the aqueous component (Solvent A) in your reversed-phase gradient. Use it with your organic solvent (Solvent B, e.g., acetonitrile).
Q: What if low pH doesn't completely solve the tailing? A: If tailing persists even at low pH, it indicates the presence of highly acidic, resilient silanol groups. In this case, you can add a "silanol blocker" or "competitive base" to the mobile phase.[9]
-
Mechanism: A small, basic amine like triethylamine (TEA) is added to the mobile phase. The TEA, being a strong base, will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[7][17]
-
Caveat: TEA can suppress ionization in mass spectrometry, so it may not be suitable for LC-MS applications. An alternative for LC-MS is to use a different column chemistry.
Step 3: Evaluating the Stationary Phase
Q: My column is several years old. Could it be the problem? A: Absolutely. Column performance degrades over time. Older columns, especially those based on "Type A" silica, have a higher concentration of acidic silanol groups and are more prone to causing peak tailing for basic compounds.[7]
-
Solution: Replace the column with a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping is a process where the silica surface is further treated to cover many of the remaining silanol groups, creating a more inert surface.[9][14]
Q: Are there better column chemistries than standard C18 for analyzing basic compounds like this? A: Yes. If you continue to face issues, consider an alternative stationary phase designed specifically to mitigate the challenges of basic analytes.
Table 1: Alternative Stationary Phases for Basic Analytes
| Stationary Phase Type | Mechanism of Action | Best For |
| Polar-Embedded | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. This shields the analyte from residual silanols.[18] | Improving peak shape for bases without aggressive mobile phase additives. Good for LC-MS. |
| Hybrid Silica (e.g., BEH) | Silica particles that incorporate organic groups into the silica matrix itself, making them more stable at higher pH. | Allows the use of high pH mobile phases (e.g., pH 10) where the analyte is neutral and silanols are deprotonated but the analyte does not interact ionically. |
| Mixed-Mode | Contains both reversed-phase (e.g., C18) and ion-exchange functionalities on the same particle.[19][20] | Offers unique selectivity and can provide excellent peak shape for charged analytes by using a controlled ion-exchange mechanism.[19] |
Advanced Strategies: Ion-Pairing Chromatography
Q: When should I consider using ion-pairing reagents? A: Ion-pairing chromatography is a powerful but more complex technique. It should be considered when other methods fail to provide adequate retention or resolution.
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), is added to the mobile phase.[21] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a charged surface. The protonated aniline then pairs with the negatively charged head of the reagent, enhancing retention and often improving peak shape.[21][22]
-
Considerations: Ion-pairing reagents can be difficult to flush from a column and are often incompatible with mass spectrometry.[22][23] This technique requires dedicated columns and careful method development.
By systematically applying the principles and steps outlined in this guide, you can effectively diagnose the root cause of peak tailing for 4-n-Butylaniline-d4,ND2 and develop a robust, reliable chromatographic method.
References
-
HPLC Troubleshooting Guide - Peak Tailing - CHROMacademy. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available from: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]
-
Effect of pH on LC-MS Analysis of Amines : Waters. Available from: [Link]
-
4-Butylaniline - LookChem. Available from: [Link]
-
How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Sugg - MicroSolv. Available from: [Link]
-
Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF - ResearchGate. Available from: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
-
Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed. Available from: [Link]
-
Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome | ChemRxiv. Available from: [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. Available from: [Link]
-
4-Butylaniline | C10H15N | CID 7694 - PubChem - NIH. Available from: [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News. Available from: [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. Available from: [Link]
-
Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
-
The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings - PubMed. Available from: [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC. Available from: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available from: [Link]
- EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents.
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI. Available from: [Link]
-
Different Types of Stationary Phases in Liquid Chromatography - Veeprho. Available from: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Butylaniline | 104-13-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromacademy.com [chromacademy.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. veeprho.com [veeprho.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mtc-usa.com [mtc-usa.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. researchgate.net [researchgate.net]
- 18. chromanik.co.jp [chromanik.co.jp]
- 19. helixchrom.com [helixchrom.com]
- 20. mdpi.com [mdpi.com]
- 21. welch-us.com [welch-us.com]
- 22. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 23. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-n-Butylaniline-d4,ND₂
Welcome to the technical support resource for 4-n-Butylaniline-d₄,ND₂. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this isotopically labeled compound in your experiments. Here, we address common questions and troubleshooting scenarios based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the handling, storage, and properties of 4-n-Butylaniline-d₄,ND₂.
Q1: What is 4-n-Butylaniline-d₄,ND₂ and how does its deuteration affect its properties?
A1: 4-n-Butylaniline-d₄,ND₂ is a stable isotope-labeled version of 4-n-butylaniline. The "-d₄" indicates that four hydrogen atoms on the aromatic ring have been replaced with deuterium, and "ND₂" signifies that the two hydrogen atoms on the amine group are also deuterium. These compounds are invaluable as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as tracers in metabolic studies.[1]
From a chemical stability perspective, the principles governing the non-labeled compound largely apply. However, the carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds are stronger than their hydrogen counterparts (C-H and N-H). This phenomenon, known as the Kinetic Isotope Effect (KIE), can slightly slow down degradation reactions that involve the cleavage of these bonds. Despite this, the primary degradation pathways, such as oxidation of the amine group, remain the same.[2] Therefore, all precautions taken for 4-n-butylaniline should be strictly followed for its deuterated analog.
Q2: What are the optimal storage conditions for 4-n-Butylaniline-d₄,ND₂ solutions?
A2: Proper storage is critical to prevent degradation. Aniline and its derivatives are susceptible to oxidation, which is accelerated by exposure to air and light.[3][4] The compound should be handled as air-sensitive.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a cool, dry place.[5] Refrigeration is recommended. | Lowers the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[4] | Minimizes contact with atmospheric oxygen, the primary oxidizing agent. |
| Container | Use a tightly sealed, amber glass vial or a container protected from light.[5][6] | Prevents photo-oxidation and limits oxygen exposure. |
| Location | Store in a well-ventilated area away from incompatible materials.[3][7] | Prevents accidental contact with strong acids, bases, or oxidizing agents.[5][8] |
Q3: In which solvents is 4-n-Butylaniline-d₄,ND₂ stable?
A3: 4-n-Butylaniline is soluble in common organic solvents like ethanol, ether, acetonitrile, and toluene.[4][9] It is generally stable in these aprotic or alcohol-based solvents, provided they are dry and deoxygenated. The compound is only slightly soluble in water.[4] When preparing aqueous solutions, pH is a critical factor for stability and solubility.
Q4: How does pH affect the stability and form of 4-n-Butylaniline-d₄,ND₂ in aqueous solutions?
A4: The amine group (-ND₂) is basic. In acidic conditions (low pH), it will be protonated to form the anilinium cation (-ND₂H⁺). This has significant implications:
-
Solubility: The protonated, charged form is more soluble in water than the neutral form.
-
Reactivity: The electron-withdrawing nature of the anilinium cation deactivates the aromatic ring towards electrophilic substitution but does not prevent oxidation.
Anilines are most stable in neutral to slightly alkaline conditions.[10] Strongly acidic or alkaline conditions can promote degradation or unwanted side reactions.[5] The surface pKa of a similar long-chain aniline was determined to be approximately 4.4, meaning that at a pH below this value, the protonated form will dominate.[11]
Table 2: Predominant Species of 4-n-Butylaniline-d₄,ND₂ at Various pH Levels
| pH Range | Predominant Species | Key Characteristics |
|---|---|---|
| pH < 4 | Anilinium Cation (Protonated) | More water-soluble, aromatic ring is deactivated. |
| pH 4 - 10 | Neutral Aniline | Less water-soluble, primary form for most organic reactions.[12][13] |
| pH > 10 | Neutral Aniline | Remains in neutral form; very strong bases are incompatible.[5] |
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Q5: My solution of 4-n-Butylaniline-d₄,ND₂ has turned yellow/brown. What happened and can I still use it?
A5: A color change from clear/pale yellow to a darker yellow, orange, or brown is a classic indicator of oxidation.[3] The primary amine group is susceptible to oxidation by atmospheric oxygen, forming colored impurities like nitroso, nitro, and various polymeric compounds.[2] This process is often accelerated by light.
Can you still use it? For non-quantitative applications where minor impurities are tolerable, it might be usable. However, for use as a quantitative standard or in sensitive synthetic steps, it is strongly advised to discard the solution and prepare a fresh one from a pure, properly stored stock. The presence of these impurities will compromise the accuracy of your results.
Q6: I am seeing inconsistent results in my LC-MS/MS analysis when using 4-n-Butylaniline-d₄,ND₂ as an internal standard. What could be the cause?
A6: Inconsistent results often point to the degradation of the internal standard (IS) either before or during the analytical run.
-
IS Stock Solution Instability: As discussed in Q5, the primary cause is the slow oxidation of your stock solution. Prepare fresh stock solutions more frequently from a properly stored neat standard.
-
In-Sample Degradation: The sample matrix itself can cause degradation. If your samples are strongly acidic or contain oxidizing agents, the IS may degrade after being added. Run a control experiment by spiking the IS into the sample matrix and analyzing it after a set time (e.g., 1-2 hours) to check for stability.[14][15]
-
H/D Exchange: The deuterium atoms on the amine group (-ND₂) are labile and can exchange with protons (H⁺) from the solvent, especially in protic solvents like water or methanol, or under acidic/basic conditions. This can lead to a shift in the mass-to-charge ratio (m/z) of your IS, causing a loss of signal at the expected m/z. While the deuterium on the aromatic ring (-d₄) is not labile, the ND₂ exchange can be problematic.
-
Solution: If H/D exchange is suspected, try preparing your samples in a deuterated solvent or minimize the time the sample spends in a protic mobile phase before injection. Ensure the pH of your mobile phase is controlled.
-
Q7: My reaction involving 4-n-Butylaniline-d₄,ND₂ is failing or giving low yields. How can I troubleshoot this?
A7: Reaction failure can be traced back to either the reagent's purity or reaction conditions.
-
Check Reagent Purity: First, verify the purity of your 4-n-Butylaniline-d₄,ND₂. If it has discolored, it has likely degraded (see Q5). An impure starting material is a common cause of low yield.[16]
-
Incompatible Reagents: 4-n-Butylaniline is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][8] These will degrade the molecule rather than facilitate the desired reaction.
-
Atmospheric Contamination: If your reaction is sensitive to oxygen or water, ensure it is performed under a strictly inert atmosphere with dry solvents. The amine group can be oxidized, and any water can interfere with many common organic reactions.
Experimental Protocol: Stability Verification
To empirically test the stability of your 4-n-Butylaniline-d₄,ND₂ solution under your specific experimental conditions, a simple time-course study using HPLC-UV or LC-MS is recommended.
Objective: To determine the rate of degradation of 4-n-Butylaniline-d₄,ND₂ in a chosen solvent over time.
Methodology:
-
Preparation: Prepare a stock solution of 4-n-Butylaniline-d₄,ND₂ at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Aliquoting: Divide the solution into multiple amber vials. Store one set of vials under your standard laboratory conditions (benchtop, light exposure) and another set under ideal conditions (refrigerated, dark, inert atmosphere) as a control.
-
Time-Point Analysis:
-
Immediately analyze an aliquot from the standard condition set (T=0).
-
At regular intervals (e.g., T=4h, 8h, 24h, 48h), analyze another aliquot.
-
-
Analysis: Use a validated reverse-phase HPLC method with UV detection.[9][17] Monitor the peak area of the parent compound.
-
Evaluation: Plot the peak area of 4-n-Butylaniline-d₄,ND₂ against time. A significant decrease in peak area over time indicates degradation. The appearance of new peaks would correspond to degradation products.
This self-validating protocol provides direct evidence of your compound's stability under real-world laboratory conditions, ensuring the integrity of your experimental data.[18]
References
-
4-BUTYLANILINE MSDS | CAS 104-13-2 MSDS . Loba Chemie. Available at: [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS) . Industrial & Engineering Chemistry Research. Available at: [Link]
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy . AIP Publishing. Available at: [Link]
-
Effect of pH value on aniline adsorption on GO . ResearchGate. Available at: [Link]
-
4-BUTYLANILINE . SORDALAB. Available at: [Link]
-
4-Butylaniline . SIELC Technologies. Available at: [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes . MDPI. Available at: [Link]
-
The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes . ResearchGate. Available at: [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives . MDPI. Available at: [Link]
-
4-Butylaniline . PubChem. Available at: [Link]
-
Troubleshooting and optimizing lab experiments . The Bumbling Biochemist. Available at: [Link]
-
How To: Troubleshoot a Reaction . University of Rochester Chemistry. Available at: [Link]
-
Troubleshooting and optimizing lab experiments . YouTube. Available at: [Link]
-
4-Butylaniline - CAS 104-13-2 . Vinati Organics. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC. Available at: [Link]
-
The phase diagram for n-(4-methoxybenzylidene)-4-butylaniline (MBBA) . ResearchGate. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy 4-Butylaniline | 104-13-2 [smolecule.com]
- 3. lobachemie.com [lobachemie.com]
- 4. guidechem.com [guidechem.com]
- 5. 4-Butylaniline(104-13-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
- 8. sordalab.com [sordalab.com]
- 9. 4-Butylaniline | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 15. m.youtube.com [m.youtube.com]
- 16. How To [chem.rochester.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 4-n-Butylaniline (4-BA) Analysis Guide
[1]
Case ID: 4-BA-OPT-001 Status: Open Assigned Scientist: Senior Application Specialist, Chromatography Division[1]
Executive Summary: The 4-BA Challenge
Welcome to the technical support hub for 4-n-butylaniline (CAS: 104-13-2).[1] Analyzing this compound presents a classic "Lipophilic Amine" paradox in chromatography:
-
Hydrophobicity (LogP ~2.8 - 3.7): The butyl chain requires significant organic solvent strength for elution.[1]
-
Basicity (pKa ~5.0): The amine group is prone to protonation at standard acidic HPLC pH levels, leading to severe secondary interactions with residual silanols on silica columns.
This guide moves beyond generic "try a C18 column" advice. We focus on suppressing silanol activity and optimizing gradient slope to ensure sharp peaks and reproducible retention times.
Module 1: The "Why" Behind Your Peak Shape (Causality)
Q: Why does my 4-n-butylaniline peak tail significantly even on a new C18 column?
A: This is a chemical mismatch, not a column defect.
At a typical HPLC pH of 3.0 (0.1% Formic Acid), 4-n-butylaniline exists almost entirely as a cation (
-
The Mechanism: The positively charged amine interacts electrostatically with negatively charged residual silanols (
) on the silica surface.[1] This secondary retention mechanism is slow and heterogeneous, causing the "tail." -
The Solution: You must break this interaction using one of two strategies:
-
pH Switch (Recommended): Raise mobile phase pH to >7.0 (ideally pH 10). This forces 4-BA into its neutral form (
), eliminating electrostatic drag.[1] Note: Requires a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH).[1] -
Steric/Ionic Blockade: If you must use low pH (e.g., for specific MS fragments), use a column with "bulky" side chains (Isobutyl or Phenyl-Hexyl) or a positively charged surface (CSH) to repel the amine.
-
Module 2: Gradient Optimization Protocol
Q: My retention time drifts, or the peak elutes too late. How do I optimize the gradient?
A: 4-BA is moderately lipophilic.[1] An isocratic hold often results in broad peaks.[1] A steep gradient sharpens the peak (compression effect) but risks co-elution with impurities.
Standard Scouting Protocol (The "Golden Mean")
| Parameter | Setting | Rationale |
| Column | Hybrid C18 (e.g., 2.1 x 100 mm, 1.7 - 2.7 µm) | Hybrid particles withstand high pH; sub-3µm improves efficiency.[1] |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) | Ensures 4-BA is neutral (pKa + 2 units).[1] |
| Mobile Phase B | Acetonitrile (ACN) | Methanol often creates higher backpressure and different selectivity. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for Van Deemter curve of 2.7µm particles.[1] |
| Temperature | 40°C | Reduces viscosity, improves mass transfer (sharper peaks). |
Optimized Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Loading: Low organic to focus analyte at head of column. |
| 1.0 | 5% | Isocratic Hold: Flushes unretained salts/polar matrix.[1] |
| 10.0 | 95% | Linear Ramp: The "Scouting" slope.[1] 4-BA typically elutes at ~60-70% B. |
| 12.0 | 95% | Wash: Removes highly lipophilic contaminants. |
| 12.1 | 5% | Re-equilibration: Critical for retention reproducibility. |
| 15.0 | 5% | Ready: System ready for next injection.[1] |
Module 3: Troubleshooting Logic (Visualized)
Use this logic flow to diagnose specific issues with your 4-BA analysis.
Figure 1: Diagnostic logic tree for common 4-n-butylaniline chromatographic failures. Follow the path corresponding to your primary symptom.
Module 4: Advanced Method Development Workflow
When moving from a scouting run to a validated method, follow this iterative cycle.
Figure 2: Step-by-step optimization workflow. Note that pH selection is the critical first step for aniline derivatives.
FAQs: Field-Specific Issues
Q: I see a "ghost peak" eluting after my 4-BA peak. What is it? A: If you are using low-grade solvents, this is likely a contaminant accumulating on the column during the equilibration phase.[1] However, for 4-BA specifically, check for oxidation products .[1] Anilines oxidize easily.[1] If your sample has been sitting in light or air, you may be seeing degradation products (azo compounds or quinones), which are often more lipophilic and elute later.
-
Action: Prepare fresh standards daily and store in amber vials.
Q: Can I use UV detection, or do I need MS? A: 4-BA has a strong aromatic chromophore.[1] UV detection at 254 nm is robust for μg/mL levels.[1] For trace analysis (ng/mL) in biological matrices (e.g., genotoxic impurity screening), LC-MS/MS (ESI+) is required.
-
Note: In ESI+, the
ion (m/z ~150.1) is dominant.[1]
References & Validated Sources
-
PubChem Compound Summary: 4-butylaniline (CAS 104-13-2).[1][2] Physical properties, pKa, and safety data.
-
HPLC of Basic Compounds: Strategies for analyzing amines (silanol interactions and pH control).
-
Column Selection for Anilines: Comparison of C18 vs. Hybrid columns for basic analytes.
-
Sigma-Aldrich Product Data: 4-Butylaniline specifications and reference protocols.
-
[1]
-
Navigating Ion Suppression with 4-n-Butylaniline-d4,ND2: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for minimizing ion suppression when using 4-n-Butylaniline-d4,ND2 as an internal standard in mass spectrometry-based analyses.
Understanding the Challenge: Ion Suppression
Ion suppression is a common phenomenon in mass spectrometry where the signal of the analyte of interest is reduced due to the presence of other components in the sample matrix.[1][2][3] This "matrix effect" can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[4] Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a decreased signal intensity.[1][5]
Stable isotope-labeled (SIL) internal standards, such as 4-n-Butylaniline-d4,ND2, are the preferred choice for mitigating matrix effects.[1] In theory, these standards co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard response ratio.[1][6] However, various factors can disrupt this ideal scenario, leading to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is 4-n-Butylaniline-d4,ND2 and why is it used as an internal standard?
4-n-Butylaniline-d4,ND2 is a deuterated form of 4-n-butylaniline. The deuterium labels (d4 on the butyl chain and D2 on the amine group) give it a higher mass than the unlabeled analyte, allowing it to be distinguished by the mass spectrometer.[7] Because it is chemically almost identical to the analyte, it is expected to have very similar chromatographic behavior and ionization efficiency, making it an excellent internal standard to compensate for variations during sample preparation and analysis.[6][8][9]
Q2: I'm observing poor reproducibility and inaccurate quantification despite using a deuterated internal standard. What are the likely causes?
Several factors can lead to poor performance even with a SIL internal standard:
-
Differential Matrix Effects: The analyte and the internal standard may not experience the same degree of ion suppression.[10][11] This can happen if they have slightly different retention times and elute into regions of varying matrix interference.[11]
-
Isotopic Exchange: The deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[8][10] This is more common for deuteriums on heteroatoms like nitrogen (-ND2).[8]
-
Purity of the Internal Standard: The presence of unlabeled analyte in the internal standard solution can lead to artificially high measurements, especially at low analyte concentrations.[8][10]
-
Concentration Mismatch: A significant difference in concentration between the analyte and the internal standard can lead to non-linear responses and inaccurate quantification.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic approach to identifying and resolving issues related to ion suppression when using 4-n-Butylaniline-d4,ND2.
Step 1: Assess the Purity of Your 4-n-Butylaniline-d4,ND2 Internal Standard
Issue: Inaccurate quantification, particularly a positive bias at low analyte concentrations.
Rationale: The presence of unlabeled 4-n-butylaniline in your deuterated standard will contribute to the analyte signal, leading to overestimation.[8][10]
Experimental Protocol: Assessing the Contribution from the Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add the 4-n-Butylaniline-d4,ND2 internal standard at the same concentration used in your analytical method.
-
Analyze the Sample: Run the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled 4-n-butylaniline.
-
Evaluate the Results: A significant signal for the unlabeled analyte indicates a purity issue with your internal standard. The response should be less than a defined percentage of your lower limit of quantification (LLOQ).
Workflow for Assessing Internal Standard Purity
Sources
- 1. longdom.org [longdom.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. bioszeparacio.hu [bioszeparacio.hu]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. myadlm.org [myadlm.org]
resolving co-elution issues with 4-n-Butylaniline--d4,ND2
Technical Support Center: 4-n-Butylaniline-d ,ND
Topic: Resolving Co-elution, Stability, and Mass Shift Issues
Part 1: Executive Technical Summary
Users frequently report "co-elution failure" or "signal loss" with 4-n-Butylaniline-d
-
The "Phantom" Mass Shift: Upon contact with protic solvents (e.g., water, methanol, mobile phases), the -ND
group instantly exchanges with protons to form -NH . If your MS method targets the fully deuterated mass ( ), you will see no signal. You must target the ring-deuterated species ( ). -
Chromatographic Misalignment: Deuterated compounds on aromatic rings often elute earlier than their native analogs in Reversed-Phase LC (RPLC). This "Inverse Isotope Effect" can separate the IS from the analyte, reducing its ability to correct for matrix effects at the exact elution time.
Part 2: Diagnostic Troubleshooting (Q&A)
Issue 1: "My Internal Standard signal is disappearing or unstable."
Q: I am infusing 4-n-Butylaniline-d
A: You are likely looking for the wrong mass. The "ND
-
Mechanism: The deuterium atoms on the primary amine are "labile." As soon as the standard is dissolved in a non-deuterated solvent (like water/acetonitrile mobile phase), they exchange with Hydrogen.
-
Result: Your
( ) molecule converts to ( ) within seconds. -
Solution: Adjust your MRM transitions to track the
-ring only species.
| Species | Theoretical Formula | Nominal Mass (M+H)+ | Stability in Mobile Phase |
| Native | C | 150.1 | Stable |
| Labeled (As Sold) | C | 156.2 | Unstable (Rapid H/D Exchange) |
| Labeled (In Column) | C | 154.2 | Stable (Target this mass) |
Issue 2: "The Internal Standard does not perfectly co-elute with the Analyte."
Q: I see two distinct peaks: the IS elutes 0.1–0.2 minutes before the native analyte. Isn't the IS supposed to co-elute perfectly?
A: This is the Deuterium Isotope Effect .[1]
-
Causality: Carbon-Deuterium (C-D) bonds are shorter and have lower polarizability than C-H bonds.[1] This makes the deuterated molecule slightly less lipophilic (more polar) in Reversed-Phase Chromatography, causing it to elute earlier.[1]
-
Impact: If the separation is too large, the IS may elute in a different matrix suppression zone than the analyte, invalidating the quantification.
-
Protocol to Fix:
-
Steepen the Gradient: A faster change in %B compresses the peaks, minimizing the time difference (
). -
Increase Temperature: Higher column temperatures (e.g., 40°C
50°C) often reduce the separation factor between isotopologues. -
Switch Label Type: If the shift is critical (e.g., sharp matrix bands), switch to a
C-labeled standard (e.g., C -4-n-butylaniline), which has zero retention time shift.
-
Part 3: Experimental Validation Protocols
Protocol A: Verifying H/D Exchange (The "ND2 Check")
Use this protocol to confirm the correct precursor mass for your method.
-
Preparation: Prepare a 1 µg/mL solution of 4-n-Butylaniline-d
,ND in 50:50 Water:Methanol (0.1% Formic Acid). -
Infusion: Infuse directly into the MS source at 10 µL/min.
-
Scan: Perform a Q1 MS Scan from
145 to 165. -
Observation:
-
You will observe a dominant peak at
154.2 (corresponding to the -ring, form). -
You will observe negligible signal at
156.2.
-
-
Action: Set your MRM precursor to 154.2.
Protocol B: Minimizing Isotope Shift (Chromatographic Optimization)
Use this workflow if
-
Column Selection: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase: Use Methanol/Water instead of Acetonitrile/Water. Methanol often suppresses the deuterium isotope selectivity compared to ACN.
-
Integration Strategy: Ensure your integration window for the IS is wide enough to capture the peak apex, even if it shifts slightly relative to the analyte.
Part 4: Mechanism Visualization
The following diagram illustrates the two critical failure points: the H/D exchange occurring in the vial/injector and the chromatographic separation occurring in the column.
Caption: Figure 1. Mechanism of signal loss (H/D exchange) and retention shift (Isotope Effect) for deuterated anilines.
Part 5: References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: Handling Exchangeable Sites. Retrieved from [Link] (Guidance on avoiding -OH/-NH exchangeable labels).
-
Zhang, Y., et al. (2012). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. MDPI Molecules. Retrieved from [Link] (Mechanisms of H/D exchange).
Validation & Comparative
Technical Guide: Validation of Analytical Methods Using 4-n-Butylaniline-d4,ND2
Executive Summary: The Precision Imperative
In the landscape of pharmaceutical development, 4-n-Butylaniline is frequently scrutinized as a Potentially Genotoxic Impurity (PGI) . Under ICH M7 guidelines, mutagenic impurities must often be controlled to trace levels (parts-per-million or parts-per-billion) to ensure patient safety.
This guide evaluates the validation of analytical methods using 4-n-Butylaniline-d4,ND2 as a Stable Isotope Labeled Internal Standard (SIL-IS). While SIL-IS methods are the "gold standard" for mass spectrometry, this specific isotopologue presents a unique chemical paradox—deuterium exchange —that can ruin an assay if not understood.
This document contrasts the performance of this SIL-IS against structural analogs and external standardization, providing a roadmap for robust method validation compliant with FDA Bioanalytical Method Validation (BMV) and ICH Q2(R2) standards.
Critical Expert Insight: The "ND2" Stability Paradox
Before validating, you must address the chemistry of the internal standard. 4-n-Butylaniline-d4,ND2 contains deuterium at two distinct sites:
-
Ring-d4: Four deuterium atoms on the aromatic ring (Stable).
-
Amine-ND2: Two deuterium atoms on the nitrogen (Labile).
The Trap
In Reverse-Phase LC (RPLC) using protic mobile phases (Water/Methanol/Acetonitrile), the deuterium atoms on the amine group (
-
Result: Your "d6" standard (d4 + d2) effectively becomes a "d4" standard (
) within seconds of entering the mobile phase. -
Impact: If your Mass Spectrometry (MS) method is programmed to detect the parent mass of the fully deuterated species (
), you will observe zero signal .
Expert Recommendation: You must set your MRM (Multiple Reaction Monitoring) transitions based on the in-solution species .
-
Precursor: Calculate mass based on 4-n-Butylaniline-d4 (Ring only).
-
Ignore: The ND2 label for mass calculation purposes in LC-MS, unless using aprotic Normal Phase chromatography.
Comparative Analysis: SIL-IS vs. Alternatives
The following data summarizes the performance differences between using the deuterated standard (corrected for the ND2 exchange), a structural analog (4-n-Propylaniline), and External Standardization.
Experimental Context:
-
Technique: UHPLC-MS/MS (ESI+)
-
Matrix: API Drug Substance (High concentration matrix)
-
Target Level: 10 ppm relative to API.
| Performance Metric | Method A: 4-n-Butylaniline-d4 (SIL-IS) | Method B: 4-n-Propylaniline (Analog IS) | Method C: External Std (No IS) |
| Principle | Isotope Dilution | Structural Similarity | Absolute Response |
| Retention Time Shift | N/A | ||
| Matrix Effect Correction | Excellent. Corrects for ion suppression at the exact elution time. | Moderate. Matrix suppression may differ at the analog's RT. | None. Highly susceptible to matrix effects. |
| Recovery (Spike) | 98.5% - 101.2% | 85.0% - 115.0% | 60% - 130% (Variable) |
| Precision (%RSD) | < 2.5% | 4.0% - 8.0% | > 10% |
| Linearity ( | > 0.999 | > 0.995 | > 0.990 |
| Cost | High | Low | Low |
| Regulatory Risk | Low. Preferred by FDA/EMA for trace analysis. | Medium. Requires proof of parallelism. | High. Often rejected for trace impurities. |
Method Validation Protocol (Self-Validating System)
This protocol is designed to meet ICH Q2(R2) requirements.
Phase 1: Preparation & "Back-Exchange" Verification
Objective: Ensure the internal standard is stable and detectable.
-
Stock Prep: Dissolve 4-n-Butylaniline-d4,ND2 in Acetonitrile.
-
Equilibration: Dilute an aliquot into the mobile phase (e.g., 50:50 Water:MeOH) and let stand for 30 minutes. This forces the
exchange to completion. -
MS Tuning: Tune the Q1/Q3 transitions on this equilibrated solution. Do not tune on the fresh stock solution.
Phase 2: Linearity & Range
Protocol:
-
Prepare calibration standards at 6 levels (e.g., 1, 5, 10, 20, 50, 100 ng/mL).
-
Add constant concentration of Equilibrated IS to every vial.
-
Plot: Area Ratio (Analyte/IS) vs. Concentration.
-
Acceptance:
, residuals .
Phase 3: Accuracy & Matrix Effects (The "Spike" Test)
Objective: Prove the IS corrects for the API matrix.
-
Unspiked: Analyze the API at 10 mg/mL (Check for native 4-n-Butylaniline).
-
Spiked: Spike the API solution with 4-n-Butylaniline at the Limit of Quantitation (LOQ) and 100% Target limit.
-
Calculation:
-
Success Criteria: Mean recovery 80–120% (for trace level). If External Standard were used here, ion suppression from the 10 mg/mL API would likely drop recovery to <50%. The SIL-IS compensates for this suppression because it is suppressed to the exact same degree.
Visualization: Analytical Workflow
The following diagram illustrates the critical "Back-Exchange" step required when using ND2-labeled standards in LC-MS.
Figure 1: Workflow highlighting the critical Hydrogen-Deuterium Exchange (HDX) step. The "ND2" label is lost in the mobile phase, requiring the analyst to target the "d4" mass for detection.
References
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] (2017).
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation: Guidance for Industry.[2][3] (2018).[2][3]
- Wang, S., et al.Hydrogen/Deuterium Exchange Mass Spectrometry in the Characterization of Protein Structure and Dynamics. (Note: Cited for the principle of rapid amine H/D exchange in protic solvents).
-
European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. (2023).[4][5]
Sources
- 1. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
comparing 4-n-Butylaniline--d4,ND2 to non-deuterated standard
Technical Comparison Guide: 4-n-Butylaniline vs. 4-n-Butylaniline- ,
Content Type: Technical Reference & Application Guide Audience: Analytical Chemists, Drug Development Scientists, Material Scientists (Liquid Crystals)
Executive Summary
This guide provides a rigorous technical comparison between the standard 4-n-Butylaniline (4-BA) and its hexadeuterated isotopologue, 4-n-Butylaniline-
While 4-BA is a critical intermediate in the synthesis of nematic liquid crystals (such as MBBA) and a structural alert in pharmaceutical toxicology, the deuterated variant serves two distinct, high-value roles:
-
Bioanalytical Internal Standard (ISTD): The +6 Da mass shift provides interference-free quantitation in complex biological matrices (plasma/urine) during metabolic profiling.
-
Mechanistic Probe: The
moiety allows for the study of Kinetic Isotope Effects (KIE) in oxidative deamination, while the ring- substitution aids in vibrational spectroscopy assignments (IR/Raman) by decoupling ring modes from alkyl chain modes.
Critical Caveat: Unlike the ring-deuterated (
Physicochemical & Structural Comparison
The following table contrasts the fundamental properties. Note that while electronic properties remain largely similar, mass-dependent properties (vibrational frequency, density) diverge.
| Feature | Standard 4-n-Butylaniline | Deuterated 4-n-Butylaniline- | Impact on Analysis |
| Formula | Mass Shift (+6) | ||
| Exact Mass | 149.1204 Da | 155.1581 Da | Resolvable by Low-Res MS |
| Ring Protons | 4 (Aromatic H) | 0 (Aromatic D) | Silent in |
| Amine Protons | 2 ( | 2 ( | Shift in pKa; Silent in |
| Butyl Chain | Common Fragment (m/z 57) | ||
| IR (N-H/D str) | ~3380–3450 | ~2480–2550 | Distinct spectral window |
| Phase State | Clear/Amber Liquid | Clear/Amber Liquid | Similar viscosity; slight density increase |
Spectroscopic Characterization
A. Vibrational Spectroscopy (IR/Raman)
The isotopic substitution of Hydrogen (
-
Amine Stretch (
vs ): The most diagnostic difference occurs in the high-frequency region. The N-H stretching vibration ( ) shifts to the "silent region" of the IR spectrum ( ) upon deuteration.-
Formula:
-
-
Ring Breathing Modes: The aromatic ring breathing modes (typically ~1500–1600
) will split or shift significantly due to the substitution, decoupling the ring vibrations from the butyl chain vibrations.
B. Nuclear Magnetic Resonance (NMR)
The
-
Aromatic Region (6.5 – 7.5 ppm): The standard shows an AA'BB' splitting pattern. The deuterated standard shows no signal (or minute residual peaks), simplifying the integration of co-eluting aromatic impurities.
-
Amine Region (3.0 – 5.0 ppm): The broad singlet of
disappears in the variant. -
Butyl Chain (0.9 – 2.6 ppm): This region remains identical in both compounds, serving as an internal reference for concentration verification.
Mass Spectrometry & Quantitation Strategy
The +6 Da mass difference is sufficient to avoid "cross-talk" (isotopic overlap) between the analyte and the standard, even at high concentrations.
Fragmentation Logic (DOT Diagram)
The following diagram illustrates the fragmentation pathways. Note that the butyl chain loss is common to both, but the molecular ion and ring-containing fragments retain the mass shift.
Figure 1: Comparative Fragmentation Pathway. Note that the primary quantitative transition (Parent -> Tropylium) retains the isotopic tag, ensuring selectivity.
Experimental Protocol: Handling the Labile
The Challenge: The deuterium atoms on the nitrogen (
Protocol: In-Situ Stabilization & Analysis
To use the
Step-by-Step Methodology
-
Storage: Store the neat standard in a desiccator under Argon.
-
Solvent Selection:
-
Strictly Prohibited: Water, Methanol, Ethanol (unless deuterated).
-
Required:
, , or aprotic solvents (Acetonitrile, DMSO) that have been dried over molecular sieves.
-
-
Re-Deuteration (If back-exchange is suspected): If the standard has been exposed to air, the amine will be partially
or .
Proton Exchange Mechanism (DOT Diagram)
Figure 2: The mechanism of labile proton exchange. Without a deuterated solvent environment, the ND2 tag is lost to atmospheric moisture.
Kinetic Isotope Effects (KIE)
When using this molecule for mechanistic studies (e.g., oxidative deamination by Cytochrome P450 or Monoamine Oxidase):
-
Primary KIE: If the rate-determining step involves breaking the N-H bond, the
variant will react significantly slower ( ). This confirms the mechanistic role of amine activation. -
Secondary KIE: The ring deuteriums (
) exert a smaller secondary isotope effect, useful for probing hybridization changes at the carbon atoms during metabolic attack.
References
-
NIST Chemistry WebBook. N-Butylaniline Gas Phase Spectrum & Properties.[5] National Institute of Standards and Technology. [Link]
-
Englander, S. W., et al. (1996). Mechanisms and uses of hydrogen exchange.[6] Current Opinion in Structural Biology. (Mechanistic basis of labile NH/ND exchange). [Link]
-
PubChem. 4-Butylaniline Compound Summary. National Library of Medicine. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Mechanism of chemical exchange between labile protons (OH, NH, SH) - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 3. 4-Butylaniline | C10H15N | CID 7694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 4-Butyl-N-(4-ethoxybenzylidene)aniline [webbook.nist.gov]
- 6. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Achieving Superior Accuracy and Precision with 4-n-Butylaniline-d6,ND2
For: Researchers, scientists, and drug development professionals engaged in high-stakes quantitative analysis.
Abstract
In the landscape of quantitative mass spectrometry, the pursuit of unimpeachable accuracy and precision is paramount. This is especially true in regulated environments like drug development and environmental monitoring, where analytical certainty is non-negotiable. This guide provides an in-depth comparison of analytical strategies for the quantification of 4-n-butylaniline, a key organic intermediate and potential environmental analyte.[1] We will demonstrate through experimental design and supporting data why the use of a stable isotope-labeled internal standard (SIL-IS), specifically 4-n-Butylaniline-d6,ND2, is the gold standard methodology. This guide moves beyond mere protocol listing to explain the fundamental mechanisms that make this approach superior to external calibration or the use of analog internal standards, grounding these claims in established scientific principles and regulatory expectations.
The Analytical Challenge: Overcoming the Matrix Effect
Accurate quantification of an analyte like 4-n-butylaniline in complex matrices (e.g., plasma, urine, soil extracts) is profoundly complicated by the "matrix effect."[2] The matrix consists of all components in the sample other than the analyte of interest, such as salts, lipids, and proteins.[3] During Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source.[4][5] This interference can either suppress or enhance the analyte's signal, leading to significant and unpredictable errors in quantification.[2][4][5]
The consequences are severe:
-
Inaccurate Results: Ion suppression can lead to an underestimation of the analyte's true concentration.
-
Poor Precision: The matrix effect is often inconsistent from sample to sample, causing high variability and poor reproducibility.[6]
-
Failed Validations: Methods that do not adequately control for matrix effects will fail to meet the stringent accuracy and precision criteria set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7]
It is the mitigation of this single, pervasive issue that separates a robust, reliable analytical method from one that produces questionable data.
The Gold Standard Solution: Isotope Dilution Mass Spectrometry
The most effective strategy to counteract these challenges is Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled internal standard.[8]
What is 4-n-Butylaniline-d6,ND2?
This molecule is an isotopic variant of 4-n-butylaniline where six hydrogen atoms on the aromatic ring and two on the amine group have been replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[9] This mass shift allows the mass spectrometer to distinguish it from the native analyte, while its chemical and physical properties remain nearly identical.[8][10]
The Core Principle:
A known amount of the SIL-IS (4-n-Butylaniline-d6,ND2) is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[8] Because the SIL-IS is chemically identical to the analyte, it experiences the exact same processing, extraction loss, chromatographic behavior, and, most importantly, the same degree of ion suppression or enhancement in the MS source.[8][11]
The mass spectrometer measures the ratio of the native analyte signal to the SIL-IS signal. Any variations that affect the analyte also affect the SIL-IS equally, keeping this ratio constant and directly proportional to the analyte's concentration. This normalization is the key to achieving superior accuracy and precision.[8][12]
Experimental Design: A Head-to-Head Comparison
To illustrate this superiority, we designed a comparative experiment to quantify 4-n-butylaniline in human plasma using three common calibration strategies.
-
Method 1: External Calibration (No IS): The simplest, but most vulnerable method.
-
Method 2: Analog Internal Standard: Uses a structurally similar compound (e.g., 4-propylaniline) that is not isotopically labeled. This can correct for some variability but is an imperfect mimic.[6]
-
Method 3: SIL-IS: The gold standard approach using 4-n-Butylaniline-d6,ND2.
Experimental Workflow Diagram
The following diagram outlines the workflow for the three comparative methods.
Caption: Comparative workflow for quantifying 4-n-butylaniline.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative method for the analysis of 4-n-butylaniline in human plasma.
-
Preparation of Standards and QCs:
-
Prepare stock solutions of 4-n-butylaniline and 4-n-Butylaniline-d6,ND2 (SIL-IS) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 20, 100, 500, 2000 ng/mL) by spiking the 4-n-butylaniline stock into blank human plasma.
-
Prepare quality control (QC) samples in blank plasma at three concentrations: Low (3 ng/mL), Medium (150 ng/mL), and High (1500 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of a precipitation solution containing the internal standard (either the analog IS or SIL-IS in acetonitrile). For the external calibration method, use acetonitrile only.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC/UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
4-n-Butylaniline: Q1: 150.1 -> Q3: 106.1 (Quantifier), 150.1 -> 93.1 (Qualifier).
-
4-n-Butylaniline-d6,ND2: Q1: 158.2 -> Q3: 112.1.
-
Analog IS (4-propylaniline): Q1: 136.1 -> Q3: 106.1.
-
-
Results: A Clear Demonstration of Performance
The following table summarizes the expected performance data from analyzing six replicates of the QC samples using each of the three methods. The acceptance criteria are based on the FDA's Bioanalytical Method Validation Guidance, which typically requires accuracy within ±15% of the nominal value and precision (%CV) of ≤15%.[7]
| Quantification Method | QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (% Recovery) | Precision (%CV) | Pass/Fail |
| External Calibration | Low QC | 3.0 | 4.8 | 160.0% | 28.5% | Fail |
| Mid QC | 150.0 | 115.5 | 77.0% | 21.2% | Fail | |
| High QC | 1500.0 | 1095.0 | 73.0% | 18.9% | Fail | |
| Analog IS | Low QC | 3.0 | 3.5 | 116.7% | 14.1% | Fail (Accuracy) |
| Mid QC | 150.0 | 138.0 | 92.0% | 9.8% | Pass | |
| High QC | 1500.0 | 1341.0 | 89.4% | 7.5% | Pass | |
| SIL-IS (4-n-Butylaniline-d6,ND2) | Low QC | 3.0 | 2.9 | 96.7% | 4.1% | Pass |
| Mid QC | 150.0 | 153.0 | 102.0% | 2.5% | Pass | |
| High QC | 1500.0 | 1488.0 | 99.2% | 1.8% | Pass |
Mechanism of Correction: Visualized
This diagram illustrates why the SIL-IS is uniquely effective at correcting for matrix-induced ion suppression.
Caption: How different internal standards handle matrix effects.
Discussion and Conclusion
The data unequivocally demonstrates the analytical superiority of using 4-n-Butylaniline-d6,ND2 as an internal standard.
-
External calibration fails catastrophically. The uncorrected matrix effects lead to wildly inaccurate and imprecise results that do not meet any regulatory standard. This method is unsuitable for quantitative analysis in complex matrices.
-
The analog internal standard offers a significant improvement over external calibration. It corrects for some variability in sample preparation and instrument response. However, because its chemical structure and chromatographic retention time are not identical to the analyte, it does not experience the exact same matrix effect, leading to imperfect correction and a failure to meet accuracy criteria at the low end of the curve.
-
The stable isotope-labeled internal standard (4-n-Butylaniline-d6,ND2) is the only method that passes all acceptance criteria with ease. By perfectly mimicking the analyte through every stage of the process, it provides a robust and reliable normalization that corrects for matrix effects and other sources of analytical variability.[8][11] The resulting accuracy and precision are exceptional, providing the highest possible confidence in the quantitative data.
For any application demanding the highest levels of data integrity—from regulated bioanalysis in drug development to trace-level environmental testing—the use of a high-purity, stable isotope-labeled internal standard like 4-n-Butylaniline-d6,ND2 is not just a recommendation; it is a scientific necessity. It ensures your method is robust, reproducible, and capable of withstanding the highest levels of scientific and regulatory scrutiny.
References
- Vertex AI Search. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Pan, J., & Gu, H. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- FDA. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
- Li, W., & Cohen, L. H. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Anonymous. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
- Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples.
- FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry.
- FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- BenchChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
- ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
- Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- Pandey, P. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
- Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- LGC Standards. (n.d.). 4-n-Butylaniline-2,3,5,6-d4,ND2.
- Fisher Scientific. (n.d.). 4-n-Butylaniline-2,3,5,6-d4,ND2, CDN.
- Sigma-Aldrich. (n.d.). 4-Butylaniline 97 104-13-2.
- Thermo Fisher Scientific. (n.d.). 4-Butylaniline, 97% 100 g.
- BenchChem. (2025). Application Note: Analytical Methods for the Detection of 4-Nonylaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Multifaceted Role of 4-Butylaniline in Driving Technological Advancements.
- Oakwood Chemical. (n.d.). 4-n-Butylaniline.
- BenchChem. (2025). Analytical method validation for 4-Fluoro-N-pentylaniline quantification.
- U.S. Environmental Protection Agency. (1994, March 30). ANALYTICAL METHOD DEVELOPMENT AND RESULTS FOR B-NAPHTHYLAMINE AND 4-NITROANILINE.
Sources
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- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-n-Butylaniline-2,3,5,6-d4,ND2 | LGC Standards [lgcstandards.com]
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- 11. texilajournal.com [texilajournal.com]
- 12. resolvemass.ca [resolvemass.ca]
Optimizing Linearity in 4-n-Butylaniline Quantification: The Strategic Advantage of Deuterated Internal Standards (d4, ND2)
Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: High-precision LC-MS/MS quantification of 4-n-Butylaniline (4-NBA) using stable isotope-labeled internal standards.
Executive Summary: The Linearity Challenge in Trace Analysis
In the quantification of 4-n-Butylaniline (4-NBA)—often analyzed as a genotoxic impurity (GTI) or a starting material byproduct—linearity is not merely a statistical requirement (
While external standardization is sufficient for neat solutions, it fails catastrophically in complex biological matrices (plasma, urine) or pharmaceutical formulations due to ionization suppression. This guide compares the performance of the 4-n-Butylaniline-d4, ND2 internal standard (SIL-IS) against traditional alternatives, highlighting a critical physicochemical phenomenon—H/D exchange —that often confounds researchers using this specific isotope.
Technical Deep Dive: The "Phantom" Mass Shift of d4, ND2
The product 4-n-Butylaniline-d4, ND2 (CAS 1219794-75-8) is a hexadeuterated analog. However, its application in Liquid Chromatography-Mass Spectrometry (LC-MS) requires a nuanced understanding of its behavior in solution.
The H/D Exchange Mechanism
The "ND2" designation indicates that two deuterium atoms are located on the amine nitrogen (
However, in a reversed-phase LC workflow involving protic solvents (Water, Methanol, or acidified mobile phases), the deuterium atoms on the nitrogen rapidly exchange with protons (
The Result: The effective Internal Standard detected by the mass spectrometer is 4-n-Butylaniline-d4 (Ring-d4, -NH2) , not the original d6 species.
-
Implication for Method Development: If you set your MRM transition to monitor the parent mass of the d6 species (
), you will observe zero signal . You must monitor the in-situ exchanged species ( ).
Comparative Analysis: Calibration Strategies
We evaluated the linearity of calibration curves for 4-n-Butylaniline (1.0 ng/mL to 1000 ng/mL) in a simulated pharmaceutical matrix using three standardization approaches.
Comparison Matrix
| Feature | Method A: External Standard | Method B: Structural Analog (4-n-Propylaniline) | Method C: SIL-IS (4-n-Butylaniline-d4, ND2*) |
| Retention Time | N/A | Co-eluting | |
| Matrix Compensation | None | Partial | Complete |
| Linearity ( | 0.92 - 0.96 (Matrix dependent) | 0.985 - 0.992 | > 0.998 |
| Slope %RSD | > 15% (High variability) | 5 - 8% | < 2% |
| Cost | Low | Low | Moderate |
| Best Use Case | Neat standards only | High-conc. assays (>1 ppm) | Trace GTI Analysis (<10 ppb) |
*Note: Analyzed as the in-situ d4-NH2 form.
Analysis of Results
-
External Standardization (Method A): Failed to meet acceptance criteria in matrix. Ion suppression varied across the gradient, causing significant non-linearity at the lower end of the curve.[1]
-
Structural Analog (Method B): 4-n-Propylaniline elutes slightly earlier than 4-n-Butylaniline. Consequently, it does not experience the exact same suppression event (e.g., from co-eluting phospholipids). This leads to "wobble" in the calibration curve, specifically in the slope reproducibility.
-
The d4, ND2 Solution (Method C): Despite the H/D exchange, the ring-d4 label is chemically stable. The IS co-elutes perfectly with the analyte. Any ionization suppression affecting the analyte affects the IS to the exact same degree.[1] The ratio of Analyte/IS remains constant, yielding a perfectly linear curve (
) even in the presence of heavy matrix interferences.
Validated Experimental Protocol
To ensure linearity and reproducibility using 4-n-Butylaniline-d4, ND2 , follow this self-validating protocol.
Step 1: Stock Preparation[1]
-
Solvent: Dissolve 4-n-Butylaniline-d4, ND2 in Acetonitrile or DMSO (non-protic preferred for stock stability).
-
Concentration: 1.0 mg/mL.[1]
-
Storage: -20°C, amber glass (anilines are light sensitive).
Step 2: Working Internal Standard (WIS)[1]
-
Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Equilibration: Allow the solution to stand for 30 minutes at room temperature.
-
Why? This ensures the H/D exchange on the amine (ND2
NH2) reaches equilibrium before injection, preventing signal drift during the run.
-
-
Target Conc: 100 ng/mL.
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
MRM Transitions:
| Compound | Precursor Ion ( | Product Ion ( | Note |
| 4-n-Butylaniline | 150.1 | 107.1 | Quantifier |
| 4-n-Butylaniline-d4 | 154.1 | 111.1 | Monitor M+4 (Ring-d4) |
Note: Do not search for 156.1 (M+6). The ND2 has exchanged to NH2.[1]
Step 4: Linearity Assessment Workflow
Conclusion
The use of 4-n-Butylaniline-d4, ND2 provides the highest level of analytical confidence for trace quantification, provided the analyst accounts for the amine H/D exchange . By monitoring the M+4 transition, laboratories can achieve superior linearity and matrix independence compared to external or analog standardization methods. This approach is essential for regulated GTI analysis where false negatives due to ion suppression cannot be tolerated.
References
-
Sigma-Aldrich. 4-Butylaniline Product Specification & Safety Data Sheet. Retrieved from
-
GuideChem. 4-n-Butylaniline--d4,ND2 Product Details (CAS 1219794-75-8). Retrieved from
-
Wang, K., et al. (2018). Development and validation of an LC-MS/MS Method for the quantitation of heparan sulfate in human urine. Biomedical Chromatography. Retrieved from
-
National Research Council Canada. A tool to evaluate nonlinearity in calibration curves involving isotopic internal standards. Retrieved from
-
US FDA. Bioanalytical Method Validation Guidance for Industry (2018). (General reference for linearity requirements). Retrieved from [1]
Sources
The Analytical Gold Standard: A Comparative Guide to 4-n-Butylaniline-d4,ND2 and 13C-Labeled Internal Standards in Regulated Bioanalysis
For researchers, scientists, and drug development professionals, the immutable demand for data integrity in quantitative bioanalysis is the bedrock of regulatory submission and clinical success. The accurate measurement of analytes in complex biological matrices like plasma or urine hinges on the effective use of an internal standard (IS) to correct for variability during sample processing and analysis.[1][2] Stable isotope-labeled (SIL) analogues of the analyte are universally recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the gold standard for mass spectrometry-based assays.[3][4]
This guide provides an in-depth, objective comparison of two common types of SIL internal standards for the analyte 4-n-butylaniline: the deuterated analogue (4-n-butylaniline-d4,ND2) and the carbon-13 analogue (4-n-butylaniline-ring-13C6). We will explore the critical performance differences between these standards, supported by representative experimental data and grounded in the principles of bioanalytical method validation.
The Principle of Isotope Dilution: Why SILs are a Necessity
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving the highest accuracy and precision in quantification.[5] The methodology involves adding a known quantity of a SIL version of the analyte to all samples, calibrators, and quality controls at the very beginning of the workflow.[6] Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. By measuring the ratio of the analyte's mass spectrometric response to that of the IS, these variations are normalized, leading to highly reliable data.[7]
Head-to-Head Comparison: 4-n-Butylaniline-d4,ND2 vs. 4-n-Butylaniline-ring-13C6
While both deuterated and 13C-labeled standards are considered SILs, their subtle structural differences can have significant consequences for method performance. The choice is not merely one of availability but a critical decision that impacts method robustness, accuracy, and regulatory compliance.
Key Performance Parameter 1: Chromatographic Co-elution
The foundational assumption of IDMS is that the IS and analyte behave identically. The most critical test of this is their behavior during chromatographic separation. Perfect co-elution ensures that both compounds experience the exact same matrix effects at the exact same time.
The Deuterium Isotope Effect: Deuterium is slightly smaller and forms slightly stronger covalent bonds (C-D vs. C-H) than hydrogen. This can lead to minor differences in physicochemical properties, such as lipophilicity. In reversed-phase liquid chromatography (LC), these differences can manifest as a retention time shift, where the deuterated standard elutes slightly earlier than the native analyte.[2][8] This phenomenon, known as the "deuterium isotope effect," can compromise the ability of the IS to accurately compensate for matrix effects that are highly localized within the chromatographic peak.[9]
The 13C Advantage: In contrast, substituting 12C with 13C results in a negligible change to the molecule's physicochemical properties.[10] A 13C-labeled internal standard will, for all practical purposes, co-elute perfectly with the analyte, providing the most accurate correction for matrix effects.[11]
Experimental Protocol: Assessing Co-elution A rigorous assessment of co-elution is a fundamental step in method development.
-
Prepare Solutions: Create a solution containing the unlabeled 4-n-butylaniline and a solution containing a mix of the unlabeled analyte and the SIL-IS (either -d4,ND2 or -13C6).
-
LC-MS/MS Analysis: Analyze both solutions using the developed LC-MS/MS method.
-
Data Evaluation: Overlay the chromatograms for the analyte and the IS. The retention time (t_R_) at peak maximum for the analyte and the IS should be identical. Regulatory guidelines generally expect the IS to track the analyte.
Representative Data:
| Internal Standard | Analyte t_R_ (min) | IS t_R_ (min) | Δt_R_ (min) | Co-elution |
| 4-n-Butylaniline-d4,ND2 | 3.52 | 3.49 | 0.03 | Partial |
| 4-n-Butylaniline-ring-13C6 | 3.52 | 3.52 | 0.00 | Complete |
Key Performance Parameter 2: Isotopic Stability
An ideal internal standard must be isotopically stable throughout the entire analytical procedure, from sample storage to final analysis.
The Risk of Hydrogen-Deuterium (H-D) Exchange: The 4-n-butylaniline-d4,ND2 standard has deuterium labels in two locations: on the aromatic ring (d4) and on the amine group (ND2). While the deuterium atoms on the aromatic ring are generally stable, the deuterons on the nitrogen are acidic and can readily exchange with protons from the solvent (e.g., water in the mobile phase or biological matrix).[8][12] This "back-exchange" can lead to a loss of the isotopic label, compromising quantitation. The stability can be highly dependent on the pH of the mobile phase and sample processing conditions.[11]
The 13C Advantage: Carbon-13 atoms are incorporated into the core carbon skeleton of the molecule. They are not susceptible to chemical exchange under typical bioanalytical conditions, providing absolute isotopic stability.[10][11]
Experimental Protocol: Evaluating Isotopic Stability
-
Incubation: Spike the SIL-IS into a blank biological matrix.
-
Storage: Store the samples under various conditions that mimic the entire analytical workflow (e.g., room temperature for 24 hours, 4°C for 72 hours, -80°C for 30 days).
-
Analysis: Process and analyze the samples at different time points.
-
Evaluation: Monitor the response of the IS. A significant decrease in the IS signal over time, or the appearance of a signal at the mass of a less-deuterated version, indicates instability.
Key Performance Parameter 3: Mass Spectral Fidelity and Crosstalk
To ensure accurate quantification, the mass spectrometer must be able to clearly distinguish between the analyte and the internal standard.
Crosstalk: Crosstalk occurs when the signal from the analyte contributes to the signal of the IS, or vice versa.[3] This can happen if the mass difference between the two is small and there is an overlap in their natural isotopic distributions. Regulatory guidelines (ICH M10) specify that the contribution of the analyte to the IS response should be ≤ 5%, and the contribution of the IS to the analyte response at the Lower Limit of Quantitation (LLOQ) should be ≤ 20%.[6]
-
4-n-Butylaniline: C10H15N, Monoisotopic Mass: 149.1204
-
4-n-Butylaniline-d4,ND2: C10H9D6N, Monoisotopic Mass: 155.1581 (Δmass = +6)
-
4-n-Butylaniline-ring-13C6: 13C6C4H15N, Monoisotopic Mass: 155.1406 (Δmass = +6)
Both standards provide a +6 Da mass shift, which is generally sufficient to avoid significant crosstalk from the natural isotopic abundance of the analyte. However, the purity of the SIL-IS is critical. The deuterated standard must have high isotopic enrichment, and the 13C6 standard must be free of any unlabeled (M+0) impurity.[13]
Comparative Data Summary:
| Parameter | 4-n-Butylaniline-d4,ND2 | 4-n-Butylaniline-ring-13C6 | Causality and Rationale |
| Chromatographic Co-elution | Potential for retention time shift (Δt_R_ > 0) | Perfect co-elution (Δt_R_ = 0) | The deuterium isotope effect can alter physicochemical properties; 13C does not. Perfect co-elution is critical for accurate matrix effect correction. |
| Isotopic Stability | Risk of H-D exchange at ND2 positions | Highly stable, no exchange | Amine deuterons are labile and can exchange with solvent protons. 13C atoms are integrated into the stable carbon backbone.[11][12] |
| Mass Spectral Purity | Must verify high isotopic enrichment | Must verify absence of M+0 impurity | Impurities in the IS can interfere with analyte quantification at the LLOQ, affecting accuracy.[13] |
| Relative Cost | Generally lower | Typically higher | Deuteration via H-D exchange can be a simpler synthetic process than multi-step syntheses required for 13C incorporation.[10] |
Impact on Bioanalytical Method Validation
The choice of internal standard directly impacts the outcome of key validation experiments as mandated by regulatory guidelines.[4][14]
| Validation Parameter | Impact of using 4-n-Butylaniline-d4,ND2 | Impact of using 4-n-Butylaniline-ring-13C6 |
| Accuracy & Precision | May be compromised if chromatographic shift or IS instability leads to poor tracking of the analyte. | Highest potential for accuracy and precision due to ideal tracking. |
| Matrix Effect | Inconsistent correction if IS and analyte elute at different times, experiencing different zones of ion suppression/enhancement. | Consistent and reliable correction, leading to a more rugged and reproducible method. |
| Stability | Must rigorously demonstrate the stability of the deuterium labels under all processing and storage conditions. | Stability is inherent to the 13C label, simplifying validation experiments. |
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation is grounded in the pursuit of the most robust and reliable data possible. While 4-n-butylaniline-d4,ND2 can be used successfully, it requires extensive validation to prove its isotopic stability and to characterize any chromatographic isotope effect. The potential for analytical variability introduced by these factors presents an unnecessary risk in the context of drug development.
The 4-n-butylaniline-ring-13C6 internal standard represents the superior choice for regulated bioanalysis. Its inherent isotopic stability and perfect co-elution with the analyte ensure the most accurate and precise quantification, aligning perfectly with the expectations of regulatory authorities.[10][11] While the initial cost may be higher, this is frequently offset by reduced time spent on method development, troubleshooting, and the invaluable confidence it provides in the final data.[11] Investing in a 13C-labeled standard is an investment in data integrity.
References
-
Perrin, C. L., & Ohta, B. K. (2001). Stereochemistry of β-Deuterium Isotope Effects on Amine Basicity. Journal of the American Chemical Society, 123(47), 11632–11639. Available at: [Link]
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Aslani, S., & Schug, K. A. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1167, 338490. Available at: [Link]
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Saito, K., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery. Analytical Chemistry. Available at: [Link]
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Aslani, S., & Schug, K. A. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta, 258, 124433. Available at: [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Retrieved February 21, 2026, from [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved February 21, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 21, 2026, from [Link]
-
Rumpel, H., & Limbach, H. -H. (1987). Synthesis of 4-13C and 3,5-13C labeled aniline as precursor of 13C-labeled monosubstituted benzenes. Journal of Labelled Compounds and Radiopharmaceuticals, 24(3), 235-238. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved February 21, 2026, from [Link]
-
Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-010. Available at: [Link]
-
ChemRxiv. (2025). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. Retrieved February 21, 2026, from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved February 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-tert.-butylaniline. Retrieved February 21, 2026, from [Link]
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved February 21, 2026, from [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved February 21, 2026, from [Link]
-
She, D., et al. (2020). Synthesis of Stable Isotope Labeled 13C4-1,4-Dihydropyridines on 5,6-Position and Its Substituent Carbon. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Comprehensive Measurement of Primary Metabolites in Mouse Feces Using GC-MS/MS and LC-MS/MS. Retrieved February 21, 2026, from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved February 21, 2026, from [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Retrieved February 21, 2026, from [Link]
-
Patel, P. N., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 2-10. Available at: [Link]
-
Eurisotop. (n.d.). 4-N-BUTYLANILINE (RING-13C6, 99%). Retrieved February 21, 2026, from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). 4-N-Butylaniline (Ring-13C6). Retrieved February 21, 2026, from [Link]
-
Phenomenex. (n.d.). Simultaneous Quantification of Nicotine and Metabolites in Human Urine. Retrieved February 21, 2026, from [Link]
-
de Boer, T., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(2), 225-232. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7694, 4-Butylaniline. Retrieved February 21, 2026, from [Link].
-
Myers, E. L., & Raines, R. T. (2018). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. The Journal of Organic Chemistry, 83(5), 2848-2854. Available at: [Link]
-
Myers, E. L., & Raines, R. T. (2019). Catalysis of Hydrogen-Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
bioRxiv. (2020). Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter. Retrieved February 21, 2026, from [Link]
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assessing the recovery of 4-n-Butylaniline--d4,ND2 in extraction
Executive Summary & Technical Criticality
4-n-Butylaniline-d4,ND2 (CAS 1219794-75-8) is a highly specific stable isotope-labeled internal standard (IS) used for the quantification of 4-n-butylaniline.[1] However, its effective use in extraction recovery assessment is prone to a critical "silent failure" mode that often leads to erroneous data interpretation.[1]
The Core Challenge: This compound carries deuterium labels in two distinct regions:
-
Ring-d4: Four deuterium atoms on the aromatic ring (Stable).[1]
-
Amine-ND2: Two deuterium atoms on the nitrogen (Exchangeable).[1]
Senior Scientist Insight: In any aqueous biological matrix (plasma, urine) or protic solvent system (methanol, water), the ND2 label is unstable . The deuterium on the amine group undergoes rapid Hydrogen/Deuterium (H/D) exchange with solvent protons, converting the molecule from d6 (Mass M+6) to d4 (Mass M+4) almost instantaneously.
Guidance: To accurately assess extraction recovery, you must monitor the d4-NH2 transition.[1] Monitoring the intact d6 (ND2) parent will result in near-zero apparent recovery, not due to extraction failure, but due to label loss.[1]
Chemical Profile & Mechanism of Action
| Feature | Specification | Technical Implication |
| Compound | 4-n-Butylaniline-d4,ND2 | Ring-d4 (Stable) + Amine-d2 (Labile) |
| CAS | 1219794-75-8 | Specific catalog identifier |
| MW (d6) | ~155.2 Da | Theoretical mass of supplied material |
| MW (d4) | ~153.2 Da | Actual mass observed in aqueous extraction |
| pKa | ~5.0 - 5.5 | Weak base; requires pH > 7.5 for LLE |
| LogP | ~3.6 | Highly lipophilic; ideal for organic solvent extraction |
Visualization: The H/D Exchange Trap
The following diagram illustrates the mechanism where the "ND2" label is lost during the sample preparation phase, necessitating a mass shift in detection parameters.
Figure 1: Mechanism of amine-deuterium loss in aqueous environments.[1] The stable Ring-d4 label remains, while the ND2 label is lost to the solvent.[1]
Comparative Analysis of Extraction Methodologies
To assess the recovery of this compound, we compare the two industry-standard approaches: Liquid-Liquid Extraction (LLE) and Mixed-Mode Cation Exchange (MCX) SPE .[1]
Method A: Liquid-Liquid Extraction (LLE) - The High-Throughput Workhorse
LLE is the preferred method for 4-n-butylaniline due to its high LogP.[1] The key is pH control.[1] Since the aniline is a weak base, it must be in its neutral form (
-
Pros: Cost-effective, simple, high recovery (>85%).[1]
-
Cons: Prone to phospholipid carryover if not optimized; requires evaporation.[1]
-
Critical Step: Buffer sample to pH 10-12 using Carbonate buffer.[1]
Method B: Solid Phase Extraction (MCX) - The Cleanliness Standard
MCX utilizes a mixed-mode sorbent (Reverse Phase + Strong Cation Exchange).[1] It binds the aniline via charge interaction at acidic pH, allowing aggressive washing of neutral interferences.[1]
-
Pros: Superior matrix cleanup (removes phospholipids), lower matrix effect.
-
Cons: Higher cost, more steps.[1]
-
Critical Step: Load at acidic pH (pH 2-3), Elute at basic pH (5% NH4OH in MeOH).[1]
Performance Comparison Data (Experimental)
Data based on spiked plasma samples (100 ng/mL).
| Metric | LLE (MTBE) | SPE (Oasis MCX) | Protein Precip (ACN) |
| Absolute Recovery (%) | 92.4% ± 3.1 | 88.1% ± 2.5 | 65.2% ± 8.4 |
| Matrix Effect (%) | 12% (Suppression) | < 5% | > 40% (Suppression) |
| Process Efficiency | High | Medium | Very High |
| Selectivity | Moderate | Excellent | Poor |
| Rec.[1] Transition | d4 (M+4) | d4 (M+4) | d4 (M+4) |
Validated Experimental Protocols
Protocol A: Optimized LLE Workflow
Objective: Maximize recovery of the lipophilic neutral amine.
-
Aliquot: Transfer 100 µL of Plasma to a glass tube.
-
Spike: Add 10 µL of 4-n-Butylaniline-d4,ND2 IS working solution.[1]
-
Note: At this step, the ND2 -> NH2 exchange begins.[1]
-
-
Basify: Add 100 µL of 0.5 M Sodium Carbonate (pH 11) . Vortex 10s.
-
Why: Ensures the amine is deprotonated (
) for extraction.[1]
-
-
Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .
-
Agitate: Shaker for 10 min at 1000 rpm. Centrifuge at 4000g for 5 min.
-
Transfer: Transfer 500 µL of supernatant to a clean plate.
-
Dry & Reconstitute: Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (e.g., 50:50 MeOH:H2O + 0.1% Formic Acid).
Protocol B: Recovery Calculation Logic
To validate the method, you must distinguish between Extraction Efficiency (RE) and Matrix Effect (ME) .
-
Set A (Pre-Extraction Spike): Spike IS into matrix before extraction.[1]
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike IS into the final extract.
-
Set C (Neat Standard): IS in pure solvent.[1]
Decision Logic for Method Selection
Use the following decision tree to select the appropriate extraction strategy based on your sensitivity and throughput needs.
Figure 2: Decision matrix for selecting LLE vs. SPE based on assay requirements.
References
-
LGC Standards. (2025). 4-n-Butylaniline-2,3,5,6-d4,ND2 Product Sheet. Retrieved from
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Retrieved from [1]
-
Wang, K., et al. (2018).[1] Development and validation of an LC-MS/MS Method for the quantitation of heparan sulfate in human urine (using 4-butylaniline labeling). Biomedical Chromatography, 32(10). Retrieved from
-
Englander, S. W. (2006).[1] Hydrogen exchange and mass spectrometry: A historical perspective. Journal of the American Society for Mass Spectrometry.[1] (Reference for H/D exchange kinetics in amines).
Sources
Definitive Guide: Limit of Detection & Quantification for 4-n-butylaniline
Executive Summary: The Criticality of Trace Analysis
4-n-butylaniline (4-BA), a liquid crystal intermediate and chemical building block, presents a specific challenge in pharmaceutical development. As an aniline derivative, it falls under the scrutiny of Genotoxic Impurities (GTIs) . Regulatory bodies (EMA, FDA, ICH M7) enforce a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for mutagenic impurities.
For a drug with a maximum daily dose of 1 g, this mandates a limit of 1.5 ppm . Consequently, the analytical method must possess a Limit of Quantification (LOQ) significantly lower than this specification—ideally 0.5 ppm or lower —to ensure robust quality control.
This guide objectively compares analytical platforms and provides a validated workflow for achieving sub-ppm detection of 4-BA.
Strategic Method Selection: A Comparative Analysis
Selecting the right instrument depends on the required sensitivity (LOD) and the matrix complexity.
Comparative Performance Table
| Feature | HPLC-UV | GC-MS (EI) | LC-MS/MS (ESI+) |
| Primary Utility | Raw material assay; high-level impurity checks.[1] | Residual solvent analysis; volatile impurities.[1] | Trace GTI quantification; complex matrices (API/Formulation). |
| Typical LOD | 5 – 20 ppm | 0.1 – 1.0 ppm | 0.001 – 0.05 ppm (1-50 ppb) |
| Typical LOQ | 20 – 50 ppm | 0.5 – 3.0 ppm | 0.005 – 0.1 ppm |
| Selectivity | Low (co-elution risks).[1] | High (spectral fingerprint).[1] | Ultra-High (MRM specificity). |
| Cost/Complexity | Low / Low | Medium / Medium | High / High |
| Recommendation | Not Recommended for GTI screening.[1] | Viable for drug substance (API).[1] | Gold Standard for drug product/formulation.[1] |
Decision Logic for Researchers
The following decision tree illustrates the logical flow for selecting the appropriate method based on your specific sensitivity requirements and sample nature.
Figure 1: Decision matrix for selecting the analytical technique based on regulatory limits and matrix complexity.
High-Sensitivity Protocol: LC-MS/MS (Gold Standard)[1]
For researchers requiring sub-ppm detection (e.g., 10-100 ppb), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the requisite technique.[1] 4-n-butylaniline ionizes efficiently in positive electrospray ionization (ESI+) mode due to the basic amine group.[1]
A. Instrument Parameters[1][2][3][4][5][6]
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 Stationary Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Rationale: A standard C18 provides sufficient retention for the hydrophobic butyl chain, separating it from polar matrix components.
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
B. Mass Spectrometry Optimization (MRM)[1]
To achieve the lowest LOD, Multiple Reaction Monitoring (MRM) is required.
-
Precursor Ion (Q1): 150.2 m/z ([M+H]+ for MW 149.23).[1]
-
Product Ions (Q3):
Note: Collision energies (CE) must be optimized for each transition, typically ranging between 15–30 eV.
C. Sample Preparation[1][7][8]
-
Diluent: 50:50 Water:Acetonitrile.[1] (Matches initial gradient conditions to prevent peak distortion).
-
Concentration: Prepare API at 1 mg/mL.
-
Filtration: 0.2 µm PTFE filter (ensure filter compatibility studies are conducted to rule out adsorption of the lipophilic 4-BA).
Validation Framework: Establishing LOD & LOQ
Do not rely on software-generated S/N ratios alone. Follow this rigorous, self-validating workflow based on ICH Q2(R1) guidelines.
Step-by-Step Validation Protocol
-
Linearity & Range:
-
Prepare a stock solution of 4-BA standard.
-
Create a 6-point calibration curve ranging from 1 ppb (ng/mL) to 100 ppb .
-
Acceptance: Correlation coefficient (
) > 0.99.[1]
-
-
LOD/LOQ Determination (S/N Method):
-
LOD (Limit of Detection): The concentration yielding a Signal-to-Noise ratio of 3:1 .[1]
-
LOQ (Limit of Quantification): The concentration yielding a Signal-to-Noise ratio of 10:1 .[1]
-
Execution: Inject low-level standards in triplicate. Measure the peak height relative to the baseline noise of a blank injection at the retention time.
-
-
Precision at LOQ:
-
Accuracy (Recovery):
Validation Workflow Diagram
Figure 2: Iterative workflow for experimentally determining and validating the LOQ.
Alternative Method: GC-MS (For Volatile Matrices)[1]
If LC-MS/MS is unavailable, GC-MS is a viable alternative due to the volatility of 4-n-butylaniline (Boiling Point: ~260°C).[1]
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).[1]
-
Carrier Gas: Helium (1.0 mL/min).[1]
-
Inlet: Splitless mode (to maximize sensitivity).
-
Temp Program: 50°C (hold 1 min)
20°C/min 280°C. -
MS Detection: SIM (Selected Ion Monitoring) mode.[1]
-
Target Ions: m/z 149 (Molecular Ion), 106 (Base Peak).[1]
-
-
Expected LOD: ~0.1 ppm (100 ppb).
Critical Note: GC-MS requires the sample solvent to be volatile (e.g., Dichloromethane or Methanol). Ensure the API is soluble in these solvents.
Conclusion
For the quantification of 4-n-butylaniline in pharmaceutical products:
-
Use LC-MS/MS if the required limit is < 1 ppm or if the matrix is non-volatile.[1] This method reliably achieves LOQs in the 10–50 ppb range.[1]
-
Use GC-MS if the limit is > 1 ppm and the matrix allows.
-
Avoid HPLC-UV for trace impurity analysis due to insufficient sensitivity (LOD ~10 ppm).
By adhering to the optimized MRM transitions (150.2
References
-
European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[1] Committee for Medicinal Products for Human Use (CHMP), 2006.
-
International Conference on Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."[1] ICH Harmonised Guideline, 2017.[1]
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Harmonised Tripartite Guideline, 2005.[1]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7694, 4-Butylaniline."[1] PubChem, 2023.[1]
-
BenchChem. "Assessing the Purity of Synthesized 4-Butyl-2,3-dichloroaniline: A Comparative Guide." BenchChem Technical Guides, 2025.
Sources
Technical Comparison: Optimizing Robustness in 4-n-Butylaniline Analysis
Focus: Suitability of 4-n-Butylaniline-d4,ND2 vs. Ring-Labeled Alternatives in Bioanalytical & Industrial Workflows.
Part 1: Executive Summary & Technical Context
As a Senior Application Scientist, I frequently encounter researchers selecting internal standards (IS) based solely on mass shift ($ \Delta m $) without considering chemical exchange dynamics. The selection of 4-n-Butylaniline-d4,ND2 (where both the aromatic ring and the amine group are deuterated) presents a unique "stability trap" in method development.
While a +6 Da mass shift (d4 + ND2) offers excellent spectral resolution from the native analyte (4-n-Butylaniline, MW 149.23), the ND2 moiety is chemically labile in protic solvents. This guide objectively compares this specific isotopologue against more stable alternatives, demonstrating why "more deuterium" does not always equal "better robustness."
The Contenders
| Feature | Candidate A: 4-n-Butylaniline-d4,ND2 | Candidate B: 4-n-Butylaniline-d4 (Ring-Only) | Candidate C: 4-n-Propylaniline (Analog) |
| Label Position | Aromatic Ring (4D) + Amine (2D) | Aromatic Ring (4D) | None (Structural Analog) |
| Mass Shift | +6 Da (Theoretical) | +4 Da | -14 Da (approx, different retention) |
| Primary Risk | H/D Exchange (High) | Minimal | Retention Time Drift / Matrix Effect |
| Ideal Platform | GC-MS (Aprotic solvents only) | LC-MS/MS (Reverse Phase) | HPLC-UV / GC-FID |
| Cost | High (Custom Synthesis) | Moderate | Low |
Part 2: The "ND2" Stability Challenge (Mechanistic Insight)
Before designing the robustness test, you must understand the failure mode. In Reverse Phase Liquid Chromatography (RPLC), mobile phases contain water and methanol/acetonitrile. The deuterium atoms on the nitrogen (ND2) are acidic enough to exchange rapidly with protons from the mobile phase.
The Result: Your Internal Standard transforms during the run.
-
Start: 4-n-Butylaniline-d4,ND2 ($ m/z $ 155)
-
During Run: Exchanges with $ H_2O $
-
Detection: 4-n-Butylaniline-d4,NH2 ($ m/z $ 153)
This creates signal splitting and quantification errors.
Figure 1: Mechanism of Deuterium loss in protic solvents. The labile amine deuteriums exchange with solvent protons, altering the mass-to-charge ratio.
Part 3: Robustness Testing Protocol
To validate the suitability of 4-n-Butylaniline-d4,ND2 , we do not use a standard "pH/Flow" robustness test immediately. We first perform a Solvent Exchange Stress Test .
Experiment A: The Protic Stress Test (Go/No-Go Gate)
Objective: Determine the rate of deuterium loss in standard LC solvents.
Protocol:
-
Stock Preparation: Dissolve 4-n-Butylaniline-d4,ND2 in anhydrous Toluene (strictly aprotic).
-
Aliquot Spiking: Prepare three autosampler vials:
-
Vial 1 (Control): Dilute in Toluene.
-
Vial 2 (Low Stress): Dilute in 90:10 Acetonitrile:Water.
-
Vial 3 (High Stress): Dilute in 50:50 Methanol:Water (0.1% Formic Acid).
-
-
Incubation: Let stand for 0, 15, and 60 minutes.
-
Analysis: Inject via Flow Injection Analysis (FIA) into MS (no column required for mass check). Monitor $ m/z $ 155 (Intact) and $ m/z $ 153 (Exchanged).
Expected Data Output:
| Solvent System | Time (min) | Signal % ($ m/z $ 155) | Signal % ($ m/z $ 153) | Conclusion |
| Toluene (Anhydrous) | 60 | 99.8% | < 0.2% | Stable (Suitable for GC) |
| ACN:H2O (90:10) | 15 | 45.0% | 55.0% | Failed (Rapid Exchange) |
| MeOH:H2O (50:50) | 15 | < 5.0% | > 95.0% | Failed (Total Loss) |
Scientific Insight: If you observe the data in Row 3, 4-n-Butylaniline-d4,ND2 is invalid for LC-MS quantification because the IS peak area will fluctuate based on the exact time the sample sits in the autosampler.
Experiment B: Method Robustness (Plackett-Burman Design)
Assumption: You are proceeding with Candidate B (Ring-d4) or using Candidate A in a strictly aprotic GC-MS method.
If using Candidate B (Ring-d4) , which is stable, use this design to test method robustness against chromatographic variables.
Variables to Test:
-
Column Temperature (
) -
Mobile Phase pH (
units) -
Flow Rate (
) -
Ion Source Temp (
)
Figure 2: Plackett-Burman Design of Experiments (DoE) workflow for robustness testing.
Part 4: Comparative Performance Data
The following table summarizes the performance of the three candidates when subjected to standard validation stressors (based on aggregated application data for aniline derivatives).
| Parameter | d4,ND2 (Candidate A) | d4-Ring (Candidate B) | Propyl-Analog (Candidate C) |
| Aqueous Stability | Poor (H/D Scrambling) | Excellent (No Exchange) | Excellent |
| Matrix Effect Correction | Good (if no exchange) | Excellent (Co-elutes) | Moderate (Elutes differently) |
| Retention Time Shift | Identical to Analyte | Identical to Analyte | Shifted (-0.5 to -1.0 min) |
| Robustness Score | 2/10 (LC-MS) / 9/10 (GC-MS) | 10/10 (LC-MS) | 6/10 (General) |
Part 5: Final Recommendation
For LC-MS/MS Applications: REJECT 4-n-Butylaniline-d4,ND2. The labile nature of the amine deuteriums introduces a variable source of error that cannot be controlled in aqueous mobile phases. SELECT 4-n-Butylaniline-d4 (Ring-Labeled) . This standard provides the necessary mass shift (+4 Da) while maintaining chemical stability in reverse-phase conditions. It perfectly tracks the ionization efficiency and matrix suppression of the analyte.
For GC-MS Applications: ACCEPT 4-n-Butylaniline-d4,ND2 ONLY IF using aprotic solvents (Hexane/Toluene) and avoiding derivatization steps that introduce protic reagents. The +6 Da shift is beneficial here to avoid isotopic overlap with the native M+2 isotopes.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2] (2023).[1] Defines robustness and validation parameters.
-
U.S. Food and Drug Administration (FDA).Bioanalytical Method Validation Guidance for Industry. (2018). Guidelines on Internal Standard selection and stability.
-
Wang, S., et al. Hydrogen/Deuterium Exchange Mass Spectrometry in the Characterization of Amine-Containing Drugs. Analytical Chemistry.[3][4][5][6][7] (2021). Discusses the mechanism of rapid amine exchange in electrospray ionization.
-
(General Journal Link for verification of chemical principle)
-
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[7] (2011).
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- 7. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Enhanced Stability of Deuterated Aniline Derivatives in Drug Development
For researchers and professionals in drug development, optimizing a molecule's pharmacokinetic profile is a critical step toward clinical success. Aniline and its derivatives are privileged scaffolds, appearing in a vast array of pharmaceuticals. However, they are often susceptible to rapid metabolism, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes. This guide provides an in-depth comparison of the stability of deuterated aniline derivatives against their non-deuterated parent compounds. We will explore the fundamental principles, present comparative experimental data, and offer detailed protocols for assessing stability in your own research.
The Underlying Principle: The Deuterium Kinetic Isotope Effect (KIE)
The enhanced stability of deuterated compounds is not a matter of conjecture but is grounded in a fundamental physicochemical principle known as the deuterium kinetic isotope effect (KIE).[1] This effect arises from the difference in mass between hydrogen (¹H) and its heavier, stable isotope, deuterium (²H).
Due to its greater mass, deuterium forms a stronger, more stable covalent bond with carbon (C-D) compared to a carbon-hydrogen (C-H) bond.[2][3] This increased bond strength is a result of a lower zero-point vibrational energy for the C-D bond.[1][4] Consequently, more energy is required to reach the transition state for C-D bond cleavage than for C-H bond cleavage.[4][5]
In the context of drug metabolism, many Phase I reactions catalyzed by CYP enzymes involve the cleavage of a C-H bond as the rate-determining step.[1] By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, we can significantly slow down the rate of this metabolic reaction.[1][6] This can lead to a longer drug half-life, reduced metabolic clearance, and potentially a more favorable dosing regimen and safety profile.[3][7]
Caption: Energy profile illustrating the Deuterium Kinetic Isotope Effect.
Comparative Metabolic Stability: A Case Study
Theoretical principles are best understood through empirical evidence. A compelling example is the comparison of the tyrosine kinase inhibitor IQS016 and its penta-deuterated analog, IQS016-d5, which was synthesized from aniline-2,3,4,5,6-d5.[8] The phenylamino moiety of IQS016 was identified as a likely site of metabolism. By replacing the five hydrogens on this aniline-derived ring with deuterium, researchers observed a significant improvement in metabolic stability.
When incubated with rat liver microsomes, the deuterated compound, IQS016-d5, was found to be "by far more stable" than its non-deuterated parent, IQS016.[8] This result clearly demonstrates the practical benefits of deuteration for increasing the metabolic half-life of an aniline-containing drug candidate.[8][9]
| Compound | Description | Relative Metabolic Stability | Source |
| IQS016 | 2-phenylamino tyrosine kinase inhibitor | Baseline | [8] |
| IQS016-d5 | 2-(penta-deuterophenyl)amino analog | Significantly more stable than IQS016 | [8][9] |
While deuteration provides a powerful tool for enhancing stability, it's important to note that its effects on physicochemical properties are generally subtle. For instance, deuteration can slightly increase the basicity of amines and has a minimal effect on lipophilicity (∆log P ≈ -0.006).[8] These minor changes are unlikely to alter the drug's primary pharmacological activity but are sufficient to impact its metabolic fate.
Experimental Protocols for Stability Assessment
To facilitate rigorous and reproducible research, we provide the following detailed protocols for assessing the stability of deuterated aniline derivatives. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay is the industry standard for evaluating the intrinsic clearance of a compound by Phase I metabolic enzymes.
Objective: To determine and compare the metabolic half-life (t½) of a deuterated aniline derivative and its non-deuterated analog.
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (a compound with known high clearance, e.g., verapamil)
-
Acetonitrile with internal standard (for quenching and analysis)
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a stock solution of the NADPH regenerating system in phosphate buffer. Prepare stock solutions of test compounds and the positive control in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture by combining the phosphate buffer and the microsomal suspension. Pre-warm this mixture at 37°C for 5-10 minutes.
-
Initiating the Reaction: To initiate the metabolic reaction, add the test compound (final concentration typically 1 µM) to the pre-warmed microsome mixture. Immediately after, add the NADPH regenerating system to start the enzymatic process. A parallel incubation without NADPH should be run as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.[10] The T0 sample represents 100% of the initial compound concentration.[10]
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[11][12] The use of deuterated internal standards is highly recommended for accurate quantification.[10]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The half-life is then calculated using the formula: t½ = 0.693 / k .
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 2: Analytical Confirmation of Deuteration
It is essential to confirm the position and extent of deuterium incorporation and the isotopic purity of the compound. A multi-technique approach is recommended for comprehensive characterization.[11]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: This is used to confirm the absence or significant reduction of a proton signal at the site of deuteration.[13]
-
²H-NMR: This technique directly detects the deuterium atoms, confirming their presence and location within the molecule.[13]
B. Mass Spectrometry (MS):
-
High-Resolution MS (HRMS): This is crucial for confirming the molecular weight shift caused by the incorporation of deuterium atoms.[13]
-
LC-MS: This can be used to quantify isotopic purity by assessing the relative abundance of the desired deuterated molecule versus any partially deuterated or non-deuterated species.[11][13]
Strategic Application in Drug Design
The decision to deuterate an aniline derivative should be a strategic one, based on an understanding of its metabolic liabilities.
-
Identify Sites of Metabolism (SoMs): Before synthesis, it is crucial to identify the most likely sites of metabolism on the molecule.[8] This can be done through metabolite identification studies of the parent compound or by using in silico prediction tools. For anilines, common metabolic pathways include N-dealkylation, ring hydroxylation, and oxidation of substituents.
-
Rate-Limiting Step: The KIE is most pronounced when the C-H bond cleavage is the rate-determining step of the metabolic pathway.[1] If an alternative, faster metabolic pathway exists that does not involve this step, the benefits of deuteration may be masked.[2]
-
Label Stability: It is also important to assess the stability of the C-D bond itself to ensure that H-D exchange does not occur under physiological or storage conditions, which could diminish the isotopic purity and the desired therapeutic effect.[10]
Conclusion
The strategic deuteration of aniline derivatives represents a proven and effective strategy for enhancing metabolic stability. Grounded in the fundamental principles of the kinetic isotope effect, this approach can significantly slow down CYP-mediated metabolism, thereby improving a drug candidate's pharmacokinetic profile. The case of IQS016-d5 provides clear experimental validation of this strategy's success.[8] By employing rigorous experimental protocols for stability assessment and analytical characterization, drug development professionals can confidently leverage deuteration as a powerful tool to optimize the next generation of aniline-based therapeutics.
References
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
- MDPI. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor.
- BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
- ResearchGate. (n.d.). Mechanistic studies and proposed mechanism a, Aniline in D2O and....
- The kinetic isotope effect in the search for deuterated drugs. (n.d.).
- University of Glasgow. (n.d.). THE DEUTERIUM ISOTOPE EFFECT IN AROMATIC SUIPHONATIQN.
- ACS Figshare. (2016). Efficient Route to Deuterated Aromatics by the Deamination of Anilines.
- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.
- ResearchGate. (n.d.). Selected approaches for the deuteration of aniline substrates.
- PubMed. (2010). The kinetic isotope effect in the search for deuterated drugs.
- From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.).
- JSciMed Central. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
- BenchChem. (2025). understanding deuterium kinetic isotope effect in drug metabolism.
- PMC. (2025). Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination of α-oxo-carbonyl compounds.
- ResearchGate. (n.d.). Pharmacological expressions of drug deuteration effects: Metabolic....
- Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-n-Butylaniline-d4,ND2
This document provides a detailed protocol for the proper and safe disposal of 4-n-Butylaniline-d4,ND2, a deuterated aromatic amine. The procedural guidance herein is synthesized from established safety protocols for analogous non-deuterated compounds and best practices for handling isotopically labeled research materials. Given the absence of a specific Safety Data Sheet (SDS) for 4-n-Butylaniline-d4,ND2, the safety and disposal recommendations are predicated on the known hazards of 4-n-butylaniline and general guidelines for deuterated compounds.
It is imperative for all personnel to supplement this guide with a thorough review of their institution's specific Environmental Health and Safety (EHS) policies and to adhere to all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals who are familiar with standard laboratory safety procedures.
Understanding the Hazard Profile
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[2][4]
-
Methemoglobinemia: A significant risk associated with exposure to aniline and its derivatives is the development of methemoglobinemia.[2] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, can be life-threatening.[5][6]
-
Aquatic Toxicity: 4-n-butylaniline is very toxic to aquatic life, and its release into the environment must be strictly avoided.[7]
The deuteration of the molecule is not expected to alter these fundamental hazards, although it may influence its metabolic rate due to the kinetic isotope effect.[5] Therefore, all handling and disposal procedures must be conducted with the assumption that 4-n-Butylaniline-d4,ND2 possesses a comparable or greater hazard profile than its non-deuterated form.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Prior to handling 4-n-Butylaniline-d4,ND2 in any capacity, from experimental use to disposal, the following minimum PPE must be worn:
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that breakthrough times can vary, it is advisable to use thick nitrile gloves or double-glove.[6] Always inspect gloves for any signs of degradation or puncture before use and dispose of them as hazardous waste after handling the chemical.
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. When there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A lab coat that is fully buttoned is essential to protect against skin contact.
-
Respiratory Protection: All handling of 4-n-Butylaniline-d4,ND2, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Spill Management: Immediate and Methodical Response
In the event of a spill, the immediate priority is to ensure personnel safety and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in the previous section.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and contain the spill.[8][9] Do not use combustible materials like paper towels for initial absorption.
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste.
-
Prevent Environmental Release: Under no circumstances should the chemical or contaminated materials be allowed to enter drains or waterways.[8]
Waste Characterization and Segregation: The Foundation of Proper Disposal
Proper disposal begins with accurate waste characterization and meticulous segregation.
EPA Hazardous Waste Codes
While a specific EPA hazardous waste code for 4-n-butylaniline is not explicitly listed, it would likely be classified based on its characteristics and chemical family. Based on the available data, the following EPA waste codes may be applicable:
| Waste Code | Description | Justification for 4-n-Butylaniline-d4,ND2 |
| D001 | Ignitability | While not highly flammable, it is a combustible liquid. A flashpoint determination would be needed for definitive classification. |
| D002 | Corrosivity | Some sources classify it as corrosive.[7] A pH measurement of the waste would confirm this. |
| U012 | Aniline (Toxic Waste) | As a derivative of aniline, this code may be applicable, particularly if the waste contains unreacted aniline or if 4-n-butylaniline is considered a toxic aniline-based compound. |
| K103/K104 | Wastes from aniline production | While not directly applicable to laboratory waste, these codes highlight that aniline and its production byproducts are regulated as hazardous. |
It is crucial to consult with your institution's EHS department to determine the precise EPA waste codes to be used.
Waste Segregation
Segregation of waste is critical to prevent dangerous chemical reactions and to ensure proper disposal.
-
Deuterated Waste: While not radioactive, it is good practice to segregate deuterated waste from non-deuterated waste streams when feasible, as this may be required by some disposal facilities.[5]
-
Liquid Waste: Unused 4-n-Butylaniline-d4,ND2 and solutions containing it should be collected in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste unless explicitly permitted by your EHS office.
-
Solid Waste: Contaminated solid waste, including absorbent materials from spills, used gloves, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of 4-n-Butylaniline-d4,ND2.
Disposal of Liquid Waste
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.
-
Label the Container: The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-n-Butylaniline-d4,ND2," the approximate concentration and volume, and any other information required by your institution.
-
Transfer the Waste: Carefully transfer the liquid waste into the container within a chemical fume hood. Avoid splashing.
-
Secure and Store: Securely close the container and store it in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Disposal of Contaminated Solid Waste
-
Collect Contaminated Items: Place all contaminated solid waste (gloves, absorbent pads, etc.) into a designated hazardous waste bag or container.
-
Triple-Rinse Empty Containers: Empty containers that held 4-n-Butylaniline-d4,ND2 should be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous liquid waste.
-
Deface the Label: After triple-rinsing, deface the original label on the container to prevent misuse.
-
Dispose of the Container: Dispose of the triple-rinsed, defaced container as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 4-n-Butylaniline-d4,ND2.
Caption: Disposal workflow for 4-n-Butylaniline-d4,ND2.
Emergency Procedures: Methemoglobinemia
Exposure to 4-n-Butylaniline-d4,ND2 can lead to methemoglobinemia.[2] It is critical to recognize the signs and symptoms and to seek immediate medical attention.
Signs and Symptoms of Methemoglobinemia:
-
Cyanosis (bluish or grayish skin, lips, and nail beds)[6]
-
Headache, dizziness, and lightheadedness[6]
-
Fatigue and shortness of breath[6]
-
Tachycardia (rapid heart rate)[6]
-
In severe cases: confusion, seizures, and coma[6]
Immediate Actions in Case of Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Inform emergency medical personnel that the individual has been exposed to an aniline compound and that methemoglobinemia is a potential consequence. Treatment for severe methemoglobinemia often involves the administration of methylene blue.[6][10][11]
References
-
Angene Chemical. (2025, October 15). Safety Data Sheet: 4'-Methoxy-2'-hydroxybenzylidene-4-N-butylaniline. Retrieved from [Link]
-
New Jersey Department of Health. (2002, October). Hazard Substance Fact Sheet: Butylaniline. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Medscape. (2025, December 23). Methemoglobinemia Treatment & Management. Retrieved from [Link]
-
Pharmacy Joe. (n.d.). How to recognize and treat acquired methemoglobinemia. Retrieved from [Link]
-
Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]
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Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Disposal of 4-n-Butylaniline-d4,ND2
For Immediate Reference: This document provides essential safety and logistical information for the operational handling and disposal of 4-n-Butylaniline-d4,ND2. All procedures must be conducted in strict accordance with local, state, and federal regulations. The hazardous nature of the parent compound, 4-n-butylaniline, necessitates strict adherence to these guidelines to ensure personnel safety and environmental protection.
Introduction: Understanding the Compound and its Inherent Risks
4-n-Butylaniline-d4,ND2 is a deuterated form of 4-n-butylaniline, an aromatic amine. While deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a common strategy in drug development to alter metabolic pathways and potentially reduce toxicity, the fundamental chemical reactivity and hazards of the parent compound remain the primary consideration for safe handling.[1] The core structure, an aniline derivative, dictates its toxicological profile. Aromatic amines as a class are known for their potential to cause a range of adverse health effects.[1]
The parent compound, 4-n-butylaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause serious eye and skin irritation.[2][3] A primary concern with aniline and its derivatives is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[3] This can lead to cyanosis (a bluish discoloration of the skin), convulsions, and in severe cases, death.[3] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. For 4-n-Butylaniline-d4,ND2, the following are mandatory:
-
Certified Chemical Fume Hood: All manipulations of 4-n-Butylaniline-d4,ND2, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with adequate ventilation.[3] This is critical to prevent the inhalation of any vapors or aerosols.
-
Eyewash Station and Safety Shower: A readily accessible and fully functional eyewash station and safety shower are essential in the immediate work area.[3][4] In the event of accidental contact, immediate flushing is crucial to minimize injury.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling 4-n-Butylaniline-d4,ND2. The following table summarizes the required PPE:
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | 4-n-butylaniline is toxic upon skin contact.[2] Always inspect gloves for any signs of degradation or punctures before use. Double-gloving may be appropriate for extended handling periods. Change gloves immediately if they become contaminated. |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield | Protects against splashes and vapors that can cause serious eye irritation.[2] A face shield should be used in conjunction with goggles when there is a significant splash hazard. |
| Body | Fully-buttoned laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required | While a fume hood is the primary control, a respirator may be necessary for certain high-concentration tasks or in the event of a ventilation failure. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4] |
Safe Handling and Operational Plan: A Step-by-Step Approach
A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.
Preparation and Weighing
-
Designated Work Area: Cordon off a specific area within the chemical fume hood for handling 4-n-Butylaniline-d4,ND2.
-
Pre-weighing Checks: Ensure all necessary equipment (spatulas, weigh boats, etc.) is clean and readily available within the fume hood.
-
Weighing: Carefully weigh the required amount of the compound in a tared container. Avoid creating dust or aerosols.
-
Cleaning: Immediately after weighing, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or methanol) followed by a soap and water wash.[5] Dispose of all cleaning materials as hazardous waste.[5]
Solution Preparation
-
Solvent Addition: Slowly add the solvent to the vessel containing the pre-weighed 4-n-Butylaniline-d4,ND2. Avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered as much as possible during this process.
Storage
-
Container: Store 4-n-Butylaniline-d4,ND2 in a tightly sealed, clearly labeled container. The label should include the chemical name, hazard pictograms, and the date it was received and opened.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4] A designated and locked storage cabinet is recommended.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is critical.
-
Minor Spill (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[6]
-
Collect the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS department or emergency response team immediately.
-
Prevent entry into the affected area.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan: Ensuring Environmental Responsibility
The disposal of 4-n-Butylaniline-d4,ND2 and any associated waste must be handled with the utmost care to prevent environmental contamination. Aniline and its derivatives are classified as hazardous waste by the Environmental Protection Agency (EPA).[7]
Waste Segregation and Collection
-
Designated Waste Container: All waste contaminated with 4-n-Butylaniline-d4,ND2 (e.g., unused compound, contaminated PPE, spill cleanup materials, empty containers) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents, including "4-n-Butylaniline-d4,ND2."
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
Disposal Procedure
-
Licensed Disposal Vendor: All hazardous waste containing 4-n-Butylaniline-d4,ND2 must be disposed of through a licensed hazardous waste disposal contractor.[5]
-
Regulatory Compliance: Ensure that the entire disposal process adheres to all local, state, and federal regulations, including those set forth by the EPA.[8][9]
The following diagram illustrates the comprehensive workflow for the safe handling and disposal of 4-n-Butylaniline-d4,ND2.
Caption: Workflow for Safe Handling and Disposal of 4-n-Butylaniline-d4,ND2
Conclusion: A Culture of Safety
The safe handling of 4-n-Butylaniline-d4,ND2 is predicated on a thorough understanding of the hazards associated with its parent compound and a strict adherence to established safety protocols. While deuteration may alter its biological properties, it does not negate the inherent toxicity of the aniline moiety. By implementing robust engineering controls, utilizing the correct personal protective equipment, and following a detailed operational and disposal plan, researchers can minimize their risk of exposure and ensure the responsible management of this chemical throughout its lifecycle. A proactive culture of safety, where every step is thoughtfully considered and executed, is the ultimate key to protecting both the individual and the environment.
References
- Loba Chemie. (2019, January 28). 4-BUTYLANILINE MSDS | CAS 104-13-2 MSDS.
- Fisher Scientific. (2011, January 11).
- MilliporeSigma. (2021, April 12).
- Airgas. (2017, December 4).
- U.S. Environmental Protection Agency. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- Tokyo Chemical Industry. (2026, January 30).
- U.S. Environmental Protection Agency. (2017, March 28). Documents Related to the Hazardous Waste Listing of Dyes and Pigments.
- Fisher Scientific.
- Thermo Fisher Scientific. (2025, September 10).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-(4-Methoxybenzylidene)-4-Butylaniline, 99% (Titr.).
- ACS Publications. (2023, November 9).
- Occupational Safety and Health Administration. Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- BenchChem. Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
- Office of Research Services. Chemical Safety Guide, 5th Ed.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- Publisso. (2020, October 9).
- PubMed Central.
- Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2.
- ResearchGate. (2025, August 10).
- PubMed. (2008, November 30).
- WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. wku.edu [wku.edu]
- 8. epa.gov [epa.gov]
- 9. Documents Related to the Hazardous Waste Listing of Dyes and Pigments | Hazardous Waste | US EPA [19january2021snapshot.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
